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Core Science & Biosynthesis

Foundational

A Technical Guide to 16:0-19:2-16:0 TG-d5: An Internal Standard for Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of 16:0-19:2-16:0 TG-d5, a deuterated triglyceride used as an internal standard in mass spectrometry-base...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 16:0-19:2-16:0 TG-d5, a deuterated triglyceride used as an internal standard in mass spectrometry-based lipidomics. This document outlines its chemical and physical properties, its primary application in quantitative analysis, and a representative experimental protocol for its use.

Introduction

16:0-19:2-16:0 TG-d5, also known as TG(16:0/19:2/16:0)-d5, is a synthetic, stable isotope-labeled triglyceride. It consists of a glycerol backbone with two palmitic acid (16:0) moieties at the sn-1 and sn-3 positions and a nonadecadienoic acid (19:2) at the sn-2 position. The "-d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This mass difference allows it to be distinguished from its endogenous, non-labeled counterparts by a mass spectrometer, which is the fundamental principle behind its use as an internal standard.

This compound is a component of the commercially available "UltimateSPLASH™ ONE" internal standard mixture, which is widely used in lipidomics research to ensure accurate and precise quantification of triglycerides and other lipid classes in complex biological samples.[1][2][3] The use of deuterated standards like 16:0-19:2-16:0 TG-d5 is crucial for correcting for sample loss during preparation and for variations in ionization efficiency during mass spectrometry analysis.

Properties of 16:0-19:2-16:0 TG-d5

A summary of the key quantitative and physical data for 16:0-19:2-16:0 TG-d5 is presented in the table below.

PropertyValueSource(s)
Chemical Name 1,3-dihexadecanoyl-2-nonadeca-10Z,13Z-dienoyl-glycerol-d5
Molecular Formula C₅₄H₉₅D₅O₆[2][4]
Molecular Weight 850.40 g/mol [4]
CAS Number 2342574-87-0[4]
Purity >99% (TLC)[4]
Physical Form Solution in 1:1 Dichloromethane:Methanol[2][3]
Storage Temperature -20°C[4]
Percent Composition C 76.27%, H 12.44%, O 11.29%

Application in Quantitative Lipidomics

The primary application of 16:0-19:2-16:0 TG-d5 is as an internal standard for the quantitative analysis of triglycerides in biological samples using mass spectrometry. The core principle is isotope dilution mass spectrometry. A known amount of the deuterated standard is "spiked" into a sample at the beginning of the workflow. Because the deuterated standard is chemically identical to the endogenous triglycerides being measured, it behaves similarly during extraction, derivatization, and ionization. By comparing the signal intensity of the endogenous lipid to the known amount of the deuterated internal standard, a precise and accurate quantification can be achieved.

This deuterated triglyceride is particularly useful in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for lipidomics. It is a component of the UltimateSPLASH™ ONE mixture, which is designed to provide broad coverage for the quantification of multiple lipid classes.[1][2][3][5]

Experimental Protocols

While specific protocols can vary depending on the sample matrix and analytical instrumentation, the following provides a detailed, representative methodology for the quantification of triglycerides in human plasma using an internal standard like 16:0-19:2-16:0 TG-d5. This protocol is a composite based on established lipidomics workflows.

Lipid Extraction (Methyl-tert-butyl ether (MTBE) Method)
  • Sample Preparation : Thaw frozen plasma samples on ice.

  • Internal Standard Spiking : To 25 µL of plasma, add a precise volume of the UltimateSPLASH™ ONE internal standard mixture. The final concentration of the internal standard should be optimized for the specific analytical platform but is typically in the low micromolar range.

  • Addition of Methanol : Add 231 µL of methanol to the sample and vortex thoroughly.

  • Addition of MTBE : Add 770 µL of MTBE and incubate on an orbital shaker for one hour at room temperature.

  • Phase Separation : Add 192.5 µL of water to induce phase separation. The final ratio of MTBE:Methanol:Water will be 10:3:2.5 (v/v/v).

  • Centrifugation : Centrifuge the samples at high speed (e.g., 15,800 x g) for 10 minutes to separate the layers.

  • Collection of Organic Layer : Carefully collect the upper organic layer containing the lipids.

  • Drying and Reconstitution : Dry the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 2-propanol or a mixture of acetonitrile/isopropanol.

LC-MS/MS Analysis
  • Chromatographic Separation :

    • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column : A C18 reversed-phase column is commonly used for triglyceride separation.

    • Mobile Phases :

      • Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with 10 mM ammonium formate.

      • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate.

    • Gradient : A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the triglycerides.

  • Mass Spectrometry Detection :

    • Mass Spectrometer : A triple quadrupole mass spectrometer is typically used for targeted quantification.

    • Ionization Mode : Positive electrospray ionization (ESI) is commonly used for triglyceride analysis, often detecting ammonium adducts ([M+NH₄]⁺).

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

      • Precursor Ion : The m/z of the ammonium adduct of 16:0-19:2-16:0 TG-d5.

      • Product Ion : A specific fragment ion resulting from the neutral loss of one of the fatty acyl chains.

Data Analysis
  • Peak Integration : Integrate the peak areas for the endogenous triglycerides and the 16:0-19:2-16:0 TG-d5 internal standard.

  • Response Ratio Calculation : Calculate the ratio of the peak area of the endogenous triglyceride to the peak area of the internal standard.

  • Quantification : Determine the concentration of the endogenous triglycerides using a calibration curve generated with known concentrations of non-labeled triglyceride standards and a fixed concentration of the internal standard.

Synthesis of Deuterated Triglycerides

The synthesis of deuterated triglycerides like 16:0-19:2-16:0 TG-d5 is a multi-step process. While the exact proprietary synthesis methods are not publicly available, the general approach involves the deuteration of the glycerol backbone, followed by esterification with the desired fatty acids.

One common method for deuteration is through H/D exchange reactions using heavy water (D₂O) and a metal catalyst, such as platinum on carbon (Pt/C).[6] The deuterated glycerol can then be reacted with the appropriate fatty acid chlorides or activated fatty acids to form the triglyceride. The specific placement of the fatty acids at the sn-1, sn-2, and sn-3 positions often requires the use of protecting groups and stereospecific enzymatic or chemical reactions.

Biological Signaling Pathways

As a synthetic, deuterated molecule designed for analytical purposes, 16:0-19:2-16:0 TG-d5 is not involved in biological signaling pathways. Its utility lies in its chemical similarity to endogenous triglycerides, allowing it to serve as a tracer and internal standard, rather than possessing any known biological activity itself.

Visualizations

General Workflow for Quantitative Lipidomics

G Figure 1. General workflow for the quantification of triglycerides using a deuterated internal standard. A Biological Sample (e.g., Plasma) B Spike with 16:0-19:2-16:0 TG-d5 Internal Standard A->B C Lipid Extraction (e.g., MTBE Method) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E

Caption: General workflow for triglyceride quantification.

Principle of Isotope Dilution Mass Spectrometry

G Figure 2. Conceptual diagram of isotope dilution mass spectrometry. cluster_0 In Sample cluster_1 Mass Spectrum A1 C Analyte Signal A1->C Endogenous Analyte A2 A3 A4 B1 D Internal Standard Signal B1->D Deuterated Standard B2

Caption: Principle of isotope dilution mass spectrometry.

References

Exploratory

An In-depth Technical Guide to 16:0-19:2-16:0 TG-d5

This technical guide provides a comprehensive overview of the deuterated triglyceride 16:0-19:2-16:0 TG-d5, a critical internal standard for advanced lipidomic analysis. Tailored for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the deuterated triglyceride 16:0-19:2-16:0 TG-d5, a critical internal standard for advanced lipidomic analysis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical structure, properties, and applications, with a focus on mass spectrometry-based quantification.

Core Concepts: Chemical Identity and Properties

1.1. Chemical Structure and Composition

16:0-19:2-16:0 TG-d5 is a deuterated triacylglycerol.[1][2] Its structure consists of a glycerol backbone esterified with two palmitic acid (16:0) molecules at the sn-1 and sn-3 positions, and one linoleic acid (19:2) molecule at the sn-2 position. The "-d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced by deuterium atoms, a stable isotope of hydrogen. This isotopic labeling is crucial for its use as an internal standard in mass spectrometry.

The full chemical name is 1,3-dihexadecanoyl-2-(10Z,13Z)-nonadecadienoyl-glycerol-1,1,2,3,3-d5.

1.2. Physicochemical Properties

A summary of the key quantitative data for 16:0-19:2-16:0 TG-d5 is presented in Table 1. This information is vital for its accurate identification and quantification in experimental settings.

PropertyValueSource
CAS Number 2342574-87-0[1][3]
Molecular Formula C₅₄H₉₅D₅O₆[2]
Molecular Weight 850.40 g/mol [2]
Exact Mass 849.7834 Da[4]
Monoisotopic Mass 849.78 Da[5]
[M+Na]⁺ m/z 872.86[6]

Table 1: Key Quantitative Data for 16:0-19:2-16:0 TG-d5

Experimental Applications and Protocols

The primary application of 16:0-19:2-16:0 TG-d5 is as an internal standard for the quantitative analysis of triglycerides and other lipids by mass spectrometry (MS), including techniques like GC-MS and LC-MS.[1][2] Its chemical similarity to endogenous triglycerides allows for the correction of variations in sample preparation and instrument response, leading to more accurate and reliable quantification.

2.1. General Workflow for Lipidomics Analysis

The use of 16:0-19:2-16:0 TG-d5 as an internal standard is a cornerstone of quantitative lipidomics. A typical experimental workflow is depicted below.

lipidomics_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Add_IS Spike with 16:0-19:2-16:0 TG-d5 Sample->Add_IS Extraction Lipid Extraction (e.g., MTBE method) Add_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Acquisition Data Acquisition LCMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Normalization Normalization to IS Quantification->Normalization Results Results Normalization->Results synthesis_workflow Start Starting Materials Deuterated_Glycerol Deuterated Glycerol (d5) Start->Deuterated_Glycerol Fatty_Acids Fatty Acids (16:0 and 19:2) Start->Fatty_Acids Esterification Enzymatic or Chemical Esterification Deuterated_Glycerol->Esterification Fatty_Acids->Esterification Purification Purification (e.g., Chromatography) Esterification->Purification Final_Product 16:0-19:2-16:0 TG-d5 Purification->Final_Product fragmentation_pathway Precursor [M+Na]⁺ (16:0-19:2-16:0 TG-d5 + Na)⁺ m/z 872.86 Fragment1 [M+Na - C₁₆H₃₂O₂]⁺ (Loss of 16:0) Precursor->Fragment1 - Palmitic Acid Fragment2 [M+Na - C₁₉H₃₂O₂]⁺ (Loss of 19:2) Precursor->Fragment2 - Linoleic Acid

References

Foundational

16:0-19:2-16:0 TG-d5 physical properties

An In-depth Technical Guide on the Physical and Chemical Properties of 16:0-19:2-16:0 TG-d5 Introduction 1,3-dihexadecanoyl-2-(10Z,13Z-nonadecadienoyl)-glycerol-d5, commonly abbreviated as 16:0-19:2-16:0 TG-d5, is a deut...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of 16:0-19:2-16:0 TG-d5

Introduction

1,3-dihexadecanoyl-2-(10Z,13Z-nonadecadienoyl)-glycerol-d5, commonly abbreviated as 16:0-19:2-16:0 TG-d5, is a deuterated mixed-acid triglyceride. It consists of a glycerol backbone where the sn-1 and sn-3 positions are esterified with palmitic acid (16:0) and the sn-2 position is esterified with linoleic acid (19:2). The "-d5" designation indicates that the glycerol backbone is labeled with five deuterium atoms. This stable isotope-labeled lipid is primarily utilized as an internal standard in mass spectrometry-based lipidomics research.[1][2] Its known mass difference from its endogenous, non-deuterated counterpart allows for precise and accurate quantification of triglyceride species in complex biological samples.[3][4] This guide provides a comprehensive overview of its core physical properties, experimental protocols for its characterization, and its metabolic context.

Core Physical and Chemical Properties

The specific physical properties of 16:0-19:2-16:0 TG-d5, such as its melting and boiling points, are not extensively documented in publicly available literature. However, key chemical identifiers and properties have been established. The compound is typically supplied as a solution in an organic solvent, indicating it may be a solid or viscous oil in its pure form at room temperature.[5][6] For long-term stability, it is recommended to be stored at -20°C.[5]

PropertyValueSource
Chemical Name 1,3-dihexadecanoyl-2-nonadeca-10Z,13Z-dienoyl-glycerol-d5[1]
Abbreviation 16:0-19:2-16:0 TG-d5[1]
CAS Number 2342574-87-0[5]
Molecular Formula C₅₄H₉₅D₅O₆[5]
Molecular Weight 850.40 g/mol [5]
Exact Mass 849.78 u[1]
Purity >99% (by TLC)[5]
Form Solution[5][6]
Storage Temperature -20°C[5][6]
Solubility

Triglycerides are characteristically nonpolar molecules. Consequently, 16:0-19:2-16:0 TG-d5 is expected to be soluble in nonpolar organic solvents such as chloroform, ether, acetone, and benzene, and generally insoluble in water.[7][8] Commercially, it is often sold dissolved in a mixture of dichloromethane and methanol.[9][10] The solubility in various solvents is a critical factor for its application in analytical chemistry, particularly for sample preparation and chromatography. The ester linkages provide a slight polar character, allowing for solubility in moderately polar solvents but not in highly polar ones like water.[7][11]

Experimental Protocols

Detailed experimental data for 16:0-19:2-16:0 TG-d5 is limited. However, standard methodologies for characterizing triglycerides are applicable.

Lipidomics Analysis via LC-MS/MS

This molecule is predominantly used as an internal standard for quantitative lipidomics. A typical workflow involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation (Lipid Extraction):

    • A common method for extracting lipids from plasma or tissue is the methyl tert-butyl ether (MTBE) method.[12]

    • To 25 µL of plasma, add a known quantity of the 16:0-19:2-16:0 TG-d5 internal standard.

    • Add 231 µL of methanol (MeOH) and 770 µL of MTBE.

    • Incubate the mixture on an orbital shaker for one hour at room temperature.

    • Induce phase separation by adding 192.5 µL of water.

    • Centrifuge at ~16,000 x g for 10 minutes. The upper organic phase containing the lipids is collected for analysis.[12]

  • Chromatographic Separation:

    • Non-polar method (Reverse Phase): To separate triglyceride species based on their fatty acid chains, use a reverse-phase C30 column.[2]

    • Polar method (HILIC): For separation based on lipid class (headgroup polarity), a hydrophilic interaction liquid chromatography (HILIC) setup with an NH2 column can be employed.[2][3]

  • Mass Spectrometry Detection:

    • Employ a tandem mass spectrometer set to operate in a timed-selective reaction monitoring mode.[3]

    • For triglycerides, positive ionization mode is typically used, detecting ammonium adducts ([M+NH₄]⁺) or sodium adducts ([M+Na]⁺).[9][12]

    • The mass transition for 16:0-19:2-16:0 TG-d5 would be set based on its precursor ion (e.g., m/z 867.8 for the ammonium adduct) and a specific fragment ion for quantification.[2]

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with 16:0-19:2-16:0 TG-d5 sample->add_is extract Lipid Extraction (MTBE Method) add_is->extract collect Collect Organic Phase extract->collect lc LC Separation (HILIC or RP) collect->lc ms Tandem MS Detection (SRM Mode) lc->ms quant Quantification (vs. Internal Standard) ms->quant id Lipid Identification quant->id

Fig 1. General experimental workflow for quantitative lipidomics using an internal standard.
Thermal Analysis

Thermal properties like melting point and thermal stability can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific data for 16:0-19:2-16:0 TG-d5 is unavailable, the following general protocols for triglycerides are applicable.[13][14]

Differential Scanning Calorimetry (DSC) Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the lipid sample into a standard aluminum DSC pan.[13]

  • Sealing: Hermetically seal the pan to prevent volatilization. An empty, sealed pan serves as the reference.

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards like indium.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to observe melting transitions (endotherms). Cool the sample at the same rate to observe crystallization (exotherms).[15]

  • Data Analysis: Analyze the thermogram to determine onset temperatures, peak temperatures, and enthalpies of fusion for any phase transitions. Triglycerides often exhibit polymorphism, meaning they can crystallize into different forms (α, β', β) with distinct melting points.[15][16]

Thermogravimetric Analysis (TGA) Protocol:

  • Sample Preparation: Place 10-20 mg of the sample into a tared TGA crucible.[13]

  • Instrument Setup: Position the crucible in the TGA furnace under an inert nitrogen atmosphere (flow rate of ~30 mL/min).[14]

  • Thermal Program: Heat the sample from ambient temperature to approximately 600 °C at a constant rate (e.g., 10 or 20 °C/min).[13][14]

  • Data Analysis: Monitor the sample's mass loss as a function of temperature. The resulting curve provides information on thermal stability and decomposition temperatures.

thermal_analysis_workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis start Lipid Sample dsc_prep Weigh 5-10 mg in Al pan start->dsc_prep tga_prep Weigh 10-20 mg in crucible start->tga_prep dsc_run Heat/Cool at controlled rate dsc_prep->dsc_run dsc_out Melting & Crystallization Data dsc_run->dsc_out tga_run Heat in N2 at controlled rate tga_prep->tga_run tga_out Decomposition Profile tga_run->tga_out

Fig 2. Workflow for thermal characterization of triglycerides using DSC and TGA.

Metabolic Context and Isotope Labeling

Triglycerides are the primary form of energy storage in most eukaryotes. Their synthesis (lipogenesis) and breakdown (lipolysis) are central metabolic processes. The deuterated nature of 16:0-19:2-16:0 TG-d5 is relevant to metabolic studies that use deuterated water (D₂O) to trace the de novo synthesis of fatty acids and triglycerides.[17][18] When D₂O is administered, deuterium atoms can be incorporated into acetyl-CoA and NADPH, which are precursors for fatty acid synthesis. These newly synthesized, deuterium-labeled fatty acids are then esterified to a glycerol backbone to form triglycerides.

The diagram below illustrates a simplified pathway of triglyceride synthesis, highlighting where deuterium from D₂O can be incorporated into the final triglyceride molecule. This process is analogous to the synthetic production of standards like 16:0-19:2-16:0 TG-d5, where labeled precursors are used.

triglyceride_synthesis cluster_fa_synthesis De Novo Fatty Acid Synthesis cluster_tg_synthesis Triglyceride Assembly d2o Deuterated Water (D₂O) acetyl_coa Acetyl-CoA d2o->acetyl_coa D incorporation nadph NADPH d2o->nadph D incorporation malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fas Fatty Acid Synthase Complex nadph->fas g3p Glycerol-3-P lpa Lysophosphatidic Acid g3p->lpa malonyl_coa->fas fa Fatty Acyl-CoA (e.g., Palmitoyl-CoA) fas->fa fa->lpa Acylation pa Phosphatidic Acid fa->pa Acylation dag Diacylglycerol (DAG) fa->dag Acylation lpa->pa pa->dag tag Triglyceride (TG) dag->tag

Fig 3. Simplified pathway of de novo triglyceride synthesis showing potential points of deuterium incorporation.

References

Exploratory

The Indispensable Role of Deuterated Triglycerides in Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction In the dynamic and intricate field of lipidomics, the precise and accurate quantification and metabolic tracing of lipid species are paramount...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic and intricate field of lipidomics, the precise and accurate quantification and metabolic tracing of lipid species are paramount to unraveling their complex roles in health and disease. As the analytical rigor of lipidomics continues to advance, the use of stable isotope-labeled internal standards and tracers has become a cornerstone for achieving reliable and reproducible results. Among these, deuterated triglycerides—triacylglycerol molecules in which one or more hydrogen atoms have been replaced by deuterium—have emerged as indispensable tools. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated triglycerides in mass spectrometry-based lipidomics. Dysregulation of lipid pathways is implicated in numerous diseases, including metabolic disorders, cardiovascular diseases, cancer, and neurodegenerative conditions.[1]

The fundamental concept behind using deuterated triglycerides lies in two primary applications: as internal standards for quantification and as tracers for metabolic flux analysis.

  • Internal Standards for Quantification: In this application, a known quantity of a deuterated triglyceride, which is chemically identical to the endogenous lipid of interest (analyte) but has a higher mass, is introduced into a biological sample at the earliest stage of sample preparation.[2] Because the deuterated standard and the endogenous analyte exhibit nearly identical physicochemical properties, they experience similar losses during sample processing and similar ionization efficiencies in the mass spectrometer.[2] The mass spectrometer can readily distinguish between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, precise and accurate quantification can be achieved, correcting for variability during sample preparation and analysis.[2][3]

  • Tracers for Metabolic Flux Analysis: Deuterated triglycerides, or their precursors like deuterated water (D₂O) and deuterated fatty acids, are introduced into a biological system (in vivo or in vitro) to trace the metabolic fate of triglycerides and their components.[4][5] By tracking the incorporation of deuterium into various lipid pools over time, researchers can quantify the dynamics of lipid metabolism, including de novo lipogenesis (the synthesis of fatty acids), triglyceride synthesis and turnover, and fatty acid oxidation.[4][6] This provides a dynamic snapshot of cellular and systemic lipid metabolism that is not attainable through static concentration measurements alone.

Data Presentation: Quantitative Insights from Deuterated Triglyceride Studies

Quantitative data from studies using deuterated triglycerides are crucial for understanding the dynamics of lipid metabolism. The following tables summarize typical data obtained from such studies, providing insights into triglyceride synthesis rates and the contribution of various pathways to the triglyceride pool.

ParameterHealthy ControlType 2 DiabetesCitation(s)
Triglyceride Fractional Synthetic Rate (FSR) (%/hour) 0.25 ± 0.050.45 ± 0.08[7],[8]
De Novo Lipogenesis Contribution to VLDL-TG (%) 2.5 ± 0.88.0 ± 2.1[9],[10]
Dietary Fat Contribution to Plasma TG (%) 45 ± 740 ± 6[10]
Adipose Tissue Lipolysis Contribution to Plasma TG (%) 52.5 ± 852 ± 7[10]
Plasma Triglyceride Turnover Rate (mg/kg/hr) 15.0 ± 2.525.0 ± 4.0[11]

Table 1: Comparative Quantitative Data on Triglyceride Metabolism. This table illustrates the differences in key metabolic parameters between healthy individuals and those with type 2 diabetes, as determined through the use of deuterated tracers.

Time PointChylomicron-TG (% Enrichment)VLDL-TG (% Enrichment)NEFA (% Enrichment)Citation(s)
2 hours 15.2 ± 3.11.8 ± 0.50.5 ± 0.1[12]
4 hours 8.5 ± 2.05.2 ± 1.22.1 ± 0.6[12]
6 hours 3.1 ± 1.16.8 ± 1.54.5 ± 1.0[12]
8 hours 1.2 ± 0.47.1 ± 1.66.2 ± 1.3[12]

Table 2: Time-Course of Deuterium Enrichment in Plasma Lipid Fractions After Oral Administration of a Deuterated Triglyceride. This table demonstrates the dynamic movement of dietary lipids, showing the initial appearance in chylomicrons followed by incorporation into VLDL and non-esterified fatty acids (NEFA).

Experimental Protocols

The successful implementation of deuterated triglycerides in a lipidomics workflow requires meticulous attention to detail at each step. Below are detailed methodologies for key experiments.

Protocol 1: In Vivo Measurement of De Novo Lipogenesis and Triglyceride Synthesis using Deuterated Water (D₂O)

This protocol describes the in vivo labeling of lipids using deuterated water to measure the rate of de novo lipogenesis and triglyceride synthesis.

1. Subject Preparation and Dosing:

  • Subjects should fast overnight (10-12 hours) prior to the study.

  • A baseline blood sample is collected.

  • Subjects consume a calculated dose of deuterated water (e.g., 0.7 g D₂O per kg of estimated body water) to achieve a target body water enrichment of 0.5-1.0%.[13][14]

  • To maintain a stable body water enrichment, subjects consume smaller doses of D₂O in drinking water throughout the study period (e.g., 48 hours).[13][14]

2. Sample Collection:

  • Blood samples (e.g., 10-20 mL) are collected into EDTA-containing tubes at regular intervals (e.g., 0, 4, 8, 12, 24, 36, and 48 hours) after the initial D₂O dose.[13]

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Lipid Extraction (Modified Folch Method):

  • To 1 mL of plasma, add a known amount of a deuterated internal standard (e.g., d5-tripalmitin) for quantification.

  • Add 20 volumes of chloroform:methanol (2:1, v/v) to the plasma sample in a glass tube.[13]

  • Homogenize the mixture thoroughly by vortexing.

  • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

4. Isolation of Triglycerides and Fatty Acids:

  • The dried lipid extract is reconstituted in a small volume of chloroform:methanol (2:1, v/v) and spotted onto a thin-layer chromatography (TLC) plate.

  • Separate the lipid classes using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Scrape the triglyceride band from the TLC plate.

  • To analyze the fatty acids, the triglycerides are transesterified to fatty acid methyl esters (FAMEs) by incubating with 14% boron trifluoride in methanol at 100°C for 1 hour.

5. Mass Spectrometry Analysis (GC-MS):

  • Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: DB-225ms (30 m x 0.25 mm x 0.25 µm)

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 10 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the m/z of specific FAMEs and their deuterated isotopologues.

6. Data Analysis and Calculation of Fractional Synthetic Rate (FSR):

  • Determine the deuterium enrichment of body water from plasma samples.

  • Measure the deuterium enrichment in the palmitate methyl ester (a product of de novo lipogenesis).

  • The fractional synthetic rate (FSR) of triglycerides is calculated using the following formula:

    • FSR (%/day) = [Enrichment of TG-bound fatty acid / (Enrichment of body water × N)] × 100 × 24 hours

    • Where 'N' is the number of exchangeable hydrogens in the fatty acid.[15]

Protocol 2: In Vitro Metabolic Labeling of a Cell Culture with a Deuterated Fatty Acid

This protocol details the labeling of cellular lipids in vitro using a deuterated fatty acid to trace its incorporation into triglycerides.

1. Cell Culture and Labeling:

  • Culture cells (e.g., HepG2 hepatocytes) to approximately 80% confluency in standard growth medium.

  • Prepare a labeling medium containing a deuterated fatty acid (e.g., d31-palmitic acid) complexed to bovine serum albumin (BSA). The final concentration of the deuterated fatty acid should be in the range of 50-200 µM.

  • Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.

  • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-course of incorporation.

2. Cell Harvesting and Lipid Extraction (MTBE Method):

  • At each time point, place the culture dish on ice and aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol to the cells and scrape them into a tube.

  • Add a known amount of a suitable deuterated triglyceride internal standard (e.g., d5-triolein).

  • Add 5 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 hour at 4°C.

  • Add 1.25 mL of water to induce phase separation.

  • Vortex and centrifuge at 1,000 x g for 10 minutes.

  • Collect the upper organic phase.

  • Dry the lipid extract under nitrogen.

3. Mass Spectrometry Analysis (LC-MS/MS):

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) or a data-dependent acquisition (DDA) method to identify and quantify both the endogenous and the deuterated triglycerides. For MRM, specific precursor-to-product ion transitions for the triglycerides of interest are monitored.

4. Data Processing and Analysis:

  • Process the raw mass spectrometry data using appropriate software to identify and quantify the peak areas of the endogenous and deuterated triglycerides.

  • Calculate the ratio of the deuterated triglyceride to the corresponding endogenous triglyceride at each time point to determine the rate of incorporation.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of deuterated triglycerides in lipidomics.

Signaling Pathway: De Novo Lipogenesis and Triglyceride Synthesis

DeNovoLipogenesis cluster_cytosol Cytosol cluster_d2o Deuterated Water (D₂O) Incorporation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_cytosol Acetyl-CoA Pyruvate->AcetylCoA_cytosol Multiple Steps MalonylCoA Malonyl-CoA AcetylCoA_cytosol->MalonylCoA ACC FattyAcids Fatty Acids (e.g., Palmitate) MalonylCoA->FattyAcids FASN + Acetyl-CoA Triglycerides Triglycerides FattyAcids->Triglycerides Glycerol3P Glycerol-3-Phosphate Glycerol3P->Triglycerides Multiple Steps D2O D₂O D2O->AcetylCoA_cytosol Incorporation into reducing equivalents (NADPH) and acetyl-CoA D2O->FattyAcids Direct Incorporation

Caption: De Novo Lipogenesis pathway showing the incorporation of deuterium from D₂O.

Experimental Workflow: In Vivo Deuterated Water Labeling for Lipidomics

InVivoWorkflow Start Subject Fasting & Baseline Blood Sample Dosing Oral Administration of D₂O Start->Dosing Sampling Time-Course Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Lipid Extraction (e.g., Folch Method) + Internal Standard Plasma->Extraction Separation TLC Separation of Triglycerides Extraction->Separation Derivatization Derivatization to FAMEs Separation->Derivatization Analysis GC-MS Analysis Derivatization->Analysis DataProcessing Data Processing & FSR Calculation Analysis->DataProcessing

Caption: Experimental workflow for in vivo lipidomics using deuterated water.

Logical Relationship: Isotope Dilution Mass Spectrometry for Quantification

IsotopeDilution cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Unknown amount of Analyte) Spike Spike with known amount of Deuterated Internal Standard BiologicalSample->Spike Extraction Lipid Extraction Spike->Extraction MS Mass Spectrometry Analysis Extraction->MS Ratio Measure Intensity Ratio (Analyte / Internal Standard) MS->Ratio Quantification Calculate Analyte Concentration Ratio->Quantification

Caption: Logical workflow of isotope dilution mass spectrometry for lipid quantification.

Conclusion

Deuterated triglycerides are powerful and versatile tools in the field of lipidomics, enabling both precise quantification of lipid species and dynamic tracing of their metabolic pathways. For researchers, scientists, and drug development professionals, the application of these methodologies provides a deeper understanding of the role of triglycerides in health and disease. The detailed protocols and workflows presented in this guide offer a framework for the successful implementation of deuterated triglycerides in lipidomics research, ultimately facilitating the discovery of new biomarkers and therapeutic targets.

References

Foundational

The Cornerstone of Quantitative Lipidomics: An In-depth Guide to Internal Standards

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of lipidomics, the pursuit of accurate and reproducible quantification is paramount. Lipids, with their diverse roles in cellular...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics, the pursuit of accurate and reproducible quantification is paramount. Lipids, with their diverse roles in cellular structure, energy storage, and signaling, are increasingly recognized as critical players in health and disease. Consequently, the ability to precisely measure changes in their abundance is fundamental to biomarker discovery, disease diagnostics, and therapeutic development. This technical guide delves into the core principles of using internal standards in mass spectrometry-based lipidomics, providing a comprehensive overview of their function, selection, and practical application.

The Rationale for Internal Standards in Lipid Analysis

Mass spectrometry (MS) has emerged as a powerful tool for lipid analysis due to its high sensitivity and specificity. However, the analytical process, from sample collection to data acquisition, is susceptible to various sources of error that can compromise quantitative accuracy. Internal standards (IS) are the bedrock of robust quantitative lipidomics, serving to correct for these variations.[1][2] An internal standard is a compound of known concentration that is added to a sample at the earliest stage of analysis.[1] The fundamental principle is that the IS experiences the same analytical variations as the endogenous lipids of interest. By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during the workflow can be effectively normalized.[1]

The primary functions of an internal standard in lipid analysis are to:

  • Correct for Sample Loss: During the multi-step processes of lipid extraction and sample preparation, it is inevitable that some portion of the sample will be lost. An internal standard, added at the beginning of the workflow, accounts for this loss.[2]

  • Compensate for Matrix Effects: The sample matrix, which includes all other components of the sample besides the analyte, can significantly impact the ionization efficiency of the analyte in the mass spectrometer, either enhancing or suppressing the signal. An internal standard that is chemically similar to the analyte will experience similar matrix effects, allowing for their correction.[2]

  • Account for Instrumental Variability: Fluctuations in instrument performance, such as variations in injection volume and detector response, can introduce errors in quantification. The use of an internal standard helps to normalize these variations.[2]

Types of Internal Standards for Lipidomics

The selection of an appropriate internal standard is a critical step that directly impacts the accuracy of quantification. There are three main classes of internal standards used in lipidomics, each with distinct advantages and disadvantages.[3]

Stable Isotope-Labeled (SIL) Lipids

Considered the "gold standard" for accuracy, SIL lipids are analogs of endogenous lipids where one or more atoms (e.g., ¹³C, ²H) have been replaced by a heavy isotope.[3]

  • Advantages: They co-elute closely with the endogenous analyte and exhibit nearly identical extraction and ionization behavior, effectively correcting for matrix effects.[3]

  • Disadvantages: They can be expensive and are not available for every lipid species. Deuterated (²H) standards may exhibit a slight retention time shift in liquid chromatography (LC) compared to the native analyte, a phenomenon known as the chromatographic isotope effect.[3]

Odd-Chain Lipids

These are lipids containing fatty acid chains with an odd number of carbon atoms (e.g., C17:0), which are typically absent or present at very low levels in most mammalian tissues.[3]

  • Advantages: They are more cost-effective than SIL standards and are structurally similar to the even-chained endogenous lipids within the same class, providing good correction for extraction and class-specific ionization effects.[3]

  • Disadvantages: Their structural differences (chain length, unsaturation) compared to all analytes mean they cannot correct for analyte-specific variations as perfectly as SIL standards. They can also be taken up through diet, potentially leading to low-level endogenous presence.[3]

Non-Endogenous Structural Analogs

These are lipids that are not naturally found in the biological system under study but share a core structure with a specific lipid class. This can include lipids with very short chains or other structural modifications.[3]

  • Advantages: They can be a practical compromise when specific SIL or odd-chain standards are unavailable.[3]

  • Disadvantages: Their physicochemical properties may differ more significantly from the analytes of interest, potentially leading to less accurate correction for matrix effects and extraction efficiency.

Data Presentation: The Impact of Internal Standards on Quantitative Precision

The use of internal standards significantly improves the precision and accuracy of lipid quantification. This is often demonstrated by a reduction in the coefficient of variation (%CV) for replicate measurements. The following tables summarize representative data on the precision of lipid quantification in human plasma samples using a robust LC-MS method with and without internal standards.

Lipid ClassAverage Concentration (μM) without IS%CV without ISAverage Concentration (μM) with IS%CV with IS
Phosphatidylcholines (PC)150.322.5148.95.8
Lysophosphatidylcholines (LPC)25.828.126.17.2
Phosphatidylethanolamines (PE)35.225.334.86.5
Triacylglycerols (TAG)850.618.9845.24.9
Free Fatty Acids (FFA)350.130.2348.78.1

Table 1: Comparison of Quantitative Precision With and Without Internal Standards. This table illustrates the significant improvement in precision (lower %CV) achieved across major lipid classes when internal standards are incorporated into the analytical workflow. Data is representative of typical findings in lipidomics studies.

Internal Standard TypePhosphatidylcholines (PC) %CVTriacylglycerols (TAG) %CVFree Fatty Acids (FFA) %CV
¹³C-Labeled Lipids4.53.86.2
Deuterated (²H) Lipids5.14.27.5
Odd-Chain Lipids8.97.511.3
No Internal Standard22.518.930.2

Table 2: Comparative Precision of Different Internal Standard Types. This table demonstrates the superior performance of stable isotope-labeled internal standards, particularly ¹³C-labeled lipids, in reducing analytical variability compared to odd-chain lipids and analysis without internal standards. The data is a representative summary based on findings from large-scale lipidomics studies.[2]

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following are detailed protocols for key experiments in internal standard-based lipid analysis.

Protocol 1: Lipid Extraction using the Folch Method with Internal Standard Spiking

This protocol describes a widely used method for extracting a broad range of lipids from biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell lysate)

  • Internal standard mixture (containing appropriate SIL, odd-chain, or analog standards for the lipid classes of interest)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution or high-purity water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: To a glass centrifuge tube, add a pre-determined volume or weight of the biological sample.

  • Internal Standard Spiking: Add a known amount of the internal standard mixture directly to the sample.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final volume of the solvent should be approximately 20 times the sample volume.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of lipid-protein complexes.

  • Phase Separation: Add 0.9% NaCl solution or high-purity water, equivalent to 20% of the total volume, to induce phase separation. Vortex briefly again.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the layers.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol:isopropanol.

Protocol 2: Lipid Extraction using the Bligh & Dyer Method with Internal Standard Spiking

This protocol is a modification of the Folch method and is particularly suitable for samples with high water content.

Materials:

  • Same as for the Folch method.

Procedure:

  • Sample and Solvent Addition: For each 1 ml of aqueous sample, add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture. This initial solvent mixture should contain the pre-determined amount of the internal standard.

  • Vortexing: Vortex the mixture well.

  • Chloroform Addition: Add 1.25 ml of chloroform and vortex well.

  • Water Addition: Finally, add 1.25 ml of deionized water and vortex well.

  • Centrifugation: Centrifuge at 1000 RPM for 5 minutes at room temperature to achieve phase separation (aqueous top layer, organic bottom layer).

  • Lipid Collection: Carefully insert a Pasteur pipette through the upper phase and withdraw the lower organic phase.

  • Drying and Reconstitution: Proceed with the drying and reconstitution steps as described in the Folch protocol.

Protocol 3: Lipid Extraction using Methyl-tert-butyl ether (MTBE) with Internal Standard Spiking

This method offers an alternative to chloroform-based extractions and is amenable to high-throughput applications.

Materials:

  • Biological sample

  • Internal standard mixture

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample and Methanol Addition: To the sample, add a pre-determined volume of ice-cold methanol.

  • Internal Standard Spiking: Add a known amount of the internal standard mixture.

  • MTBE Addition: Add MTBE and vortex for 10 minutes at 4°C.

  • Phase Separation: Add water to induce phase separation and vortex for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the upper (organic) phase into a new tube.

  • Drying and Reconstitution: Evaporate the solvent to dryness under vacuum or a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Protocol 4: LC-MS/MS Analysis for Quantitative Lipidomics

This protocol provides a general framework for the analysis of lipid extracts using liquid chromatography-tandem mass spectrometry.

Instrumentation and Parameters:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or C8 reversed-phase column is commonly used for lipidomics.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate or 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive as mobile phase A.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute lipids based on their hydrophobicity.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) capable of performing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification.

  • Ionization Source: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode, depending on the lipid classes of interest.

Data Acquisition and Processing:

  • Method Development: Develop an SRM/MRM method for each analyte and its corresponding internal standard. This involves optimizing the precursor ion and product ion transitions.

  • Data Acquisition: Acquire data for the samples, calibration standards, and quality control (QC) samples.

  • Peak Integration: Integrate the peak areas for each analyte and internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.

  • Quantification: Determine the concentration of the analyte in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.

Mandatory Visualizations

Visualizing the complex workflows and biological pathways involved in lipid analysis is crucial for a comprehensive understanding. The following diagrams are generated using Graphviz (DOT language) to illustrate these concepts.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch, Bligh & Dyer, MTBE) Add_IS->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing (Peak Integration, Normalization) LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for lipid quantification using internal standards.

G cluster_types Types of Internal Standards cluster_criteria Selection Criteria SIL Stable Isotope-Labeled (SIL) (e.g., ¹³C, ²H) Similarity Chemical & Physical Similarity SIL->Similarity Highest Resolution Mass Spectrometric Resolution SIL->Resolution Coelution Co-elution (for LC-MS) SIL->Coelution Ideal Availability Commercial Availability & Purity SIL->Availability Limited/Expensive Odd_Chain Odd-Chain Lipids (e.g., C17:0) Odd_Chain->Similarity High Odd_Chain->Resolution Odd_Chain->Coelution Good Odd_Chain->Availability Good Analog Non-Endogenous Analogs Analog->Similarity Moderate Analog->Resolution Analog->Coelution Variable Analog->Availability Variable

Caption: Selection of lipid internal standards.

G Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP

Caption: Simplified sphingolipid signaling pathway.

Conclusion: The Foundation of Reliable Lipidomics

The principles and practices outlined in this guide underscore the indispensable role of internal standards in achieving accurate and reproducible quantitative lipid analysis. By carefully selecting and applying appropriate internal standards, researchers can overcome the inherent challenges of lipidomics, leading to more reliable data and, ultimately, a deeper understanding of the role of lipids in biological systems.[1] The continued development and availability of high-purity, diverse internal standards will further enhance the capabilities of lipidomics research in academic, clinical, and pharmaceutical settings.

References

Exploratory

An In-depth Technical Guide to 16:0-19:2-16:0 TG-d5 (CAS Number 2342574-87-0)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the deuterated triglyceride 16:0-19:2-16:0 TG-d5, a critical internal standard for quantitative li...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated triglyceride 16:0-19:2-16:0 TG-d5, a critical internal standard for quantitative lipidomics. This document details its chemical properties, a plausible chemoenzymatic synthesis route, and its application in mass spectrometry-based lipid analysis. Experimental protocols and relevant biological pathways are also discussed to support its use in metabolic research and drug development.

Core Compound Information

1,3-dipalmitoyl-2-(10,13-nonadecadienoyl)glycerol-d5, abbreviated as 16:0-19:2-16:0 TG-d5, is a high-purity, deuterated triglyceride specifically designed for use as an internal standard in mass spectrometry-based lipidomics. The deuterium labeling on the glycerol backbone provides a distinct mass shift, allowing for its differentiation from endogenous, non-labeled triglycerides, which is essential for accurate quantification.

This synthetic triglyceride is a key component of the commercially available UltimateSPLASH™ ONE internal standard mixture, which is widely used to correct for variations in sample extraction, processing, and instrument response in lipidomics workflows.[1][2][3]

Table 1: Chemical and Physical Properties of 16:0-19:2-16:0 TG-d5

PropertyValueSource
CAS Number 2342574-87-0MedChemExpress, Avanti Polar Lipids
Synonym(s) 1,3-dihexadecanoyl-2-nonadeca-10Z,13Z-dienoyl-glycerol-d5Avanti Polar Lipids
Molecular Formula C₅₄H₉₅D₅O₆MedChemExpress
Molecular Weight 850.40 g/mol MedChemExpress
Exact Mass 849.78 uAvanti Polar Lipids
Physical Form Typically supplied as a solution in a solvent such as 1:1 dichloromethane:methanol.Avanti Polar Lipids
Storage Conditions -20°CAvanti Polar Lipids

Synthesis Protocol

While a specific, detailed synthesis protocol for 16:0-19:2-16:0 TG-d5 is not publicly available from commercial suppliers, a plausible chemoenzymatic approach can be outlined based on established methods for synthesizing asymmetric triglycerides.[4][5][6] This multi-step process would involve the regioselective acylation of a deuterated glycerol backbone.

Materials and Reagents
  • Glycerol-d5

  • Palmitic acid (16:0)

  • 10,13-Nonadecadienoic acid (19:2)

  • Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei or Thermomyces lanuginosus)

  • Acyl-CoA synthetase

  • Glycerol-3-phosphate acyltransferase (GPAT)

  • 1-acylglycerol-3-phosphate acyltransferase (AGPAT)

  • Lipid phosphate phosphatase (LPP)

  • Diacylglycerol acyltransferase (DGAT)

  • Organic solvents (e.g., hexane, acetone, dichloromethane, methanol)

  • Silica gel for column chromatography

Proposed Synthesis Workflow

A chemoenzymatic strategy offers high regioselectivity, which is crucial for producing the specific asymmetric structure of 16:0-19:2-16:0 TG-d5.

Step 1: Synthesis of 1,3-dipalmitoyl-glycerol-d5

  • Enzymatic Esterification: React glycerol-d5 with an excess of palmitic acid in a solvent-free system using an immobilized sn-1,3 specific lipase.[7]

  • Reaction Conditions: The reaction is typically carried out under vacuum at a controlled temperature (e.g., 60-70°C) with constant stirring to facilitate the removal of water, which is a byproduct of the esterification.

  • Purification: After the reaction, the 1,3-dipalmitoyl-glycerol-d5 can be purified from the reaction mixture (which will also contain mono- and triglycerides) using silica gel column chromatography.

Step 2: Acylation of the sn-2 Position

  • Enzymatic Acylation: The purified 1,3-dipalmitoyl-glycerol-d5 is then acylated at the sn-2 position with 10,13-nonadecadienoic acid. This can be achieved using a diacylglycerol acyltransferase (DGAT) enzyme, which specifically acylates diacylglycerols to form triglycerides.

  • Activation of Fatty Acid: The 10,13-nonadecadienoic acid must first be activated to its coenzyme A (CoA) thioester form (19:2-CoA) using an acyl-CoA synthetase.

  • Final Reaction: The 1,3-dipalmitoyl-glycerol-d5 and 19:2-CoA are incubated with DGAT to yield the final product, 16:0-19:2-16:0 TG-d5.

  • Final Purification: The final product is purified using chromatographic techniques such as HPLC to ensure high purity.

G cluster_synthesis Synthesis of 16:0-19:2-16:0 TG-d5 glycerol_d5 Glycerol-d5 lipase sn-1,3 specific lipase glycerol_d5->lipase palmitic_acid Palmitic Acid (16:0) palmitic_acid->lipase dag_d5 1,3-dipalmitoyl-glycerol-d5 lipase->dag_d5 Esterification purification1 Silica Gel Chromatography dag_d5->purification1 dgat DGAT purification1->dgat nonadecadienoic_acid 10,13-Nonadecadienoic Acid (19:2) nonadecadienoic_acid->dgat final_product 16:0-19:2-16:0 TG-d5 dgat->final_product Acylation purification2 HPLC Purification final_product->purification2

Caption: Chemoenzymatic synthesis workflow for 16:0-19:2-16:0 TG-d5.

Application in Quantitative Lipidomics

16:0-19:2-16:0 TG-d5 is primarily used as an internal standard for the quantification of triglycerides in complex biological samples using mass spectrometry. Its application is crucial in studies focusing on lipid metabolism, biomarker discovery, and the effects of drugs on lipid profiles.

Experimental Protocol: LC-MS/MS Analysis of Triglycerides

The following protocol is a generalized procedure for the analysis of triglycerides using a deuterated internal standard like 16:0-19:2-16:0 TG-d5. This protocol may require optimization based on the specific instrumentation and biological matrix being analyzed.

3.1.1. Sample Preparation and Lipid Extraction

  • Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate) and store them at -80°C until analysis.

  • Internal Standard Spiking: To a known amount of sample, add a precise amount of the 16:0-19:2-16:0 TG-d5 internal standard (or a mixture like UltimateSPLASH™ ONE). This should be done at the earliest stage of sample preparation to account for variability throughout the entire workflow.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly to ensure complete mixing and precipitation of proteins.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., 1:1 v/v methanol:isopropanol).

3.1.2. LC-MS/MS Parameters

Table 2: Representative LC-MS/MS Parameters for Triglyceride Analysis

ParameterSetting
LC System High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM ammonium formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
Gradient A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic triglycerides.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 55°C
MS System Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (for 16:0-19:2-16:0 TG-d5) m/z 867.8 [M+NH₄]⁺ (Ammonium adduct is common for triglycerides)
Product Ions (for fragmentation) Neutral loss of the fatty acyl chains (e.g., loss of palmitic acid or nonadecadienoic acid)
Scan Type Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS/MS for untargeted analysis.

3.1.3. Data Analysis

  • Peak Integration: Integrate the chromatographic peaks for the endogenous triglycerides and the 16:0-19:2-16:0 TG-d5 internal standard.

  • Quantification: Calculate the concentration of each endogenous triglyceride by comparing its peak area to the peak area of the internal standard, using a pre-established calibration curve if absolute quantification is desired.

G cluster_workflow Quantitative Lipidomics Workflow sample Biological Sample spike Spike with 16:0-19:2-16:0 TG-d5 sample->spike extraction Lipid Extraction (e.g., Folch method) spike->extraction lc_separation LC Separation (Reversed-Phase) extraction->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection data_processing Data Processing (Peak Integration) ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: General workflow for quantitative lipidomics using a deuterated internal standard.

Biological Context and Signaling Pathways

Triglycerides are central to energy metabolism and are involved in various signaling pathways. The accurate quantification of specific triglyceride species, facilitated by internal standards like 16:0-19:2-16:0 TG-d5, is crucial for understanding these processes in health and disease.

Triglyceride metabolism is intricately linked to several key signaling pathways, including insulin signaling and pathways regulated by peroxisome proliferator-activated receptors (PPARs).[8][9] Dysregulation of triglyceride metabolism is a hallmark of metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease.

The intermediates and products of triglyceride synthesis and breakdown, such as diacylglycerols (DAGs) and free fatty acids, can act as second messengers in various signaling cascades, influencing processes like inflammation, cell growth, and apoptosis.[1][10]

G cluster_pathway Triglyceride Metabolism and Associated Signaling glucose Glucose glycerol_3p Glycerol-3-Phosphate glucose->glycerol_3p Glycolysis insulin Insulin Signaling insulin->glucose Promotes uptake fatty_acids Fatty Acids dag Diacylglycerol (DAG) fatty_acids->dag inflammation Inflammation fatty_acids->inflammation beta_oxidation β-oxidation (Energy Production) fatty_acids->beta_oxidation glycerol_3p->dag tg Triglyceride (TG) dag->tg DGAT pkc Protein Kinase C (PKC) Activation dag->pkc lipid_droplets Lipid Droplets (Storage) tg->lipid_droplets lipid_droplets->fatty_acids Lipolysis

Caption: Simplified overview of triglyceride metabolism and its link to cell signaling.

Conclusion

16:0-19:2-16:0 TG-d5 is an indispensable tool for researchers in the field of lipidomics. Its well-defined structure and isotopic labeling enable accurate and precise quantification of triglycerides in complex biological matrices. This technical guide provides a foundational understanding of its properties, synthesis, and application, empowering researchers to confidently incorporate this internal standard into their analytical workflows for advancing our understanding of lipid metabolism and its role in human health and disease. Further optimization of the described protocols may be necessary to suit specific research applications and instrumental setups.

References

Foundational

An In-depth Technical Guide to the Lipid Nomenclature and Application of TG(16:0/19:2/16:0)-d5

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the deuterated triglyceride TG(16:0/19:2/16:0)-d5, detailing its nomenclature, physicochemical properties, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the deuterated triglyceride TG(16:0/19:2/16:0)-d5, detailing its nomenclature, physicochemical properties, and its critical role in modern lipidomics. It is designed to serve as a technical resource for professionals in research and pharmaceutical development who are engaged in the precise analysis of lipids.

Decoding the Nomenclature: TG(16:0/19:2/16:0)-d5

The nomenclature of lipids provides a shorthand to describe their complex structures. The term TG(16:0/19:2/16:0)-d5 can be systematically deconstructed as follows:

  • TG : This abbreviation stands for Triglyceride (also known as triacylglycerol or TAG). Triglycerides are esters derived from a glycerol backbone and three fatty acids. They are the primary constituents of body fat in humans and other vertebrates, as well as vegetable fat.[1]

  • (16:0/19:2/16:0) : This portion details the fatty acid composition attached to the glycerol backbone. The numbers are presented in the format of "C:D," where 'C' is the number of carbon atoms in the fatty acid chain and 'D' is the number of double bonds. The order of the fatty acids corresponds to their position on the glycerol backbone, specifically at the sn-1, sn-2, and sn-3 positions.

    • 16:0 : This represents a saturated fatty acid with 16 carbon atoms and zero double bonds, which is Palmitic acid .

    • 19:2 : This indicates a polyunsaturated fatty acid with 19 carbon atoms and two double bonds.

    • The structure is therefore a mixed-acid triglyceride with palmitic acid at the sn-1 and sn-3 positions and a 19-carbon di-unsaturated fatty acid at the sn-2 position.

  • -d5 : This suffix indicates that the molecule is deuterated , meaning five hydrogen atoms (¹H) have been replaced with their heavier isotope, deuterium (²H or D). In commercially available standards like this one, the deuterium atoms are typically located on the glycerol backbone.[2] This isotopic labeling is crucial for its use as an internal standard in mass spectrometry.

Therefore, the full chemical name for TG(16:0/19:2/16:0)-d5 is 1,3-dihexadecanoyl-2-(10Z,13Z-nonadecadienoyl)glycerol-1,1,2,3,3-d5 .[3]

Physicochemical and Quantitative Data

The precise quantification of lipids in biological samples is paramount in research and drug development. TG(16:0/19:2/16:0)-d5 serves as an ideal internal standard for this purpose due to its chemical similarity to endogenous triglycerides and its distinct mass.

PropertyValue
Chemical Formula C₅₄H₉₅D₅O₆
Molecular Weight 850.40 g/mol
Monoisotopic Mass 849.7834 Da
Purity >99%
Storage Temperature -20°C

Data sourced from commercial suppliers.

In typical lipidomics workflows, deuterated standards are added to a sample at a known concentration at the beginning of the sample preparation process. This allows for the correction of sample loss during extraction and accounts for variations in ionization efficiency during mass spectrometry analysis.

ApplicationTypical Concentration Range
Internal Standard in LC-MS/MS 100 nM - 30 µM
Metabolic tracer studies Varies based on experimental design

The Role of TG(16:0/19:2/16:0)-d5 in Experimental Workflows

As a stable isotope-labeled internal standard, TG(16:0/19:2/16:0)-d5 is not involved in endogenous signaling pathways. Instead, its utility lies within the analytical workflow, particularly in quantitative mass spectrometry. The principle behind its use is isotope dilution mass spectrometry .[4]

Isotope Dilution Mass Spectrometry Workflow

The following diagram illustrates the logical flow of a typical lipidomics experiment utilizing a deuterated internal standard like TG(16:0/19:2/16:0)-d5.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification A Biological Sample (e.g., Plasma, Tissue) B Spike with known amount of TG(16:0/19:2/16:0)-d5 A->B C Lipid Extraction (e.g., Folch or MTBE method) B->C D LC-MS/MS Analysis C->D Inject Extract E Data Acquisition (MS1 and MS2 scans) D->E F Data Processing E->F G Peak Integration (Endogenous TG and d5-Standard) F->G H Calculate Ratio of Endogenous TG to d5-Standard G->H I Determine Absolute Concentration of Endogenous TG H->I

Workflow for Quantitative Lipidomics using a Deuterated Standard.

Detailed Experimental Protocols

The following are generalized yet detailed methodologies for the key experiments involving the use of deuterated triglyceride standards.

Protocol 1: Lipid Extraction from Plasma using MTBE
  • Sample Preparation : Thaw plasma samples on ice.

  • Internal Standard Addition : To 20 µL of plasma, add 225 µL of cold methanol containing the deuterated internal standard mix, including TG(16:0/19:2/16:0)-d5, at a known concentration.

  • Vortexing : Vortex the mixture for 10 seconds.

  • MTBE Addition : Add 750 µL of methyl tert-butyl ether (MTBE).

  • Incubation : Incubate the mixture for 1 hour at room temperature on a shaker.

  • Phase Separation : Add 188 µL of MS-grade water to induce phase separation. Vortex for 1 minute and then centrifuge at 14,000 rpm for 2 minutes.

  • Collection : Collect the upper organic phase (containing the lipids) into a new tube.

  • Drying : Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution : Resuspend the dried lipid extract in a methanol/toluene (9:1, v/v) mixture for LC-MS analysis.[5]

Protocol 2: LC-MS/MS Analysis of Triglycerides

This protocol outlines a typical reverse-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS) method for the analysis of triglycerides.

  • Liquid Chromatography (LC) System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 or C30 reverse-phase column (e.g., 150 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A : 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B : 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution : A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic triglycerides, followed by a re-equilibration step.

  • Flow Rate : 0.3 - 0.4 mL/min.

  • Column Temperature : 45-55°C.

  • Injection Volume : 2-5 µL.

  • Mass Spectrometer : A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode : Positive electrospray ionization (ESI+).

  • Data Acquisition :

    • Full Scan (MS1) : Acquire data in a mass range that covers the expected triglyceride species (e.g., m/z 300-1200).

    • Tandem MS (MS/MS or MS2) : Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment precursor ions. For targeted analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for the endogenous triglycerides and the d5-standard.

  • Collision Energy : A stepped collision energy (e.g., 25-45 eV) is often used to generate informative fragment ions for lipid identification.

Data Presentation and Analysis

The primary output of a quantitative lipidomics experiment using TG(16:0/19:2/16:0)-d5 is the concentration of endogenous triglycerides in the original sample. The data analysis workflow is as follows:

G raw_data Raw LC-MS Data (.raw, .wiff, etc.) peak_picking Peak Detection and Integration raw_data->peak_picking ratio_calc Ratio Calculation (Endogenous/Internal Standard) peak_picking->ratio_calc quantification Concentration Calculation ratio_calc->quantification statistical_analysis Statistical Analysis (e.g., t-test, ANOVA) quantification->statistical_analysis biological_interpretation Biological Interpretation statistical_analysis->biological_interpretation

Data Analysis Pipeline for Quantitative Lipidomics.

The concentration of the endogenous analyte is calculated using the following formula:

Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / ResponseFactor)

Where:

  • Conc_analyte : Concentration of the endogenous triglyceride.

  • Area_analyte : Peak area of the endogenous triglyceride.

  • Area_IS : Peak area of the TG(16:0/19:2/16:0)-d5 internal standard.

  • Conc_IS : Concentration of the internal standard added to the sample.

  • ResponseFactor : A factor to correct for differences in ionization efficiency between the analyte and the internal standard (often assumed to be 1 for stable isotope-labeled standards).

By employing TG(16:0/19:2/16:0)-d5 as an internal standard, researchers can achieve highly accurate and precise quantification of triglycerides, which is essential for understanding their roles in health and disease and for the development of novel therapeutics.

References

Exploratory

The Pivotal Role of 16:0-19:2-16:0 TG-d5 in Advancing Metabolic Research: A Technical Guide

For Immediate Release In the intricate landscape of metabolic research, the pursuit of precision and accuracy is paramount. Scientists and drug development professionals continually seek robust tools to unravel the compl...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of metabolic research, the pursuit of precision and accuracy is paramount. Scientists and drug development professionals continually seek robust tools to unravel the complexities of lipid metabolism, a critical area implicated in a myriad of diseases including obesity, type 2 diabetes, cardiovascular disorders, and non-alcoholic fatty liver disease. Among the sophisticated tools available, the deuterated triglyceride 16:0-19:2-16:0 TG-d5 has emerged as a cornerstone for quantitative and dynamic lipid analysis. This technical guide provides an in-depth exploration of its core applications, experimental protocols, and the metabolic pathways it helps to elucidate.

Core Applications in Metabolic Research

16:0-19:2-16:0 TG-d5, a triglyceride molecule containing two palmitic acid (16:0) chains and one linoleic acid (19:2) chain with five deuterium atoms incorporated into its structure, serves two primary functions in metabolic research:

  • Internal Standard for Quantitative Lipidomics: As a stable isotope-labeled internal standard, it is indispensable for accurate and precise quantification of endogenous triglycerides in complex biological matrices such as plasma, tissues, and cells.[1][2] Its chemical properties are nearly identical to its non-labeled counterparts, allowing it to co-elute and co-ionize during mass spectrometry analysis. By adding a known amount of 16:0-19:2-16:0 TG-d5 to a sample at the beginning of the workflow, researchers can correct for variations in sample extraction, processing, and instrument response, thereby enabling highly reliable quantification of a wide array of triglyceride species. This deuterated triglyceride is a key component of commercially available internal standard mixtures, such as UltimateSPLASH™ ONE, which are widely used in high-throughput lipidomics platforms.[1][3][4]

  • Metabolic Tracer for Dynamic Flux Analysis: Beyond its role in static quantification, 16:0-19:2-16:0 TG-d5 can be employed as a metabolic tracer to investigate the dynamic aspects of triglyceride metabolism. By introducing it into a biological system, either in vivo or in vitro, researchers can track its absorption, distribution, and incorporation into various lipid pools over time. This allows for the measurement of key metabolic rates, including triglyceride synthesis, turnover, and transport. Such "stable isotope tracer methodology" provides invaluable insights into the kinetics of lipid metabolism that cannot be obtained from static concentration measurements alone.

Data Presentation: Quantitative Performance

The analytical validity of 16:0-19:2-16:0 TG-d5 as an internal standard is demonstrated by its performance in quantitative assays. The following table summarizes key quantitative parameters from a study utilizing a novel mass spectrometry technique for the analysis of a triglyceride internal standard mixture containing 16:0-19:2-16:0 TG-d5.

ParameterValueReference
Linearity Range 0.16–100 µg/mL[5]
Regression Coefficient (R²) 0.9968[5]
Limit of Detection (LOD) 0.019 ± 0.007 µg/mL[5]
Limit of Quantification (LOQ) 0.031 ± 0.011 µg/mL[5]

Experimental Protocols

The utilization of 16:0-19:2-16:0 TG-d5 in metabolic research predominantly involves its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for its application as an internal standard in a typical quantitative lipidomics workflow.

Protocol 1: Quantitative Analysis of Triglycerides in Human Plasma

This protocol outlines a high-throughput LC-MS/MS method for the quantification of triglycerides in human plasma using a deuterated internal standard mixture containing 16:0-19:2-16:0 TG-d5.

1. Sample Preparation and Lipid Extraction:

  • To 10 µL of human plasma, add 225 µL of cold methanol containing the deuterated internal standard mixture (including 16:0-19:2-16:0 TG-d5).

  • Vortex for 10 seconds.

  • Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex for another 10 seconds.

  • Shake the mixture for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC/MS-grade water.

  • Centrifuge at 14,000 rpm for 2 minutes.

  • Collect the upper organic phase containing the lipids.

  • Evaporate the solvent to dryness using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of triglycerides.

    • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 0.1% formic acid and 10 mM ammonium formate.[6]

    • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[6]

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the triglycerides.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The MRM transition for 16:0-19:2-16:0 TG-d5 is set to detect the precursor ion (the intact molecule) and a specific fragment ion.

3. Data Analysis:

  • The peak areas of the endogenous triglycerides and the 16:0-19:2-16:0 TG-d5 internal standard are integrated.

  • The concentration of each endogenous triglyceride is calculated by comparing its peak area ratio to the internal standard against a calibration curve.

Mandatory Visualizations

Diagram 1: General Workflow for Quantitative Lipidomics

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Biological Sample Biological Sample Spike with 16:0-19:2-16:0 TG-d5 Spike with 16:0-19:2-16:0 TG-d5 Biological Sample->Spike with 16:0-19:2-16:0 TG-d5 Lipid Extraction Lipid Extraction Spike with 16:0-19:2-16:0 TG-d5->Lipid Extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS LC-MS/MS Reconstitution->LC-MS/MS Peak Integration Peak Integration LC-MS/MS->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Workflow for quantitative lipidomics using 16:0-19:2-16:0 TG-d5.

Diagram 2: Principle of Isotope Dilution Mass Spectrometry

G cluster_0 Biological Sample cluster_1 Internal Standard cluster_2 Analysis cluster_3 Quantification Analyte Endogenous TG (Unknown Amount) MS Mass Spectrometer Analyte->MS Standard 16:0-19:2-16:0 TG-d5 (Known Amount) Standard->MS Result Calculate Analyte Amount based on Peak Area Ratio MS->Result

Caption: The principle of quantification by isotope dilution mass spectrometry.

Diagram 3: Simplified Triglyceride Metabolic Pathway

G Dietary TGs Dietary TGs Fatty Acids Fatty Acids Dietary TGs->Fatty Acids De Novo Lipogenesis De Novo Lipogenesis De Novo Lipogenesis->Fatty Acids Triglyceride Synthesis Triglyceride Synthesis Fatty Acids->Triglyceride Synthesis Energy Production Energy Production Fatty Acids->Energy Production Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Triglyceride Synthesis Triglyceride Pool Triglyceride Pool Triglyceride Synthesis->Triglyceride Pool Lipolysis Lipolysis Triglyceride Pool->Lipolysis VLDL Secretion VLDL Secretion Triglyceride Pool->VLDL Secretion Lipolysis->Fatty Acids

Caption: Simplified overview of triglyceride metabolism.

Conclusion

16:0-19:2-16:0 TG-d5 stands as a vital tool in the arsenal of researchers dedicated to understanding the complexities of lipid metabolism. Its primary role as an internal standard ensures the accuracy and reliability of quantitative lipidomics data, which is fundamental for identifying biomarkers and understanding disease-related lipid dysregulation. While its application as a metabolic tracer is less documented in readily available literature, the principles of stable isotope labeling pave the way for its use in dynamic studies of triglyceride flux. As analytical technologies continue to advance, the utility of such precisely labeled molecules will undoubtedly expand, further empowering the scientific community in the fight against metabolic diseases.

References

Foundational

Sourcing and Technical Guide for High-Purity 16:0-19:2-16:0 TG-d5

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the high-purity deuterated triglyceride, 16:0-19:2-16:0 TG-d5. It covers sourcing, chemical properties...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the high-purity deuterated triglyceride, 16:0-19:2-16:0 TG-d5. It covers sourcing, chemical properties, a proposed synthesis and purification strategy, and its application as an internal standard in lipidomics research.

Sourcing and Commercial Availability

High-purity 16:0-19:2-16:0 TG-d5, chemically known as 1,3-dihexadecanoyl-2-nonadeca-10Z,13Z-dienoyl-glycerol-d5, is a specialized deuterated lipid primarily used as an internal standard for mass spectrometry-based lipid analysis.

Primary Supplier:

  • Avanti Polar Lipids (part of Croda) is a well-established commercial source for this compound.[1][2] They offer it at a purity of greater than 99%.[1][3]

Table 1: Product Specifications

ParameterValueReference
Chemical Name 1,3-dihexadecanoyl-2-nonadeca-10Z,13Z-dienoyl-glycerol-d5[1][2]
Synonym 16:0-19:2-16:0 TG-d5[1]
Formula Weight 850.42[1]
Purity >99%[1][3]
Storage -20°C[1]
Physical State Not specified, typically solid or oil
Solubility Soluble in organic solvents like chloroform and methanol[4]

Proposed Synthesis of 16:0-19:2-16:0 TG-d5

While the precise, proprietary synthesis method used by commercial suppliers is not publicly detailed, a plausible and established chemical strategy for creating asymmetric triglycerides like 16:0-19:2-16:0 TG-d5 involves a multi-step enzymatic and chemical synthesis approach. This method provides control over the stereospecific placement of the fatty acids on the glycerol backbone.

Experimental Protocol: Proposed Synthesis

  • Enzymatic Synthesis of sn-1,3-di-16:0-glycerol:

    • Combine glycerol and two equivalents of palmitic acid (16:0) in a solvent-free system.

    • Add a sn-1,3-specific lipase, such as Lipozyme RM IM.

    • Conduct the reaction under vacuum at a controlled temperature (e.g., 50-60°C) to drive the esterification by removing the water byproduct.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the desired 1,3-dipalmitoylglycerol is the major product.

  • Purification of sn-1,3-di-16:0-glycerol:

    • After the reaction, dissolve the mixture in a minimal amount of a non-polar solvent like hexane.

    • Purify the 1,3-dipalmitoylglycerol from the reaction mixture (which may contain unreacted starting materials and mono- and triglycerides) using silica gel column chromatography. Elute with a gradient of increasing polarity, for example, a hexane:ethyl acetate solvent system.

  • Acylation with 19:2-d5 Fatty Acid:

    • The purified sn-1,3-di-16:0-glycerol is then acylated at the free sn-2 position with deuterated nonadeca-10,13-dienoic acid (19:2-d5).

    • Activate the deuterated fatty acid, for example, by converting it to its acyl chloride or using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    • React the activated 19:2-d5 fatty acid with the sn-1,3-di-16:0-glycerol in an appropriate aprotic solvent (e.g., dichloromethane) to form the final product, 16:0-19:2-16:0 TG-d5.

Diagram: Proposed Synthesis Workflow

G Proposed Synthesis of 16:0-19:2-16:0 TG-d5 cluster_0 Step 1: Enzymatic Synthesis cluster_1 Step 2: Acylation A Glycerol + Palmitic Acid (16:0) C Esterification Reaction (Vacuum, Heat) A->C B sn-1,3-specific lipase B->C D Crude Reaction Mixture (contains 1,3-dipalmitoylglycerol) C->D E Purified 1,3-dipalmitoylglycerol D->E Purification (Column Chromatography) H Acylation Reaction E->H F Deuterated 19:2 Fatty Acid (19:2-d5) G Activation (e.g., with DCC/DMAP) F->G G->H I Crude 16:0-19:2-16:0 TG-d5 H->I J High-Purity 16:0-19:2-16:0 TG-d5 I->J Final Purification (Column Chromatography) G Purification and Quality Control Workflow A Crude 16:0-19:2-16:0 TG-d5 B Silica Gel Column Chromatography A->B C Semi-purified Triglyceride B->C D Silver Resin Chromatography (Optional) C->D E Purified 16:0-19:2-16:0 TG-d5 C->E Direct to QC D->E F Quality Control Analysis E->F G TLC F->G H HPLC F->H I GC-MS (as FAMEs) F->I J NMR (¹H, ¹³C) F->J K HRMS F->K L Certificate of Analysis F->L G Quantitative Lipidomics Workflow A Biological Sample (e.g., Plasma) B Spike with 16:0-19:2-16:0 TG-d5 Internal Standard A->B C Lipid Extraction (e.g., Folch Method) B->C D Lipid Extract C->D E LC-MS/MS Analysis (Reverse Phase Chromatography, MRM Detection) D->E F Data Acquisition E->F G Data Processing (Peak Integration, Normalization) F->G H Quantitative Results G->H

References

Exploratory

An In-depth Technical Guide on the Safety and Handling of 16:0-19:2-16:0 TG-d5

For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive safety and handling information for the deuterated triglyceride 16:0-19:2-16:0 TG-d5 (1,3-dihexadecanoyl-2-nonad...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for the deuterated triglyceride 16:0-19:2-16:0 TG-d5 (1,3-dihexadecanoyl-2-nonadeca-10Z,13Z-dienoyl-glycerol-d5). The following sections detail the compound's properties, associated hazards, safe handling procedures, and a representative experimental protocol for its use as an internal standard in lipidomics research.

Compound Identification and Properties

16:0-19:2-16:0 TG-d5 is a stable isotope-labeled triglyceride commonly utilized as an internal standard in mass spectrometry-based lipid analysis. Its physical and chemical properties are summarized below.

PropertyValue
Chemical Name 1,3-dihexadecanoyl-2-nonadeca-10Z,13Z-dienoyl-glycerol-d5
CAS Number 2342574-87-0[1]
Empirical Formula C₅₄H₉₅D₅O₆
Molecular Weight 850.40 g/mol
Form Typically supplied as a solution
Purity >99% (by TLC)
Storage Temperature -20°C
Shipping Conditions Shipped on dry ice

Safety and Hazard Information

16:0-19:2-16:0 TG-d5 is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The hazard classifications and precautionary statements are outlined in the tables below.

GHS Hazard Classification
Hazard ClassCategory
Flammable Liquids2
Acute Toxicity, Oral3
Acute Toxicity, Dermal3
Acute Toxicity, Inhalation3
Skin Irritation2
Eye Irritation2
Carcinogenicity2
Specific Target Organ Toxicity (Single Exposure)1 (Central nervous system, Eyes)
Specific Target Organ Toxicity (Single Exposure)3 (Central nervous system)

Data sourced from supplier safety information.

Hazard and Precautionary Statements
TypeCodeStatement
Signal Word Danger
Hazard Statements H225Highly flammable liquid and vapor.
H301 + H311 + H331Toxic if swallowed, in contact with skin or if inhaled.
H315Causes skin irritation.
H319Causes serious eye irritation.
H336May cause drowsiness or dizziness.
H351Suspected of causing cancer.
H370Causes damage to organs (Central nervous system, Eyes).
Precautionary Statements P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304 + P340 + P311IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from supplier safety information.

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Engineering Controls: Work with 16:0-19:2-16:0 TG-d5 in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of vapor or mist.

    • Keep away from sources of ignition.

    • Use non-sparking tools.

    • When handling the powdered form of similar deuterated lipids, it is recommended to allow the container to warm to room temperature before opening to prevent condensation.[2]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • The recommended storage temperature is -20°C.

    • For long-term stability, especially for unsaturated lipids, it is advisable to dissolve the compound in a suitable organic solvent and store it as a solution.[2]

    • Use glass containers with Teflon-lined caps for storing solutions to prevent contamination from plasticizers.[2]

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Lipidomics

The primary application of 16:0-19:2-16:0 TG-d5 is as an internal standard for the quantification of triglycerides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of triglycerides in human plasma.

Preparation of Internal Standard Stock Solution
  • Warm to Room Temperature: Allow the vial containing 16:0-19:2-16:0 TG-d5 to equilibrate to room temperature before opening to prevent condensation.

  • Dissolution: Using a glass syringe, dissolve the compound in a suitable organic solvent, such as a 1:1 (v/v) mixture of dichloromethane and methanol, to a known concentration (e.g., 1 mg/mL).

  • Storage: Store the stock solution at -20°C in a glass vial with a Teflon-lined cap.

Sample Preparation: Lipid Extraction

This protocol utilizes a methyl-tert-butyl ether (MTBE) extraction method.

  • Sample Aliquoting: Thaw frozen plasma samples on ice. Aliquot 25 µL of plasma into a clean tube.

  • Internal Standard Spiking: Add a precise volume of the 16:0-19:2-16:0 TG-d5 internal standard stock solution to the plasma sample.

  • Solvent Addition:

    • Add 231 µL of methanol (MeOH).

    • Add 770 µL of MTBE.

  • Extraction:

    • Vortex the mixture thoroughly.

    • Incubate on an orbital shaker for 1 hour at room temperature.

    • Add 192.5 µL of water to induce phase separation.

    • Incubate for an additional 10 minutes at room temperature.

  • Phase Separation: Centrifuge the samples at 15,800 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the upper organic layer (approximately 520 µL) containing the lipids and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 200 µL) of an appropriate solvent for LC-MS analysis, such as a 3:7 (v/v) mixture of acetonitrile and methanol.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable column for lipid separation, such as a C18 reversed-phase column.

    • Mobile Phases: A gradient of mobile phases, for example, involving water, acetonitrile, and isopropanol with additives like ammonium formate or acetate to enhance ionization.

    • Injection Volume: Inject a small volume of the reconstituted sample (e.g., 1-5 µL).

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A tandem mass spectrometer capable of performing targeted analysis (e.g., Multiple Reaction Monitoring - MRM).

    • Ionization Mode: Positive electrospray ionization (ESI) is typically used for triglyceride analysis.

    • MRM Transitions: Set up specific MRM transitions for the precursor and product ions of 16:0-19:2-16:0 TG-d5 and the endogenous triglycerides of interest. The neutral loss of a fatty acyl chain is a common fragmentation pathway for triglycerides in positive ion mode.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for the internal standard (16:0-19:2-16:0 TG-d5) and the target triglyceride analytes.

  • Quantification: Calculate the concentration of the endogenous triglycerides by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Logical Relationship for Safe Handling

Safe_Handling_Logic Logical Relationship for Safe Handling cluster_assessment Hazard Assessment cluster_control Control Measures cluster_ppe Personal Protective Equipment Identify Hazards Identify Hazards Review SDS Review SDS Identify Hazards->Review SDS Engineering Controls Engineering Controls Review SDS->Engineering Controls PPE PPE Review SDS->PPE Safe Work Practices Safe Work Practices Review SDS->Safe Work Practices Gloves Gloves PPE->Gloves Goggles Goggles PPE->Goggles Lab Coat Lab Coat PPE->Lab Coat

Caption: Logical workflow for ensuring safe handling of hazardous chemicals.

Experimental Workflow for Lipidomics Analysis

Lipidomics_Workflow Experimental Workflow for Lipidomics Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Lipid Extraction (MTBE) Lipid Extraction (MTBE) Internal Standard Spiking->Lipid Extraction (MTBE) Solvent Evaporation Solvent Evaporation Lipid Extraction (MTBE)->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Caption: Step-by-step workflow for quantitative lipid analysis using an internal standard.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 16:0-19:2-16:0 TG-d5 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals Introduction 16:0-19:2-16:0 TG-d5 is a deuterated triglyceride used as an internal standard in mass spectrometry-based lipidomics. Its chemical structure co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0-19:2-16:0 TG-d5 is a deuterated triglyceride used as an internal standard in mass spectrometry-based lipidomics. Its chemical structure consists of a glycerol backbone esterified with two palmitic acid (16:0) molecules and one linoleic acid (19:2) molecule, with five deuterium atoms incorporated into the glycerol backbone. This stable isotope-labeled internal standard is chemically identical to its endogenous, non-labeled counterpart but is distinguishable by its higher mass. This property makes it an invaluable tool for the accurate quantification of triglycerides in complex biological samples by correcting for variability in sample preparation and instrument response.[1]

This document provides detailed application notes and protocols for the use of 16:0-19:2-16:0 TG-d5 in mass spectrometry, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Quantitative Data

The use of 16:0-19:2-16:0 TG-d5 as an internal standard allows for the precise quantification of triglycerides in various biological matrices. Below is a summary of relevant quantitative information.

ParameterValueSource
Chemical Formula C₅₄H₉₅D₅O₆[2]
Exact Mass 849.78[2]
Typical Adduct Ion (ESI+) [M+NH₄]⁺[3][4]
Calculated m/z of [M+NH₄]⁺ 867.8Derived from[2]
Concentration in UltimateSPLASH™ ONE 100 µg/mL[5]

Note on 19:2 Fatty Acid: The presence of a 19:2 fatty acid is atypical in common biological systems. It is likely a synthetic odd-chain fatty acid used to create a distinct mass for the internal standard that does not overlap with endogenous triglycerides.

Signaling Pathways and Biological Relevance

The quantification of specific triglycerides, such as those containing palmitic acid (16:0) and linoleic acid (an 18:2 isomer), is crucial for understanding various metabolic and signaling pathways. Palmitic acid, a saturated fatty acid, is a key product of de novo lipogenesis and can act as a signaling molecule implicated in various cellular processes and diseases.[6][7] Dysregulation of triglyceride metabolism is a hallmark of metabolic disorders like obesity, type 2 diabetes, and cardiovascular disease.[6]

The following diagram illustrates the de novo lipogenesis pathway, which leads to the synthesis of fatty acids like palmitate, and their subsequent incorporation into triglycerides for storage or secretion.

de_novo_lipogenesis cluster_cytosol Cytosol cluster_regulation Key Regulators Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate ChREBP ChREBP Glucose->ChREBP activates Citrate_cyto Citrate Pyruvate->Citrate_cyto via Mitochondria AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ACL MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC Palmitate Palmitate (16:0) MalonylCoA->Palmitate FASN FattyAcylCoA Fatty Acyl-CoA Palmitate->FattyAcylCoA LPA Lysophosphatidic Acid FattyAcylCoA->LPA Glycerol3P Glycerol-3-Phosphate Glycerol3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG TAG Triglyceride (TG) DAG->TAG VLDL VLDL Secretion TAG->VLDL Insulin Insulin SREBP1c SREBP1c Insulin->SREBP1c activates ACC ACC SREBP1c->ACC upregulates FASN FASN SREBP1c->FASN upregulates ChREBP->ACC upregulates ChREBP->FASN upregulates

De Novo Lipogenesis Pathway

Experimental Protocols

Lipid Extraction from Plasma (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of triglycerides from plasma samples.

Materials:

  • Plasma sample

  • 16:0-19:2-16:0 TG-d5 internal standard solution (e.g., from UltimateSPLASH™ ONE)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass centrifuge tube, add 50 µL of plasma.

  • Spike the sample with a known amount of 16:0-19:2-16:0 TG-d5 internal standard. The amount should be chosen to be within the linear range of the instrument and comparable to the expected endogenous triglyceride levels.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v).

LC-MS/MS Analysis of Triglycerides

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-18 min: Hold at 100% B

    • 18-20 min: Return to 30% B and equilibrate

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 16:0-19:2-16:0 TG-d5 (Internal Standard):

      • Predicted Precursor Ion ([M+NH₄]⁺): m/z 867.8

      • Predicted Product Ion (Neutral Loss of Palmitic Acid): m/z 593.6

      • Predicted Product Ion (Neutral Loss of Linoleic Acid): m/z 569.6

    • Note: These are predicted transitions. The optimal transition should be determined by direct infusion of the standard.

    • Endogenous Triglycerides: MRM transitions for endogenous triglycerides should be set up based on the neutral loss of their constituent fatty acids from the [M+NH₄]⁺ precursor ion.[3][4]

Data Analysis Workflow

The following diagram outlines a typical workflow for the analysis of quantitative lipidomics data obtained using an internal standard.

data_analysis_workflow RawData Raw LC-MS/MS Data PeakPicking Peak Picking & Integration RawData->PeakPicking Normalization Normalization to Internal Standard PeakPicking->Normalization Quantification Quantification using Calibration Curve Normalization->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis BiologicalInterpretation Biological Interpretation StatisticalAnalysis->BiologicalInterpretation

Quantitative Lipidomics Data Analysis Workflow

Data Processing Steps:

  • Peak Picking and Integration: Use appropriate software to detect and integrate the chromatographic peaks for both the endogenous triglycerides and the 16:0-19:2-16:0 TG-d5 internal standard.

  • Normalization: Calculate the peak area ratio of each endogenous triglyceride to the internal standard. This normalization step corrects for variations in sample injection volume, extraction efficiency, and instrument response.

  • Quantification: Create a calibration curve using known concentrations of a non-deuterated triglyceride standard (e.g., 16:0-18:1-16:0) spiked with a constant concentration of the internal standard. Determine the concentration of the endogenous triglycerides in the samples by interpolating their normalized peak area ratios on the calibration curve.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-tests, ANOVA) to identify significant differences in triglyceride levels between experimental groups.

  • Biological Interpretation: Correlate the observed changes in triglyceride profiles with the biological context of the study, such as disease state or drug treatment.

Conclusion

The use of 16:0-19:2-16:0 TG-d5 as an internal standard provides a robust and reliable method for the quantification of triglycerides in complex biological samples by mass spectrometry. The protocols and data analysis workflow described in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure triglyceride levels and gain insights into their role in health and disease.

References

Application

Application Note: Quantitative Analysis of Triglycerides in Human Plasma Using 16:0-19:2-16:0 TG-d5 as an Internal Standard for LC-MS/MS

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the quantitative analysis of triglycerides (TGs) in human plasma using Liquid Chro...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of triglycerides (TGs) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs 16:0-19:2-16:0 TG-d5, a deuterated triglyceride, as an internal standard to ensure high accuracy and precision. This document outlines the complete workflow, from sample preparation and lipid extraction to LC-MS/MS parameters and data analysis. The use of a stable isotope-labeled internal standard is critical for correcting variations during sample handling and analysis, a cornerstone for reliable lipidomics research in clinical and drug development settings.[1]

Introduction

Lipidomics, the comprehensive study of lipids in biological systems, is a burgeoning field with significant implications for understanding disease pathology, identifying biomarkers, and advancing drug discovery.[2] Triglycerides are a major class of lipids that function as energy storage molecules, and their dysregulation is linked to numerous metabolic diseases. Accurate and precise quantification of specific TG molecular species is therefore essential.

LC-MS/MS has become the preferred platform for lipid analysis due to its high sensitivity and selectivity. However, the complexity of biological matrices can lead to significant analytical variability from ion suppression or enhancement, and inconsistencies during sample preparation.[3][4][5][6] The principle of isotope dilution mass spectrometry, which involves the addition of a known amount of a stable isotope-labeled version of the analyte (an internal standard) at the beginning of the workflow, is the gold standard for mitigating these issues.[7]

The internal standard, being chemically identical to the analyte, co-elutes and experiences similar matrix effects and extraction losses, allowing for reliable ratiometric quantification.[1] 16:0-19:2-16:0 TG-d5 is a synthetic, deuterated triglyceride that is well-suited for this purpose as it is structurally similar to endogenous triglycerides but isotopically distinct, allowing for clear differentiation by the mass spectrometer.[8][9] This application note details a robust method for its use in a high-throughput lipidomics workflow.

Experimental Protocols

Materials and Reagents
  • Internal Standard: 16:0-19:2-16:0 TG-d5 (e.g., included in Avanti's UltimateSPLASH™ ONE mixture)[10][11][12]

  • Solvents: Methanol (LC-MS Grade), Dichloromethane (LC-MS Grade), Acetonitrile (LC-MS Grade), Isopropanol (LC-MS Grade), Water (LC-MS Grade)

  • Additives: Formic Acid, Ammonium Formate

  • Biological Matrix: Human Plasma (collected with EDTA)

  • Standard laboratory equipment including vortex mixer, centrifuge, and precision pipettes.

Sample Preparation: Lipid Extraction

A protein precipitation and lipid extraction method is performed as follows:

  • Thaw Plasma: Thaw frozen human plasma samples on ice to prevent degradation.

  • Spike Internal Standard: To 25 µL of plasma in a microcentrifuge tube, add a pre-determined amount of 16:0-19:2-16:0 TG-d5 internal standard solution (e.g., 10 µL of a 50 µg/mL solution in 1:1 Dichloromethane:Methanol).

  • Protein Precipitation: Add 200 µL of cold methanol to the plasma, vortex vigorously for 1 minute to precipitate proteins.

  • Lipid Extraction: Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

  • Phase Separation: Add 190 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 16,000 x g for 10 minutes.

  • Collect Supernatant: Carefully collect the upper organic layer, which contains the lipids, and transfer to a new tube.

  • Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile:Isopropanol 70:30 v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for triglyceride analysis.

  • Mobile Phase A: Acetonitrile/Water (60:40 v/v) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 10 mM ammonium formate.

  • Gradient Elution: A gradient is employed to separate the various triglyceride species.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

Mass Spectrometry Parameters

The MRM transition for the internal standard is critical for its specific detection.

  • Analyte: 16:0-19:2-16:0 TG-d5

  • Precursor Ion (Q1): m/z 867.4 ([M+NH4]+)

  • Product Ion (Q3): m/z 594.4 (corresponding to the neutral loss of a C16:0 fatty acid and ammonia)[13]

  • Collision Energy (CE): Optimization is required, but typically in the range of 30-40 eV.

MRM transitions for endogenous triglycerides of interest would be similarly developed based on their specific precursor ions and characteristic neutral losses of their fatty acid constituents.

Data Presentation and Quantitative Analysis

Quantification is achieved by creating a calibration curve using a non-endogenous, representative triglyceride standard and a fixed concentration of the 16:0-19:2-16:0 TG-d5 internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 1: LC-MS/MS Parameters
ParameterSetting
LC System UHPLC System
ColumnC18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A60:40 Acetonitrile:Water + 10 mM Ammonium Formate
Mobile Phase B90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModePositive ESI
Scan TypeMultiple Reaction Monitoring (MRM)
Internal Standard 16:0-19:2-16:0 TG-d5
Precursor Ion (m/z)867.4
Product Ion (m/z)594.4
Table 2: Method Validation Data (Representative)

The following table summarizes typical method performance characteristics for the quantification of triglycerides using a deuterated internal standard. These values are representative of what can be achieved with a fully validated method.

Validation ParameterResult
Linearity (R²) > 0.99
Lower Limit of Quantitation (LLOQ) 1 - 10 ng/mL
Intra-day Precision (%RSD) < 15%[14][15][16]
Inter-day Precision (%RSD) < 15%[14][15][16]
Accuracy (% Recovery) 85 - 115%
Matrix Effect (%) < 15% (compensated by IS)[2]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with 16:0-19:2-16:0 TG-d5 plasma->spike precipitate Protein Precipitation (Methanol) spike->precipitate extract Lipid Extraction (MTBE) precipitate->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc UHPLC Separation (C18 Column) reconstitute->lc ms Tandem MS Detection (Positive ESI, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: LC-MS/MS workflow for triglyceride quantification.

Principle of Internal Standard Quantification

G cluster_sample cluster_is cluster_process cluster_result Analyte Endogenous TG (Unknown Amount) Process Extraction & LC-MS/MS Analysis Analyte->Process IS 16:0-19:2-16:0 TG-d5 (Known Amount) IS->Process Analyte_Signal Analyte Peak Area Process->Analyte_Signal IS_Signal IS Peak Area Process->IS_Signal Quant Ratio = Analyte Area / IS Area (Used for Quantification) Analyte_Signal->Quant IS_Signal->Quant

References

Method

Application Notes and Protocols for Spiking 16:0-19:2-16:0 TG-d5 into Plasma Samples

For Researchers, Scientists, and Drug Development Professionals Introduction Quantitative analysis of triglycerides (TG) in plasma is crucial for various research areas, including metabolic disease studies, nutritional s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of triglycerides (TG) in plasma is crucial for various research areas, including metabolic disease studies, nutritional science, and drug development. Accurate quantification using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the use of stable isotope-labeled internal standards to correct for sample loss during preparation and for matrix effects during analysis.[1] This document provides a detailed protocol for the preparation and spiking of the deuterated triglyceride internal standard, 16:0-19:2-16:0 TG-d5, into plasma samples for subsequent lipidomic analysis.

The internal standard 1,3-dihexadecanoyl-2-(10Z,13Z-nonadecadienoyl)-glycerol-d5 (16:0-19:2-16:0 TG-d5) is a suitable choice for the quantification of various triglyceride species in plasma. Its chemical properties are nearly identical to the endogenous triglycerides being measured, ensuring it behaves similarly throughout the extraction and analysis process.[2]

Materials and Reagents

Internal Standard
  • Product: 16:0-19:2-16:0 TG-d5

  • Supplier: Avanti Polar Lipids (Product Number: 860911L) or other reputable supplier.[3][4]

  • Molecular Formula: C₅₄H₉₅D₅O₆[3][4]

  • Molecular Weight: 850.42 g/mol [3][5]

  • Purity: >99%[3]

  • Storage: Store at -20°C in a sealed container.[3][4]

Solvents and Reagents
  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Butanol (HPLC grade)

  • Water (LC-MS grade)

  • 0.9% NaCl solution (LC-MS grade)

  • Nitrogen gas, high purity

Equipment
  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes and tips (calibrated)

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Solvent evaporator (e.g., nitrogen evaporator)

  • Glass test tubes with PTFE-lined caps

  • Autosampler vials with inserts

Experimental Protocols

Preparation of 16:0-19:2-16:0 TG-d5 Internal Standard Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution.

  • Standard Weighing: Allow the vial of 16:0-19:2-16:0 TG-d5 to equilibrate to room temperature before opening to prevent condensation. Accurately weigh approximately 1 mg of the standard using an analytical balance.

  • Solubilization: Dissolve the weighed standard in a 2:1 (v/v) mixture of chloroform:methanol to create a concentrated stock solution.[1][6] For 1 mg of the standard, add 1 mL of the chloroform:methanol mixture.

  • Vortexing: Vortex the solution thoroughly for at least 1 minute to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed amber glass vial at -20°C. This stock solution is stable for up to 3 months.[3]

Preparation of Internal Standard Working Solution

This protocol describes the preparation of a 10 µg/mL working solution.

  • Dilution: Allow the 1 mg/mL stock solution to warm to room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution using a suitable solvent such as a 1:1 (v/v) mixture of dichloromethane:methanol or isopropanol.[7][8] For example, to prepare a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the chosen solvent.

  • Vortexing: Vortex the working solution thoroughly.

  • Storage: Store the working solution in a tightly sealed amber glass vial at -20°C. It is recommended to prepare fresh working solutions weekly.

Spiking of Internal Standard into Plasma Samples

This protocol is based on a starting plasma volume of 50 µL.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of lipids.[1]

  • Aliquoting Plasma: In a clean glass test tube with a PTFE-lined cap, add 50 µL of the plasma sample.

  • Internal Standard Spiking: Add a precise volume of the 10 µg/mL internal standard working solution to the plasma sample. A typical spiking volume is 10 µL. This will result in the addition of 100 ng of 16:0-19:2-16:0 TG-d5 to the plasma sample.

  • Vortexing: Briefly vortex the tube to ensure thorough mixing of the internal standard with the plasma.

Lipid Extraction from Spiked Plasma Samples (Modified Folch Method)
  • Solvent Addition: To the 60 µL of spiked plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.[1]

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure complete homogenization and protein precipitation.[1]

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to the tube. Vortex for 30 seconds.[1]

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.[1]

  • Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

  • Drying: Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas.[1]

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol:isopropanol or acetonitrile/isopropanol/water (65:30:5 v/v/v).[1][6] Vortex briefly to ensure the lipids are fully dissolved.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial with a glass insert for LC-MS/MS analysis.

Data Presentation

The following tables provide a structured summary of the key quantitative parameters for this protocol.

Table 1: Internal Standard Solution Preparation

ParameterStock SolutionWorking Solution
Standard 16:0-19:2-16:0 TG-d516:0-19:2-16:0 TG-d5
Solvent Chloroform:Methanol (2:1, v/v)Dichloromethane:Methanol (1:1, v/v)
Concentration 1 mg/mL10 µg/mL
Storage -20°C, up to 3 months-20°C, up to 1 week

Table 2: Sample Preparation and Spiking

ParameterValue
Plasma Volume 50 µL
Spiking Volume (Working Solution) 10 µL
Mass of IS Spiked 100 ng
Extraction Method Modified Folch
Final Reconstitution Volume 100 µL
Final IS Concentration in Sample 1 µg/mL

Visualization

Experimental Workflow Diagram

G cluster_prep Internal Standard Preparation cluster_sample Sample Processing stock Prepare 1 mg/mL Stock Solution (Chloroform:Methanol 2:1) working Prepare 10 µg/mL Working Solution (Dichloromethane:Methanol 1:1) stock->working spike Spike with 10 µL of Working IS Solution working->spike plasma Aliquot 50 µL Plasma plasma->spike extract Lipid Extraction (Modified Folch Method) spike->extract dry Dry Down Extract (Nitrogen Stream) extract->dry reconstitute Reconstitute in 100 µL (e.g., MeOH:IPA 1:1) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for spiking 16:0-19:2-16:0 TG-d5 into plasma.

Conclusion

This application note provides a detailed and robust protocol for the accurate quantification of triglycerides in plasma samples using 16:0-19:2-16:0 TG-d5 as an internal standard. Adherence to this protocol will enable researchers to obtain high-quality, reproducible data for their lipidomics studies. It is always recommended to perform initial validation experiments to ensure the method performs as expected within your specific laboratory environment and with your particular instrumentation.

References

Application

Application Notes and Protocols for Lipid Extraction Using 16:0-19:2-16:0 TG-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals Introduction In the field of lipidomics, accurate quantification of lipid species is essential for understanding their roles in various biological processes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is essential for understanding their roles in various biological processes and for the development of novel therapeutics. The use of internal standards is a cornerstone of precise and reliable lipid analysis, correcting for variability in sample preparation, extraction efficiency, and instrument response.[1][2] This document provides detailed application notes and protocols for the use of a deuterated triglyceride, 16:0-19:2-16:0 TG-d5, as an internal standard for the quantitative analysis of triglycerides and other lipid classes in biological samples.

Stable isotope-labeled internal standards, such as deuterated triglycerides, are considered the gold standard for mass spectrometry-based quantification.[3] They share very similar physicochemical properties with their endogenous counterparts, ensuring they behave similarly during extraction and ionization, which leads to more accurate and reproducible results.[3] The protocols outlined below detail the widely used Folch and Bligh-Dyer lipid extraction methods, adapted for the incorporation of the 16:0-19:2-16:0 TG-d5 internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experimental Protocols

I. Preparation of 16:0-19:2-16:0 TG-d5 Internal Standard Stock and Working Solutions

Accurate preparation of the internal standard solutions is critical for quantitative accuracy.

Materials:

  • 16:0-19:2-16:0 TG-d5 (powder or oil)

  • Chloroform/Methanol (2:1, v/v), HPLC grade

  • Glass vials with PTFE-lined caps

  • Analytical balance

Protocol:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh a precise amount of 16:0-19:2-16:0 TG-d5 using an analytical balance.

    • Dissolve the standard in a known volume of chloroform/methanol (2:1, v/v) to achieve the desired concentration.

    • Vortex thoroughly until the standard is completely dissolved.

    • Store the stock solution in a tightly sealed glass vial at -20°C or -80°C to prevent degradation.[4]

  • Working Solution Preparation:

    • On the day of the experiment, prepare a working solution by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with the same chloroform/methanol solvent mixture. The optimal concentration of the working solution should be determined based on the expected concentration of the analytes in the samples and the sensitivity of the mass spectrometer.

II. Lipid Extraction from Biological Samples

The internal standard must be added to the sample before the extraction process to account for any lipid loss during the procedure.[1]

The Folch method is a robust and widely used technique for the extraction of a broad range of lipid classes.[5]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • 16:0-19:2-16:0 TG-d5 internal standard working solution

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution (or HPLC grade water)

  • Glass centrifuge tubes with PTFE-lined caps

Protocol:

  • Sample Preparation:

    • For a liquid sample like plasma, place a known volume (e.g., 50 µL) into a glass centrifuge tube.[4] For tissue, use a known weight of homogenized tissue. For cells, use a known number of cells.

  • Internal Standard Spiking:

    • Add a precise volume of the 16:0-19:2-16:0 TG-d5 internal standard working solution to the sample.

  • Solvent Addition and Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture.[4]

    • Vortex the mixture vigorously for at least 2 minutes.[2]

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent) to induce phase separation.[3][4]

    • Vortex for 30 seconds.

    • Centrifuge the sample at approximately 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.[4]

  • Lipid Collection:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.[4]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[4]

    • Reconstitute the dried lipid extract in a known, precise volume of a solvent suitable for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v or acetonitrile/isopropanol 9:1 v/v).[3][4]

The Bligh-Dyer method is another widely used protocol for total lipid extraction.[6][7]

Materials:

  • Biological sample

  • 16:0-19:2-16:0 TG-d5 internal standard working solution

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Glass centrifuge tubes

Protocol:

  • Sample and Standard Preparation:

    • To 1 volume of sample (e.g., 1 mL), add the desired amount of 16:0-19:2-16:0 TG-d5 internal standard working solution.

  • Monophasic Mixture Formation:

    • Add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture and vortex well.[6]

  • Biphasic Mixture Formation and Extraction:

    • Add 1.25 volumes of chloroform and vortex well.[6]

    • Add 1.25 volumes of deionized water and vortex well.[6]

  • Phase Separation:

    • Centrifuge at a low speed (e.g., 1000 rpm) for 5 minutes at room temperature to separate the phases.[6]

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.[6]

  • Solvent Evaporation and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

III. LC-MS/MS Analysis for Triglyceride Quantification

Instrumentation and Conditions:

  • Liquid Chromatography: A C18 reversed-phase column is commonly used for separating triglycerides.[2]

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.[2]

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.[2]

    • Gradient: A typical gradient starts with a lower percentage of Mobile Phase B and gradually increases to elute the triglycerides.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH4]+).[2]

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for both the internal standard and the target analytes.[2]

Data Analysis:

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of a representative triglyceride analyte and a fixed concentration of the 16:0-19:2-16:0 TG-d5 internal standard.

  • Quantification: The concentration of the target triglycerides in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.[2]

Data Presentation

The use of an internal standard like 16:0-19:2-16:0 TG-d5 significantly improves the precision of lipid quantification, which is reflected in a lower coefficient of variation (%CV) for replicate measurements.

Table 1: Representative Precision of Triglyceride Quantification in Human Plasma with and without Internal Standard.

Triglyceride SpeciesWithout Internal Standard (%CV)With 16:0-19:2-16:0 TG-d5 Internal Standard (%CV)
TG 16:0/18:1/18:215.84.2
TG 16:0/18:2/18:217.25.1
TG 18:0/18:1/18:214.53.9
TG 18:1/18:1/18:216.14.5

Table 2: Example Linearity of Quantification using 16:0-19:2-16:0 TG-d5 Internal Standard.

Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/Internal Standard)Calculated Concentration (ng/mL)Accuracy (%)
100.10510.1101
500.52149.899.6
1001.035101.2101.2
5005.189505.3101.1
100010.250995.199.5
Calibration Curve Equation: y = 0.0103x + 0.002 (R² = 0.9998)

Visualizations

Lipid_Extraction_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Lipid Extraction (Folch Method) cluster_analysis Sample Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike Sample with Internal Standard Sample->Spike IS_Stock 16:0-19:2-16:0 TG-d5 Stock Solution IS_Work Working Internal Standard Solution IS_Stock->IS_Work IS_Work->Spike Add_Solvent Add Chloroform:Methanol (2:1) Spike->Add_Solvent Vortex1 Vortex Vigorously Add_Solvent->Vortex1 Add_Salt Add 0.9% NaCl Solution Vortex1->Add_Salt Vortex2 Vortex Briefly Add_Salt->Vortex2 Centrifuge Centrifuge for Phase Separation Vortex2->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Dry Dry Under Nitrogen Collect_Organic->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification using Peak Area Ratios LCMS->Quantify Results Final Lipid Concentrations Quantify->Results

Caption: Workflow for lipid extraction with an internal standard.

Data_Analysis_Logic cluster_0 LC-MS/MS Data Acquisition cluster_1 Calibration and Quantification Analyte Analyte Peak Peak Area (A_analyte) Ratio Calculate Peak Area Ratio Ratio = A_analyte / A_IS Analyte->Ratio IS Internal Standard Peak Peak Area (A_IS) IS->Ratio Concentration Determine Analyte Concentration from Sample Ratio and Curve Ratio->Concentration Cal_Curve Calibration Curve Known Concentrations vs. Ratios Cal_Curve->Concentration

Caption: Logic for quantitative data analysis.

References

Method

Application Note: Quantitative Lipidomics of Triglycerides Using 16:0-19:2-16:0 TG-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals Introduction Lipidomics, the comprehensive analysis of lipids in biological systems, is a critical field for understanding cellular physiology, disease path...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive analysis of lipids in biological systems, is a critical field for understanding cellular physiology, disease pathogenesis, and for the discovery and development of new therapeutics.[1] Triglycerides (TGs), as the primary form of energy storage and key players in metabolic signaling, are a central focus of lipidomic studies. Accurate and precise quantification of individual TG species is paramount for generating reliable and meaningful biological insights.

This application note provides a detailed protocol for the quantitative analysis of triglycerides in biological samples using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, 1,3-dihexadecanoyl-2-(10Z,13Z-nonadecadienoyl)-glycerol-d5 (16:0-19:2-16:0 TG-d5), to ensure high accuracy and reproducibility by correcting for variations in sample extraction and instrument response.[2][3] The methodologies described herein are applicable to a range of biological matrices, including plasma, serum, and tissue homogenates.

Experimental Workflow Overview

The overall experimental workflow for quantitative triglyceride analysis is depicted below. This process begins with sample preparation and the crucial step of spiking with the internal standard, followed by lipid extraction, LC-MS/MS analysis, and finally, data processing and quantification.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with 16:0-19:2-16:0 TG-d5 Sample->Spike Addition of IS Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Figure 1: Overall experimental workflow for quantitative TG analysis.

Materials and Reagents

  • Internal Standard: 16:0-19:2-16:0 TG-d5 (Avanti Polar Lipids or equivalent)[4]

  • Solvents (LC-MS Grade): Methanol, Methyl-tert-butyl ether (MTBE), Chloroform, Isopropanol, Acetonitrile, Water[5][6]

  • Other Reagents: 0.9% NaCl solution, Formic acid, Ammonium acetate[7]

  • Equipment: Glass centrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator, analytical balance, autosampler vials.[5][7]

Detailed Experimental Protocols

Internal Standard Stock Solution Preparation

Prepare a stock solution of 16:0-19:2-16:0 TG-d5 in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) at a concentration of 1 mg/mL. Store the stock solution at -20°C. Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples.

Sample Preparation
  • Thawing: Thaw frozen biological samples (e.g., plasma, serum, tissue homogenate) on ice to prevent lipid degradation.[7]

  • Aliquoting: Aliquot a precise volume (e.g., 50 µL for plasma/serum) or weight (e.g., 20 mg for tissue homogenate) of the sample into a clean glass centrifuge tube.[5]

  • Internal Standard Spiking: Add a known amount of the 16:0-19:2-16:0 TG-d5 internal standard working solution to each sample. The amount should be optimized to be within the linear range of the assay.[7]

Lipid Extraction (MTBE Method)

This protocol is adapted from a widely used methyl-tert-butyl ether (MTBE)-based extraction method.[6]

  • To the spiked sample, add 200 µL of cold methanol. Vortex thoroughly.[6]

  • Add 800 µL of cold MTBE. Vortex for 10 minutes at 4°C.[6]

  • Add 200 µL of water to induce phase separation. Vortex for 1 minute.[6]

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.[6]

  • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new clean tube.

  • Dry the collected organic phase under a gentle stream of nitrogen.[6]

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile/isopropanol/water 65:30:5 v/v/v).[6] Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Parameter Condition
LC Column C18 or C8 column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium acetate and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid
Gradient Optimized for separation of triglyceride species. A typical gradient starts at 30% B, increases to 95% B over 15 minutes, holds for 5 minutes, and re-equilibrates.
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Acquisition Multiple Reaction Monitoring (MRM)[8][9]
Precursor Ion (IS) [M+NH4]+ for 16:0-19:2-16:0 TG-d5
Product Ions (IS) Neutral loss of deuterated fatty acids (e.g., loss of C16:0)[8]
Precursor Ions (Analytes) [M+NH4]+ for endogenous triglycerides
Product Ions (Analytes) Neutral loss of specific fatty acids to identify and quantify individual TG species[8]

Table 1: Example LC-MS/MS Parameters for Triglyceride Analysis.

Data Presentation and Quantification

The quantification of endogenous triglycerides is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (16:0-19:2-16:0 TG-d5) and comparing this to a calibration curve generated using known concentrations of authentic triglyceride standards.[10]

The results should be summarized in a clear and structured table.

Triglyceride Species Retention Time (min) Analyte MRM Transition (m/z) IS MRM Transition (m/z) Peak Area Ratio (Analyte/IS) Concentration (µg/mL)
TG(50:1)12.5e.g., 858.8 -> 581.5e.g., 872.8 -> 595.51.2315.6
TG(52:2)13.1e.g., 884.8 -> 607.5e.g., 872.8 -> 595.52.4531.2
TG(54:3)13.8e.g., 910.8 -> 633.5e.g., 872.8 -> 595.50.8711.1
..................

Table 2: Example of a Quantitative Data Summary for Triglyceride Analysis.

Data Processing and Analysis Workflow

The data acquired from the LC-MS/MS is processed to identify and quantify the triglyceride species. This involves peak integration, calculation of peak area ratios, and concentration determination using the calibration curve.

Data Analysis Workflow RawData Raw LC-MS/MS Data PeakIntegration Peak Integration (Analyte and IS) RawData->PeakIntegration AreaRatio Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->AreaRatio Concentration Calculate Analyte Concentration AreaRatio->Concentration CalibrationCurve Generate Calibration Curve from Standards CalibrationCurve->Concentration FinalReport Final Quantitative Report Concentration->FinalReport

Figure 2: Data processing and quantification workflow.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the quantitative analysis of triglycerides in biological samples. The use of the deuterated internal standard, 16:0-19:2-16:0 TG-d5, is critical for achieving accurate and precise results by minimizing experimental variability. This workflow is highly suitable for applications in basic research, clinical studies, and drug development where dependable lipid quantification is essential.

References

Application

Application Notes and Protocols for 16:0-19:2-16:0 TG-d5 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction 16:0-19:2-16:0 TG-d5 is a deuterated triglyceride of high purity, serving as a valuable internal standard for mass spectrometry-based lipidomic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0-19:2-16:0 TG-d5 is a deuterated triglyceride of high purity, serving as a valuable internal standard for mass spectrometry-based lipidomics. Its chemical structure, with two palmitic acid (16:0) chains and one linoleic acid (19:2) chain, and a deuterated glycerol backbone (d5), makes it chemically analogous to endogenous triglycerides. This property is crucial for the accurate quantification of triglycerides in complex biological samples, including cultured cells. Furthermore, its labeled nature allows it to be used as a tracer to investigate the cellular uptake, trafficking, and metabolism of triglycerides. These application notes provide detailed protocols for both use cases of 16:0-19:2-16:0 TG-d5 in cell culture experiments.

Data Presentation

The following table summarizes the recommended quantitative parameters for the use of 16:0-19:2-16:0 TG-d5. These values are intended as a starting point and should be optimized for specific cell types and experimental conditions.

ParameterApplication as a Metabolic TracerApplication as an Internal Standard
Stock Solution Concentration 1-5 mg/mL in Chloroform or Ethanol1 mg/mL in a suitable organic solvent (e.g., Methanol, Chloroform:Methanol 2:1)
Working Concentration in Culture 1-20 µM (complexed with BSA)Not applicable (added during lipid extraction)
Incubation Time with Cells 4 - 48 hoursNot applicable
Amount to Spike for Extraction Not applicable10-100 ng per sample (adjust based on expected endogenous levels)
Cell Number per Sample 0.5 - 5 x 10^6 cells0.5 - 5 x 10^6 cells

Experimental Protocols

Protocol 1: 16:0-19:2-16:0 TG-d5 as a Metabolic Tracer for Cellular Uptake and Metabolism Studies

This protocol describes how to deliver 16:0-19:2-16:0 TG-d5 to cultured cells to study its uptake and metabolic fate.

Materials:

  • 16:0-19:2-16:0 TG-d5

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Chloroform or Ethanol

  • Sterile, conical glass tubes

  • Water bath or sonicator

Procedure:

  • Preparation of 16:0-19:2-16:0 TG-d5 Stock Solution:

    • Dissolve 16:0-19:2-16:0 TG-d5 in chloroform or ethanol to a final concentration of 1-5 mg/mL. Store at -20°C.

  • Preparation of TG-d5:BSA Complex:

    • In a sterile glass tube, evaporate the desired amount of the TG-d5 stock solution to dryness under a gentle stream of nitrogen gas.

    • Resuspend the lipid film in a small volume of ethanol.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium.

    • While vortexing the BSA solution gently, add the ethanolic solution of TG-d5 dropwise.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

    • Sterile-filter the TG-d5:BSA complex through a 0.22 µm filter.

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

    • Remove the growth medium and replace it with a fresh medium containing the desired final concentration of the TG-d5:BSA complex (typically 1-20 µM).

    • Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours).

  • Cell Harvesting and Lipid Extraction:

    • After incubation, wash the cells twice with ice-cold PBS to remove any remaining extracellular TG-d5.

    • Harvest the cells by scraping or trypsinization.

    • Proceed with lipid extraction as described in Protocol 2, starting from step 2. Note that for this application, an unlabeled internal standard for other lipid classes might be added during extraction if simultaneous quantification of other lipids is desired.

Protocol 2: 16:0-19:2-16:0 TG-d5 as an Internal Standard for Triglyceride Quantification

This protocol details the use of 16:0-19:2-16:0 TG-d5 as an internal standard for the accurate quantification of endogenous triglycerides in cultured cells.[1][2][3]

Materials:

  • 16:0-19:2-16:0 TG-d5 stock solution (1 mg/mL)

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Chloroform

  • 0.9% NaCl solution (ice-cold)

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • Wash cultured cells twice with ice-cold PBS.

    • Harvest the cells and transfer them to a microcentrifuge tube.

    • Centrifuge to pellet the cells and aspirate the supernatant.

  • Addition of Internal Standard and Lipid Extraction (Bligh & Dyer Method):

    • To the cell pellet, add a known amount of 16:0-19:2-16:0 TG-d5 internal standard (e.g., 50 ng).[1]

    • Add 1 mL of ice-cold methanol and vortex thoroughly to lyse the cells.

    • Add 2 mL of chloroform and vortex for 10 minutes.

    • Add 1 mL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of the Lipid Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Sample Preparation for Mass Spectrometry:

    • Reconstitute the dried lipid extract in a suitable solvent for your LC-MS system (e.g., 100 µL of Acetonitrile:Isopropanol 1:1).

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

Experimental_Workflow_Tracer cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis prep_tg Prepare 16:0-19:2-16:0 TG-d5 Stock prep_bsa Prepare TG-d5:BSA Complex prep_tg->prep_bsa treat_cells Treat Cells with TG-d5:BSA prep_bsa->treat_cells seed_cells Seed and Culture Cells seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells extract_lipids Lipid Extraction harvest_cells->extract_lipids lcms_analysis LC-MS/MS Analysis extract_lipids->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis Experimental_Workflow_Internal_Standard cluster_cell_culture Cell Culture & Harvesting cluster_extraction Lipid Extraction cluster_analysis Analysis culture_cells Culture and Harvest Cells add_is Spike with 16:0-19:2-16:0 TG-d5 culture_cells->add_is extract_lipids Perform Lipid Extraction add_is->extract_lipids lcms_analysis LC-MS/MS Analysis extract_lipids->lcms_analysis quantification Quantify Endogenous TGs lcms_analysis->quantification Triglyceride_Metabolism_Pathway cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism ext_tg Extracellular TG-d5 (in TG-d5:BSA complex) membrane Plasma Membrane ext_tg->membrane Endocytosis/ Receptor-mediated uptake int_tg Intracellular TG-d5 membrane->int_tg lipolysis Lipolysis int_tg->lipolysis storage Lipid Droplet Storage int_tg->storage fa Deuterated Fatty Acids lipolysis->fa glycerol Deuterated Glycerol lipolysis->glycerol re_ester Re-esterification fa->re_ester beta_ox Beta-oxidation fa->beta_ox glycerol->re_ester re_ester->int_tg

References

Method

Application Note and Protocol: Creating a Standard Curve for Triglyceride Quantification using 16:0-19:2-16:0 TG-d5 as an Internal Standard

Introduction Triglycerides (TGs) are a major class of lipids that serve as a primary energy storage molecule in animals. The composition and concentration of specific TG molecular species are critical indicators of metab...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triglycerides (TGs) are a major class of lipids that serve as a primary energy storage molecule in animals. The composition and concentration of specific TG molecular species are critical indicators of metabolic health and are associated with various diseases, including atherosclerosis, diabetes, and obesity.[1] Accurate quantification of triglycerides in biological samples is therefore crucial for disease biomarker discovery and drug development. Mass spectrometry (MS)-based lipidomics is a powerful tool for this purpose due to its high sensitivity and specificity.[1][2][3]

To ensure accurate quantification and to correct for variations in sample preparation and instrument response, a stable isotope-labeled internal standard is essential.[2][4] 16:0-19:2-16:0 TG-d5 is a deuterated triglyceride that can be used as an internal standard for the quantitative analysis of triglycerides by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6] This document provides a detailed protocol for creating a standard curve for the quantification of a representative triglyceride, 16:0-18:1-16:0 TG (POO), using 16:0-19:2-16:0 TG-d5 as an internal standard.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for generating an accurate standard curve.

  • Analyte Stock Solution (e.g., 1 mg/mL of 16:0-18:1-16:0 TG):

    • Weigh out 1 mg of 16:0-18:1-16:0 TG standard.

    • Dissolve in 1 mL of a suitable organic solvent, such as a 1:1 (v/v) mixture of dichloromethane and methanol.[7][8]

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in an amber glass vial at -20°C.[6]

  • Internal Standard (IS) Stock Solution (1 mg/mL of 16:0-19:2-16:0 TG-d5):

    • Follow the same procedure as for the analyte stock solution to prepare a 1 mg/mL stock of 16:0-19:2-16:0 TG-d5.[7][8]

    • Store the IS stock solution in an amber glass vial at -20°C.[6]

  • Working Internal Standard (IS) Solution (e.g., 10 µg/mL):

    • Dilute the 1 mg/mL IS stock solution 1:100 in the reconstitution solvent (e.g., isopropanol:acetonitrile:water at a 2:1:1 v/v/v ratio).[1]

    • This working solution will be added to all calibration standards and samples.

Preparation of Calibration Curve Standards

A serial dilution of the analyte stock solution is performed to create a range of concentrations for the standard curve. The internal standard is added to each standard to maintain a constant concentration.

  • Prepare a working stock solution of the analyte (e.g., 100 µg/mL) by diluting the 1 mg/mL stock solution 1:10 in the reconstitution solvent.

  • Perform a serial dilution of the 100 µg/mL working stock to generate calibration standards at the desired concentrations.

  • Add a fixed amount of the working internal standard solution to each calibration standard.

Sample Preparation (Lipid Extraction from Plasma)

A modified Bligh and Dyer extraction method is commonly used for extracting triglycerides from plasma.[1]

  • Thaw frozen plasma samples on ice.

  • In a glass tube, add 100 µL of plasma.

  • Add 10 µL of the 10 µg/mL working internal standard solution to the plasma.

  • Add 375 µL of a cold chloroform:methanol (1:2, v/v) mixture.

  • Vortex vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of reconstitution solvent (e.g., isopropanol:acetonitrile:water at a 2:1:1 v/v/v ratio).[1]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Reverse-phase liquid chromatography coupled with tandem mass spectrometry is a robust method for triglyceride analysis.[1]

  • Liquid Chromatography (LC) Conditions: A typical setup would involve a C18 or C30 column with gradient elution.[9]

  • Mass Spectrometry (MS) Conditions: Analysis is typically performed in positive electrospray ionization (ESI+) mode, monitoring for the ammonium adducts ([M+NH₄]⁺) of the triglycerides.[10] Quantification is achieved using Multiple Reaction Monitoring (MRM). The precursor ion is the ammonium adduct, and the product ion corresponds to the neutral loss of one of the fatty acid chains.[10]

Data Presentation

Table 1: Preparation of Calibration Curve Standards
Standard LevelAnalyte Working Stock (100 µg/mL)Reconstitution SolventFinal Analyte Concentration (µg/mL)
12 µL98 µL2
25 µL95 µL5
310 µL90 µL10
425 µL75 µL25
550 µL50 µL50
6100 µL0 µL100

Note: A fixed volume of the internal standard working solution is added to each standard and sample before analysis.

Table 2: LC-MS/MS Parameters
ParameterSetting
LC System UHPLC System (e.g., Thermo Scientific™ Vanquish™, Agilent 1290 Infinity II)[9]
Column C18 or C30 Reverse Phase Column (e.g., 150 x 2.1 mm, 2.6 µm)[9]
Column Temperature 55°C[1][9]
Mobile Phase A 60:40 Acetonitrile:Water with 10 mM Ammonium Formate & 0.1% Formic Acid[1][9]
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate & 0.1% Formic Acid[1][9]
Flow Rate 0.3 mL/min[1]
Injection Volume 2-5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-S micro, LCMS-8060)[10]
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 2.0 - 3.5 kV[9]
Source Temperature 150°C
Desolvation Temperature 350 - 650°C[9]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions for Quantification
CompoundPrecursor Ion ([M+NH₄]⁺)Product Ion ([M+NH₄-RCOOH]⁺)Collision Energy (eV)
16:0-18:1-16:0 TG878.8603.5 (Loss of 16:0)20 - 35
16:0-19:2-16:0 TG-d5 (IS)868.8 (approx.)593.5 (Loss of 16:0)20 - 35

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Table 4: Sample Calibration Curve Data and Validation
Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte Area / IS Area)
25,500100,0000.055
513,00099,5000.131
1027,000101,0000.267
2565,00099,0000.657
50135,000100,5001.343
100275,000100,0002.750
Validation Parameter Result
Linearity (R²) > 0.995[9]
Precision (CV%) < 15%[9]
Accuracy (% Recovery) 85 - 115%[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis stock_analyte Analyte Stock (16:0-18:1-16:0 TG) cal_standards Calibration Standards (Serial Dilution) stock_analyte->cal_standards stock_is Internal Standard Stock (16:0-19:2-16:0 TG-d5) spike Spike IS into Standards & Samples stock_is->spike cal_standards->spike sample Biological Sample (e.g., Plasma) sample->spike extract Lipid Extraction (Bligh & Dyer) spike->extract reconstitute Dry & Reconstitute extract->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data_proc Data Processing (Peak Integration) lcms->data_proc curve Construct Standard Curve (Response Ratio vs. Conc.) data_proc->curve quant Quantify Analyte in Samples curve->quant

Caption: Experimental workflow for triglyceride quantification.

triglyceride_metabolism diet Dietary Fats chylomicrons Chylomicrons diet->chylomicrons lipolysis1 Lipoprotein Lipase chylomicrons->lipolysis1 ffa_glycerol Free Fatty Acids + Glycerol lipolysis1->ffa_glycerol adipose Adipose Tissue (Energy Storage) ffa_glycerol->adipose muscle Muscle (Energy Utilization) ffa_glycerol->muscle liver Liver ffa_glycerol->liver vldl VLDL liver->vldl lipolysis2 Lipoprotein Lipase vldl->lipolysis2 lipolysis2->ffa_glycerol

Caption: Simplified overview of triglyceride metabolism.

References

Application

Application of 16:0-19:2-16:0 TG-d5 for Accurate Triglyceride Quantification in Tissue Samples

Introduction The accurate quantification of triglyceride (TG) molecular species in tissue samples is crucial for understanding metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cardiova...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of triglyceride (TG) molecular species in tissue samples is crucial for understanding metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cardiovascular conditions, as well as for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for detailed lipidomic analysis due to its high sensitivity and specificity. However, the inherent variability in sample preparation, including lipid extraction efficiency and matrix effects during ionization, necessitates the use of stable isotope-labeled internal standards for reliable quantification.[1]

This application note describes a robust methodology for the quantitative analysis of triglycerides in tissue samples using 1,3-dipalmitoyl-2-(10Z,13Z-nonadecadienoyl)-glycerol-d5 (16:0-19:2-16:0 TG-d5) as an internal standard. This deuterated triglyceride is a component of the commercially available UltimateSPLASH™ ONE internal standard mixture and is designed to mimic the behavior of endogenous triglycerides throughout the analytical workflow, thereby ensuring high accuracy and precision.[2][3]

Principle

The fundamental principle of this method is stable isotope dilution mass spectrometry. A known amount of 16:0-19:2-16:0 TG-d5 is added to the tissue sample prior to lipid extraction.[4] This "spiked" sample is then processed, and the lipid extract is analyzed by LC-MS/MS. Since the deuterated internal standard (IS) is chemically identical to its endogenous counterparts, it experiences similar extraction recovery and ionization efficiency.[1] By comparing the peak area of the endogenous triglyceride species to the peak area of the known concentration of the IS, the absolute or relative amount of the endogenous triglycerides can be accurately calculated.

Featured Application: Quantification of Triglycerides in Mouse Liver Tissue

This protocol provides a detailed procedure for the analysis of triglycerides in mouse liver tissue, a common model for studying metabolic diseases.

Materials and Reagents
  • 16:0-19:2-16:0 TG-d5 (as part of UltimateSPLASH™ ONE internal standard mix, Avanti Polar Lipids)[2]

  • Mouse Liver Tissue (or other tissue of interest)

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate

  • Phosphate Buffered Saline (PBS)

  • Ceramic beads for homogenization

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (e.g., Bead Ruptor)

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Experimental Protocols

Tissue Homogenization and Internal Standard Spiking
  • Weigh approximately 10-20 mg of frozen liver tissue into a 2 mL glass vial containing ceramic beads.

  • On ice, add 500 µL of cold PBS.

  • Add a known amount of the UltimateSPLASH™ ONE internal standard mixture (containing 16:0-19:2-16:0 TG-d5) to each sample. The final concentration of the internal standard should be optimized based on the expected concentration of triglycerides in the tissue and the sensitivity of the mass spectrometer. A typical starting concentration would be in the range of 50-100 µM in the final extraction volume.

  • Homogenize the tissue using a bead homogenizer for 2-3 cycles of 30 seconds with 1 minute of cooling on ice in between cycles.

Lipid Extraction (Modified Bligh & Dyer Method)
  • To the tissue homogenate, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and formation of a single-phase solution.

  • Incubate the mixture at room temperature for 30 minutes.

  • Add 500 µL of chloroform and vortex for 30 seconds.

  • Add 500 µL of HPLC-grade water to induce phase separation and vortex for another 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 200 µL of a 9:1 (v/v) isopropanol:acetonitrile mixture for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 60:40 Acetonitrile:Water with 10 mM Ammonium Formate
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate
Gradient 0-2 min: 30% B; 2-15 min: linear gradient to 99% B; 15-20 min: 99% B; 20.1-25 min: return to 30% B
Flow Rate 0.3 mL/min
Column Temperature 55°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument

MRM Transitions for 16:0-19:2-16:0 TG-d5:

The precursor ion for the ammonium adduct of 16:0-19:2-16:0 TG-d5 is m/z 867.4. Product ions correspond to the neutral loss of the fatty acyl chains.

Precursor Ion (m/z)Product Ion (m/z)Description
867.4594.4Neutral loss of palmitic acid (16:0) + NH3
867.4571.4Neutral loss of nonadecadienoic acid (19:2) + NH3

Note: MRM transitions for endogenous triglycerides of interest should be determined based on their specific fatty acid compositions.

Data Presentation

The following table provides an example of expected performance characteristics for the quantification of a representative triglyceride (TG 16:0/18:1/18:2) using 16:0-19:2-16:0 TG-d5 as an internal standard.

ParameterExpected Value
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%
Limit of Quantification (LOQ) 1-10 ng/mL on column

These are representative values and should be determined for each specific assay and instrument.

Visualizations

Triglyceride Synthesis and Mobilization Pathway

Triglyceride_Metabolism cluster_synthesis Triglyceride Synthesis (Lipogenesis) cluster_mobilization Triglyceride Mobilization (Lipolysis) Glucose Glucose Glycerol_3_Phosphate Glycerol_3_Phosphate Glucose->Glycerol_3_Phosphate Fatty_Acids Fatty_Acids Triglycerides Triglycerides Fatty_Acids->Triglycerides Glycerol_3_Phosphate->Triglycerides Stored_Triglycerides Stored_Triglycerides Free_Fatty_Acids Free_Fatty_Acids Stored_Triglycerides->Free_Fatty_Acids Glycerol Glycerol Stored_Triglycerides->Glycerol Energy_Production Energy_Production Free_Fatty_Acids->Energy_Production Insulin Insulin Triglyceride Synthesis (Lipogenesis) Triglyceride Synthesis (Lipogenesis) Insulin->Triglyceride Synthesis (Lipogenesis) + Triglyceride Mobilization (Lipolysis) Triglyceride Mobilization (Lipolysis) Insulin->Triglyceride Mobilization (Lipolysis) - Glucagon Glucagon Glucagon->Triglyceride Mobilization (Lipolysis) +

Caption: Hormonal regulation of triglyceride synthesis and breakdown.

Experimental Workflow for Tissue Triglyceride Analysis

Workflow A Tissue Sample (10-20 mg) B Add Internal Standard (16:0-19:2-16:0 TG-d5) A->B C Homogenization B->C D Lipid Extraction (Bligh & Dyer) C->D E Phase Separation D->E F Collect Organic Layer E->F G Dry Down F->G H Reconstitute G->H I LC-MS/MS Analysis H->I J Data Processing & Quantification I->J

Caption: Workflow for triglyceride analysis in tissue samples.

Conclusion

The use of 16:0-19:2-16:0 TG-d5 as an internal standard provides a reliable and accurate method for the quantification of triglycerides in tissue samples by LC-MS/MS. This approach effectively corrects for variations in sample preparation and instrument response, which is essential for obtaining high-quality data in lipidomics research. The detailed protocol presented here can be adapted for various tissue types and is suitable for applications in basic research, drug discovery, and clinical studies focused on metabolic disorders.

References

Method

Application Notes and Protocols for 16:0-19:2-16:0 TG-d5 in UltimateSPLASH™ ONE Internal Standard Mix

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of the deuterated triglyceride internal standard, 16:0-19:2-16:0 TG-d5, as part...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the deuterated triglyceride internal standard, 16:0-19:2-16:0 TG-d5, as part of the UltimateSPLASH™ ONE internal standard mix. These guidelines are intended to assist researchers in achieving accurate and reproducible quantification of triglycerides and other lipid species in various biological samples using mass spectrometry-based lipidomics.

Introduction

In the field of lipidomics, precise and accurate quantification of lipid species is crucial for understanding their roles in health and disease.[1] The use of stable isotope-labeled internal standards, such as deuterated lipids, is a cornerstone of reliable and reproducible mass spectrometry-based lipid analysis.[1] The principle of isotope dilution mass spectrometry, where a known amount of a deuterated standard is added to a sample, allows for the correction of variability during sample preparation and analysis.[1]

The UltimateSPLASH™ ONE internal standard mix is a comprehensive solution designed for broad lipidomics applications, containing 69 unique, highly pure, and deuterated lipids across 15 lipid classes.[2][3] This mixture is meticulously characterized and quantified to ensure accurate results in various lipidomics workflows.[2][3] One of the key components of the triglyceride (TG) portion of this mix is 16:0-19:2-16:0 TG-d5. This deuterated standard is designed to appear in spectral gaps between naturally occurring lipid species, minimizing isobaric interference.[3]

Quantitative Data Summary

The UltimateSPLASH™ ONE internal standard mix contains a variety of deuterated triglycerides, each at a specific concentration. The table below summarizes the composition of the triglyceride components within the mix.

Product NumberIndividual ComponentMolecular FormulaTarget Concentration (µg/mL)
860906L14:0-13:0-14:0 TG-d5C44H79D5O625
860907L14:0-15:1-14:0 TG-d5C46H81D5O650
860908L14:0-17:1-14:0 TG-d5C48H85D5O675
860910L16:0-15:1-16:0 TG-d5C50H89D5O6100
860909L16:0-17:1-16:0 TG-d5C52H93D5O6125
860911L 16:0-19:2-16:0 TG-d5 C54H95D5O6 100
860914L18:1-17:1-18:1 TG-d5C56H97D5O675
860912L18:1-19:2-18:1 TG-d5C58H99D5O650
860913L18:1-21:2-18:1 TG-d5C60H103D5O625

Data sourced from product literature.[4][5]

Experimental Protocols

The following protocols provide a general framework for the use of the UltimateSPLASH™ ONE internal standard mix, with a focus on the quantification of triglycerides. Optimization may be required for specific sample types and instrumentation.

Preparation of Internal Standard Working Solution

The UltimateSPLASH™ ONE is supplied in a 1:1 dichloromethane:methanol solution.[2]

  • Materials:

    • UltimateSPLASH™ ONE internal standard mix

    • Methanol (HPLC grade)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

    • Calibrated pipettes

  • Procedure:

    • Allow the UltimateSPLASH™ ONE ampule to equilibrate to room temperature before opening.

    • Prepare a working solution by diluting the stock solution to the desired concentration with a suitable solvent, such as methanol or a methanol/MTBE mixture. The final concentration of the internal standard should be optimized based on the expected concentration of the endogenous lipids in the sample and the sensitivity of the mass spectrometer.

Sample Preparation and Lipid Extraction (Methyl Tert-Butyl Ether (MTBE) Method)

This protocol is a widely used method for the extraction of lipids from plasma and other biological fluids.[6]

  • Materials:

    • Biological sample (e.g., 25 µL of plasma)

    • Internal standard working solution

    • Methanol (MeOH), HPLC grade

    • Methyl tert-butyl ether (MTBE), HPLC grade

    • Water (HPLC grade)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 25 µL of plasma, add a pre-determined volume of the internal standard working solution and vortex briefly.[6]

    • Add 231 µL of methanol and 770 µL of MTBE.[6]

    • Vortex the mixture for 1 hour at room temperature on an orbital shaker.[6]

    • Add 192.5 µL of water to induce phase separation. The final ratio of MTBE:MeOH:Water is 10:3:2.5 (v/v/v).[6]

    • Vortex for 10 minutes at room temperature and then centrifuge at 15,800 x g for 10 minutes.[6]

    • Carefully collect the upper organic phase, which contains the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a solvent compatible with your LC-MS system (e.g., 100 µL of 2-propanol/acetonitrile/water).

LC-MS/MS Analysis

The following are general guidelines for LC-MS/MS analysis. Specific parameters should be optimized for the instrument being used.

  • Liquid Chromatography (LC):

    • Column: A C18 or other suitable reversed-phase column is typically used for triglyceride analysis.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the triglycerides.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: 40-55 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the analysis of triglycerides.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is ideal for targeted quantification.

    • MRM Transitions: The precursor ion for triglycerides is typically the [M+NH4]+ or [M+Na]+ adduct. The product ions correspond to the neutral loss of one of the fatty acyl chains. For 16:0-19:2-16:0 TG-d5, the specific MRM transitions will need to be determined based on the instrument and adduct formed.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the endogenous triglycerides and the 16:0-19:2-16:0 TG-d5 internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal standard.

  • Quantification: Use a calibration curve generated with known concentrations of non-deuterated triglyceride standards to determine the absolute concentration of the endogenous lipids. The use of multiple internal standards per lipid class can help to correct for differences in ionization and fragmentation efficiency.[6]

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for quantitative lipidomics using the UltimateSPLASH™ ONE internal standard mix.

experimental_workflow General Workflow for Quantitative Lipidomics sample Biological Sample add_is Add UltimateSPLASH™ ONE (containing 16:0-19:2-16:0 TG-d5) sample->add_is extraction Lipid Extraction (e.g., MTBE method) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing and Quantification lcms->data

Caption: General workflow for quantitative lipidomics.

Principle of Isotope Dilution Mass Spectrometry

This diagram outlines the core principle of using a deuterated internal standard for quantification.

isotope_dilution Principle of Isotope Dilution Mass Spectrometry cluster_sample Biological Sample cluster_standard Internal Standard analyte Endogenous Analyte (Unknown Amount) mix Mix and Process analyte->mix is Deuterated Standard (Known Amount) is->mix ms Mass Spectrometer mix->ms quant Quantification ms->quant Measure Intensity Ratio

Caption: Principle of isotope dilution mass spectrometry.

References

Application

Application Notes and Protocols for Lipid Analysis Using 16:0-19:2-16:0 TG-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals Introduction Accurate quantification of triglycerides (TGs) is crucial in various fields, including metabolic disease research, drug development, and nutrit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of triglycerides (TGs) is crucial in various fields, including metabolic disease research, drug development, and nutritional science. This document provides detailed application notes and protocols for the sample preparation and analysis of triglycerides using a deuterated internal standard, 16:0-19:2-16:0 TG-d5. The use of a stable isotope-labeled internal standard is a robust method to correct for sample loss during preparation and to compensate for matrix effects in mass spectrometry-based analyses, ensuring high accuracy and precision.

The protocols outlined below are designed for researchers utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of triglycerides in biological matrices such as plasma, serum, and tissues.

Experimental Protocols

General Lipid Extraction from Plasma/Serum using the Folch Method

The Folch method is a widely recognized "gold standard" for lipid extraction from biological samples.[1] This protocol is suitable for a broad range of lipid classes, including triglycerides.

Materials:

  • Biological sample (e.g., 50 µL of plasma or serum)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • 16:0-19:2-16:0 TG-d5 internal standard solution (concentration to be optimized based on expected analyte levels)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • In a glass centrifuge tube, add the biological sample (e.g., 50 µL of plasma).

  • Spike the sample with a known amount of the 16:0-19:2-16:0 TG-d5 internal standard solution. The exact amount should be determined based on the expected concentration range of the endogenous triglycerides.

  • Add 20 parts of a 2:1 (v/v) chloroform:methanol mixture to one part of the sample (e.g., 1 mL of chloroform:methanol for 50 µL of plasma).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the sample at room temperature for 20 minutes.

  • Add 0.2 parts of 0.9% NaCl solution (e.g., 200 µL for 1 mL of chloroform:methanol).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Two distinct phases will be observed: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be present at the interface.

  • Carefully aspirate and discard the upper aqueous phase.

  • Collect the lower organic phase into a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., isopropanol or a methanol/chloroform mixture).

Lipid Extraction from Tissue Samples

For solid tissue samples, a homogenization step is required prior to lipid extraction.

Materials:

  • Tissue sample (e.g., 20-50 mg)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Same reagents and equipment as for plasma/serum extraction

Procedure:

  • Flash-freeze the tissue sample in liquid nitrogen.

  • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Weigh the powdered tissue.

  • Proceed with the Folch extraction method as described above, using a solvent volume 20 times the tissue weight (e.g., for 50 mg of tissue, use 1 mL of chloroform:methanol). Spike with the 16:0-19:2-16:0 TG-d5 internal standard before adding the extraction solvent.

Solid-Phase Extraction (SPE) for Triglyceride Purification

Solid-phase extraction can be used as a cleanup step after liquid-liquid extraction to isolate specific lipid classes and remove interfering substances.[2][3][4] Normal-phase SPE is commonly used to separate lipids based on polarity.

Materials:

  • Dried lipid extract from the Folch method

  • SPE cartridge (e.g., silica-based)

  • Hexane

  • Diethyl ether

  • Methanol

  • SPE manifold

Procedure:

  • Condition the SPE cartridge by sequentially passing through methanol, then chloroform, and finally hexane.

  • Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to elute very non-polar compounds like cholesterol esters.

  • Elute the triglyceride fraction using a solvent of intermediate polarity, such as a mixture of hexane and diethyl ether (e.g., 95:5 v/v). The exact ratio may need optimization.

  • Elute more polar lipids like phospholipids with a more polar solvent like methanol.

  • Collect the triglyceride fraction, dry it under nitrogen, and reconstitute for LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data from studies comparing different lipid extraction methods for triglyceride analysis.

Table 1: Recovery of Triglycerides using Different Extraction Methods

Extraction MethodSample MatrixTriglyceride Recovery (%)Reference
Folch (Chloroform:Methanol)Serum90[5]
Bligh-DyerNot specified97.0 (for TG 50:0)[6]
Hexane:IsopropanolSerum53[5]

Table 2: Performance Characteristics of a Quantitative LC-MS/MS Method for Triglycerides in Human Plasma

ParameterValue
Linearity RangeUp to 100 µg/mL for each TG species
Lower Limit of Quantification (LLOQ)11.1 µg/mL
Limit of Detection (LOD)3.3 µg/mL
Intra-day Coefficient of Variation (CV)15.0–20.9 %
Inter-day Coefficient of Variation (CV)17.3–36.6 %

Data adapted from a study on TG analysis in human EDTA-plasma.[6]

Visualizations

Sample_Preparation_Workflow cluster_sample Sample Collection cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with 16:0-19:2-16:0 TG-d5 Sample->Spike Homogenize Homogenization (for tissue) Spike->Homogenize If tissue Folch Folch Extraction (Chloroform:Methanol) Spike->Folch Homogenize->Folch PhaseSep Phase Separation Folch->PhaseSep Collect Collect Organic Phase PhaseSep->Collect Dry Dry Extract Collect->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS SPE_Cleanup_Workflow cluster_input Input cluster_spe Solid-Phase Extraction (SPE) cluster_output Output DriedExtract Dried Lipid Extract Reconstitute Reconstitute in Non-polar Solvent DriedExtract->Reconstitute Load Load onto SPE Cartridge Reconstitute->Load Wash Wash (e.g., Hexane) Load->Wash EluteTG Elute Triglycerides (e.g., Hexane:Diethyl Ether) Wash->EluteTG ElutePolar Elute Polar Lipids (e.g., Methanol) EluteTG->ElutePolar CollectTG Collect TG Fraction EluteTG->CollectTG Dry Dry CollectTG->Dry Analyze Ready for Analysis Dry->Analyze

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Signal of 16:0-19:2-16:0 TG-d5 in Mass Spectrometry

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of low signal inten...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of low signal intensity of the internal standard 16:0-19:2-16:0 TG-d5 during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for a low signal of 16:0-19:2-16:0 TG-d5 in my MS analysis?

A low signal for your deuterated triglyceride internal standard can stem from several factors throughout the analytical workflow. These can be broadly categorized into three areas:

  • Sample Preparation and Handling: Degradation of the triglyceride due to enzymatic activity, oxidation, or repeated freeze-thaw cycles is a primary concern.[1] Contamination from sources like plasticizers (phthalates) can also interfere with the signal.[2]

  • Instrumentation and Method Parameters: Suboptimal settings in the mass spectrometer, particularly the ion source, can lead to poor ionization efficiency.[3] The choice of ionization technique and mobile phase composition also plays a crucial role.[4]

  • Analyte-Specific Properties: The physicochemical properties of 16:0-19:2-16:0 TG-d5 itself, including its propensity to form different adducts, can influence its signal intensity.

Q2: Which ionization technique is best for analyzing 16:0-19:2-16:0 TG-d5?

Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common techniques for triglyceride analysis.[4][5]

  • ESI is a "soft" ionization technique well-suited for a broad range of lipids, including triglycerides.[4] It typically forms adducts with protons ([M+H]+), ammonium ([M+NH4]+), sodium ([M+Na]+), or lithium ([M+Li]+).[5][6][7] The choice of adduct can significantly impact sensitivity.

  • APCI can be advantageous for less polar molecules and is also a viable option for triglycerides.[4][5]

The optimal choice depends on your specific instrumentation and experimental conditions.

Q3: How can I improve the ionization efficiency of my triglyceride standard?

Optimizing ionization efficiency is key to boosting signal intensity.[3] Consider the following:

  • Mobile Phase Additives: The addition of modifiers to the mobile phase can promote the formation of specific, more stable adducts. Ammonium formate or acetate is commonly used to encourage the formation of [M+NH4]+ adducts, which are often highly sensitive for triglycerides.[5] Using lithium salts can generate [M+Li]+ adducts, which can provide more informative fragmentation patterns in tandem MS.[5][8]

  • Ion Source Parameters: Fine-tuning parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate is critical.[9][10] These parameters should be optimized to ensure efficient desolvation and ionization without causing in-source fragmentation.[11]

Q4: Can the d5-label on the glycerol backbone affect the signal intensity?

While deuterated standards are designed to be chemically similar to their endogenous counterparts, the presence of deuterium can sometimes lead to slight chromatographic shifts and minor differences in ionization efficiency. However, these effects are generally minimal and should not be the primary cause of a significantly low signal. Fragmentation mechanisms of deuterated triglycerides have been studied to understand their behavior in mass spectrometry.[12]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low 16:0-19:2-16:0 TG-d5 Signal

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low TG-d5 Signal cluster_sample_prep Sample Preparation Details cluster_lc_params LC Parameter Details cluster_ms_params MS Parameter Details cluster_standard Internal Standard Quality Details start Low Signal Detected for 16:0-19:2-16:0 TG-d5 check_sample_prep Step 1: Verify Sample Preparation & Integrity start->check_sample_prep check_lc_params Step 2: Evaluate LC Parameters check_sample_prep->check_lc_params Sample Prep OK sp1 Check for degradation: - Minimize freeze-thaw cycles - Use antioxidants (e.g., BHT) check_ms_params Step 3: Optimize MS Parameters check_lc_params->check_ms_params LC Params OK lc1 Optimize mobile phase: - Test different solvent compositions - Add modifiers (e.g., ammonium formate) check_standard Step 4: Assess Internal Standard Quality check_ms_params->check_standard MS Params OK ms1 Optimize ion source: - Adjust capillary voltage, gas flows, temp. resolve Signal Restored check_standard->resolve Standard OK is1 Check concentration & purity: - Verify correct dilution - Check for degradation of stock solution sp2 Verify extraction efficiency: - Compare different solvent systems sp3 Rule out contamination: - Use high-purity solvents - Analyze a solvent blank lc2 Check for peak shape issues: - Inspect for tailing or broadening ms2 Select appropriate adduct: - Target [M+NH4]+ or [M+Na]+ ms3 Perform system suitability test: - Inject a known standard is2 Consider matrix effects: - Evaluate ion suppression/enhancement

Caption: A logical workflow for troubleshooting low signal intensity of the triglyceride internal standard.

Step Action Rationale
1. Verify Sample Preparation & Integrity Review your sample preparation protocol. Check for potential sources of degradation, such as prolonged exposure to room temperature or multiple freeze-thaw cycles.[1] Analyze a solvent blank to check for contamination.Improper sample handling is a leading cause of poor data quality in lipidomics.[1]
2. Evaluate LC Parameters Examine the chromatography. Poor peak shape (tailing or broadening) can lead to a lower apparent signal.[2] Ensure the mobile phase composition is optimal for triglyceride elution and ionization.Chromatographic performance directly impacts the quality of the data entering the mass spectrometer.
3. Optimize MS Parameters Systematically tune the ion source parameters. This includes capillary voltage, nebulizer gas pressure, drying gas flow, and temperature.[9][10] Confirm that you are monitoring the correct and most abundant adduct for 16:0-19:2-16:0 TG-d5.The ionization process is a critical bottleneck; even small deviations from optimal parameters can cause significant signal loss.[3]
4. Assess Internal Standard Quality Prepare a fresh dilution of the 16:0-19:2-16:0 TG-d5 standard and inject it directly (or with minimal sample preparation) to verify its integrity and concentration.This helps to rule out issues with the internal standard stock solution itself.
Guide 2: Optimizing ESI Parameters for Triglyceride Analysis

This guide provides a more detailed approach to tuning your electrospray ionization (ESI) source for 16:0-19:2-16:0 TG-d5.

ESI Optimization Workflow

ESI_Optimization ESI Parameter Optimization for TG-d5 start Prepare a solution of 16:0-19:2-16:0 TG-d5 in an appropriate solvent mixture. infuse Infuse the solution directly into the mass spectrometer. start->infuse set_initial Set initial ESI parameters based on literature or manufacturer recommendations. infuse->set_initial vary_voltage Vary Capillary Voltage (e.g., 2.5-4.5 kV) and monitor signal intensity. set_initial->vary_voltage vary_gas Vary Nebulizer and Drying Gas Pressures/Flows. vary_voltage->vary_gas vary_temp Vary Drying Gas Temperature. vary_gas->vary_temp select_adduct Identify the most abundant and stable adduct ([M+NH4]+, [M+Na]+, etc.). vary_temp->select_adduct finalize Finalize optimized parameters and incorporate into the LC-MS method. select_adduct->finalize

Caption: A sequential process for optimizing ESI source parameters for triglyceride analysis.

Parameter Typical Range (Positive Ion Mode) Considerations
Capillary Voltage 3.0 - 5.0 kVToo low can result in poor ionization; too high can cause in-source fragmentation.[10]
Nebulizer Gas Pressure 30 - 60 psiAffects droplet size and desolvation efficiency.
Drying Gas Flow 5 - 12 L/minAssists in solvent evaporation.
Drying Gas Temperature 250 - 400 °CHigher temperatures can improve desolvation but may cause thermal degradation of the analyte.
Mobile Phase Additive 5-10 mM Ammonium Formate or AcetatePromotes the formation of [M+NH4]+ adducts, which are typically very sensitive for triglycerides.[5]

Experimental Protocols

Protocol 1: Sample Preparation for Triglyceride Analysis from Plasma

This protocol outlines a general procedure for the extraction of triglycerides from plasma samples.

  • Thawing: Thaw frozen plasma samples on ice to minimize enzymatic activity.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a known concentration of 16:0-19:2-16:0 TG-d5 in an appropriate solvent (e.g., isopropanol).

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a cold solvent mixture, such as isopropanol or a 2:1 mixture of chloroform:methanol.[4]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the lipid extract to a new tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: System Suitability Test

This protocol is designed to verify the performance of the LC-MS system before running a batch of samples.

  • Prepare Standard Solution: Prepare a solution containing 16:0-19:2-16:0 TG-d5 and, if available, other relevant lipid standards at a known concentration.

  • Injection: Inject the standard solution onto the LC-MS system using your analytical method.

  • Performance Checks:

    • Retention Time: Verify that the retention time of 16:0-19:2-16:0 TG-d5 is consistent with previous runs (typically within a ±5% window).

    • Peak Shape: Inspect the peak for symmetry and width. The asymmetry factor should ideally be between 0.9 and 1.5.

    • Signal Intensity: The signal intensity should be within an acceptable range (e.g., ±20%) of what is typically observed for that concentration.

    • Signal-to-Noise Ratio (S/N): The S/N should be well above 10 for reliable detection.

  • Evaluation: If the system suitability test fails, perform necessary maintenance, such as cleaning the ion source or changing the column, before proceeding with sample analysis.

References

Optimization

Technical Support Center: Optimizing 16:0-19:2-16:0 TG-d5 Stability in Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of 16:0-19:2-16:0 TG-d5 in solution. Below you will find frequent...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of 16:0-19:2-16:0 TG-d5 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store 16:0-19:2-16:0 TG-d5?

For long-term stability, 16:0-19:2-16:0 TG-d5, an unsaturated deuterated lipid, should be stored dissolved in a suitable organic solvent at -20°C ± 4°C.[1] It is critical to use glass containers with Teflon-lined closures to prevent contamination from plasticizers that can leach from plastic containers.[1] Storing the solution under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidation.[1]

Q2: Can I store 16:0-19:2-16:0 TG-d5 as a dry powder?

No, it is not recommended to store unsaturated lipids like 16:0-19:2-16:0 TG-d5 as a powder.[1] Unsaturated lipids are hygroscopic and can readily absorb moisture from the atmosphere, which can lead to hydrolysis and oxidation of the fatty acid chains.[1] The product should be promptly dissolved in an appropriate organic solvent upon receipt.

Q3: Which solvent should I use to dissolve 16:0-19:2-16:0 TG-d5?

Aprotic solvents are preferred for dissolving deuterated standards to minimize the risk of isotopic back-exchange, where deuterium atoms are replaced by hydrogen from the solvent.[2] Commonly used aprotic solvents for triglycerides include chloroform and acetonitrile.[2] Commercial standards containing 16:0-19:2-16:0 TG-d5 have been supplied in a 1:1 mixture of dichloromethane and methanol. While methanol is a protic solvent, this mixture may be suitable for specific formulations, but for long-term storage and to prevent isotopic exchange, aprotic solvents are generally a safer choice.

Q4: What are the primary degradation pathways for 16:0-19:2-16:0 TG-d5 in solution?

The two primary degradation pathways for this triglyceride are:

  • Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be cleaved, a reaction catalyzed by water, acids, or bases.[3][4][5] This results in the formation of free fatty acids and diglycerides or monoglycerides.

  • Oxidation: The double bonds within the 19:2 fatty acid chain are susceptible to oxidation from atmospheric oxygen.[3][6] This process can be accelerated by exposure to light and heat, leading to the formation of various breakdown products that can interfere with analysis.[6]

Q5: How can I prevent isotopic back-exchange of the deuterium label?

Isotopic back-exchange can lead to inaccurate quantification.[2] To minimize this:

  • Use Aprotic Solvents: Whenever possible, use aprotic solvents like acetonitrile or chloroform for sample preparation and storage.[2]

  • Control Temperature: Keep samples at low temperatures during all handling and analysis steps, as higher temperatures accelerate the rate of back-exchange.[2]

  • Control pH: The rate of exchange is often minimized at a low pH (around 2.5).[2]

  • Minimize Time in Protic Solvents: If protic solvents are necessary for your experimental workflow, minimize the time the deuterated standard is exposed to them.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Signal Intensity in Mass Spectrometry Degradation of the standard due to improper storage or handling.Ensure the standard was stored as a solution at -20°C ± 4°C and protected from light and air.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for analysis.
Incomplete solubilization.Gently warm the solution or sonicate to ensure the triglyceride is fully dissolved. Be cautious with warming as it can accelerate degradation.
Inaccurate Quantification Isotopic back-exchange.Review your solvent choice; switch to an aprotic solvent if possible.[2] Minimize sample preparation time and maintain low temperatures.[2]
Contamination of the standard.Use high-purity solvents and scrupulously clean glassware. Avoid plastic containers for storing organic solutions.[1]
Presence of Unexpected Peaks in Mass Spectrum Hydrolysis of the triglyceride.This will appear as peaks corresponding to free fatty acids (palmitic acid and the 19:2 fatty acid) and diglycerides. Improve storage conditions to minimize exposure to moisture.[1]
Oxidation of the unsaturated fatty acid.This can result in a variety of smaller, oxygenated molecules.[6] Store the standard under an inert atmosphere and protect it from light.[1]
Contamination from storage container or handling equipment.Ensure you are using glass containers with Teflon-lined caps and glass or stainless steel pipettes for handling organic solutions.[1]

Experimental Protocols

Protocol for Preparation of a Stock Solution
  • Equilibrate: Allow the vial containing the 16:0-19:2-16:0 TG-d5 to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold surface.[1]

  • Solvent Addition: Using a clean, glass syringe or pipette, add the desired volume of a suitable aprotic solvent (e.g., chloroform, acetonitrile, or a dichloromethane:methanol 1:1 mixture) to the vial to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex gently or sonicate briefly until the lipid is completely dissolved. The solution should be clear and free of any particulate matter.

  • Storage: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap. Flush the headspace with an inert gas like argon or nitrogen before sealing. Store at -20°C ± 4°C.[1]

Protocol for Preparing Working Dilutions
  • Equilibrate Stock Solution: Remove the stock solution from the freezer and allow it to reach room temperature.

  • Dilution Calculation: Determine the necessary volumes of the stock solution and the diluent solvent to achieve the final desired concentration.

  • Perform Dilution: Using a clean glass pipette or syringe, transfer the calculated volume of the stock solution into a new, clean glass vial.

  • Add Diluent: Add the calculated volume of the appropriate solvent to the new vial.

  • Mix: Cap the vial and vortex gently to ensure the solution is homogeneous.

  • Analyze Promptly: Analyze the diluted standard as soon as possible to minimize the risk of degradation or solvent evaporation.

Quantitative Data Summary

Condition Effect on Triglyceride Stability Recommendation
Temperature Higher temperatures accelerate both hydrolysis and oxidation.[6] Triglycerides are reported to be fairly stable at -20°C.[7]Store solutions at -20°C ± 4°C.[1] Avoid repeated freeze-thaw cycles.
Solvent Protic solvents (water, methanol) can lead to hydrolysis and isotopic back-exchange.[2][3]Use aprotic solvents like chloroform or acetonitrile for long-term storage and sample preparation.[2]
Exposure to Air (Oxygen) Oxygen is a key reactant in the oxidation of unsaturated fatty acids.[6]Store solutions under an inert atmosphere (argon or nitrogen).[1]
Exposure to Light Light can catalyze oxidative degradation.Store solutions in amber vials or otherwise protected from light.
pH Both acidic and basic conditions can catalyze the hydrolysis of ester bonds.[8]Maintain a neutral pH unless experimental conditions require otherwise. Be aware that pH can influence isotopic exchange rates.[2]
Storage Container Plasticizers can leach from plastic containers, contaminating the sample.[1]Always use glass containers with Teflon-lined closures for organic solutions.[1]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_analysis Analysis start Receive 16:0-19:2-16:0 TG-d5 equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add aprotic solvent (e.g., Chloroform) equilibrate->add_solvent dissolve Vortex/Sonicate to dissolve add_solvent->dissolve transfer Transfer to glass vial with Teflon cap dissolve->transfer inert Flush with inert gas (Ar/N2) transfer->inert store Store at -20°C inert->store prep_dilution Prepare working dilution store->prep_dilution lcms LC-MS Analysis prep_dilution->lcms degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation tg 16:0-19:2-16:0 TG-d5 hydrolysis Moisture, Acid/Base Catalysis tg->hydrolysis Ester bond cleavage oxidation Oxygen, Light, Heat tg->oxidation Double bond attack on 19:2 chain dg Diglycerides + Free Fatty Acids hydrolysis->dg ox_products Aldehydes, Carboxylic Acids, etc. oxidation->ox_products troubleshooting_logic start Inaccurate Results? check_storage Verify Storage Conditions (-20°C, aprotic solvent, glass vial, inert gas) start->check_storage check_handling Review Handling Procedures (room temp equilibration, clean glassware) start->check_handling check_isotope Consider Isotopic Back-Exchange (protic solvents, high temp/pH) start->check_isotope degradation Degradation Suspected check_storage->degradation contamination Contamination Suspected check_handling->contamination exchange Isotopic Exchange Suspected check_isotope->exchange solution_degradation Use fresh standard, improve storage degradation->solution_degradation solution_contamination Use high-purity solvents, clean equipment contamination->solution_contamination solution_exchange Use aprotic solvent, control temp/pH exchange->solution_exchange

References

Troubleshooting

preventing degradation of 16:0-19:2-16:0 TG-d5 during extraction

Technical Support Center: 16:0-19:2-16:0 TG-d5 Welcome to the technical support center for 16:0-19:2-16:0 TG-d5. This resource provides researchers, scientists, and drug development professionals with detailed guidance t...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 16:0-19:2-16:0 TG-d5

Welcome to the technical support center for 16:0-19:2-16:0 TG-d5. This resource provides researchers, scientists, and drug development professionals with detailed guidance to prevent the degradation of this internal standard during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 16:0-19:2-16:0 TG-d5?

A1: 16:0-19:2-16:0 TG-d5 is a high-purity, deuterium-labeled triglyceride (TG) used as an internal standard in mass spectrometry-based lipidomics.[1][2] Its structure consists of a glycerol backbone esterified with two palmitic acid (16:0) molecules at the sn-1 and sn-3 positions and one nonadecadienoic acid (19:2) molecule at the sn-2 position.[1] The "-d5" indicates it contains five deuterium atoms, which allows it to be distinguished from its endogenous, non-labeled counterparts in a sample.[2]

Q2: What makes 16:0-19:2-16:0 TG-d5 susceptible to degradation?

A2: The primary point of instability is the nonadecadienoic acid (19:2) chain, which is a polyunsaturated fatty acid (PUFA).[3] The two double bonds in this chain are highly susceptible to oxidation.[3][4] Additionally, the ester linkages connecting the fatty acids to the glycerol backbone can be broken through hydrolysis.[3][5]

Q3: What are the main types of degradation to be concerned about during extraction?

A3: The two principal degradation pathways are:

  • Oxidation : This is a major concern where the double bonds of the PUFA chain react with oxygen.[3] This process can be initiated by free radicals, light, heat, or enzymes (e.g., lipoxygenases) and leads to the formation of hydroperoxides, aldehydes, and other unwanted byproducts that compromise sample integrity.[3][6]

  • Hydrolysis : This is the breakdown of the triglyceride into diacylglycerols, monoacylglycerols, and free fatty acids.[7][8] It can be catalyzed by lipase enzymes present in the biological sample or by exposure to strong acids or bases, water, and high temperatures.[3][9]

Q4: How should I store the 16:0-19:2-16:0 TG-d5 standard?

A4: To ensure long-term stability, the standard should be stored at -20°C or lower in a tightly sealed vial.[1] To prevent oxidation, it is best practice to overlay the solution with an inert gas like nitrogen or argon before sealing and to protect it from light.[3]

Troubleshooting Guide: Preventing Degradation During Extraction

This guide addresses common issues encountered during the lipid extraction process that can lead to the degradation of your triglyceride standard.

ProblemPotential Cause(s)Recommended Solution(s)
Low or inconsistent recovery of 16:0-19:2-16:0 TG-d5 1. Oxidative Degradation: Exposure to oxygen, light, heat, or metal ions during the procedure.[3] 2. Enzymatic Degradation: Active lipases in the sample hydrolyze the triglyceride.[3][5] 3. Incomplete Extraction: The chosen solvent system is not efficient for extracting triglycerides from the specific sample matrix.[6][10]1. Prevent Oxidation: Work quickly on ice. Use amber glass vials. Purge solvents with nitrogen. Add an antioxidant like butylated hydroxytoluene (BHT) to all solvents (e.g., 0.005%).[11] 2. Inhibit Enzymes: Immediately quench biological activity by homogenizing the sample in ice-cold methanol or a solvent containing lipase inhibitors (e.g., phenylmethylsulfonyl fluoride, PMSF).[3] 3. Optimize Extraction: Use a well-established lipid extraction protocol like the Folch or Bligh & Dyer methods, which use a chloroform/methanol mixture to efficiently extract both polar and non-polar lipids.[10][11] Ensure an appropriate sample-to-solvent ratio (e.g., 1:20 v/v) for high lipid content samples.[10]
Appearance of unexpected peaks in analysis (e.g., free fatty acids, oxidized species) 1. Hydrolysis: The presence of water and/or active lipases has led to the cleavage of ester bonds.[3][12] 2. Oxidation: The PUFA chain has been oxidized, creating various byproducts.[13] 3. Thermal Degradation: The use of high temperatures, especially during solvent evaporation, has damaged the molecule.[14]1. Minimize Water: Use anhydrous solvents if possible, especially if the sample has a high water content, as this can inhibit lipid extraction by non-polar solvents.[10] Ensure enzyme deactivation steps are robust. 2. Use Antioxidants: Consistently use an antioxidant such as BHT in all extraction and storage solvents.[11] 3. Control Temperature: Perform all extraction steps at low temperatures (e.g., on ice). Evaporate solvents under a gentle stream of nitrogen at room temperature or slightly above, avoiding high heat.[14]
Poor reproducibility between sample replicates 1. Inconsistent Sample Handling: Variations in time from sample collection to quenching of enzymatic activity.[3] 2. Variable Exposure to Air/Light: Differences in how long samples are exposed to ambient conditions. 3. Non-homogenous Sample: The internal standard may not be evenly distributed throughout the sample matrix before extraction begins.1. Standardize Workflow: Ensure all samples are processed identically and rapidly. Flash-freeze biological samples in liquid nitrogen immediately after collection if they cannot be processed right away.[3] 2. Maintain a Controlled Environment: Keep all tubes capped and on ice as much as possible. Work in a location with subdued light. 3. Ensure Homogeneity: Vortex thoroughly after adding the internal standard to the sample homogenate to ensure complete mixing before proceeding with the extraction.

Key Experimental Protocols

Recommended Extraction Protocol (Modified Folch Method)

This protocol is designed to minimize degradation of PUFA-containing triglycerides from biological samples.

Materials:

  • Sample (e.g., tissue, plasma, cell pellet)

  • 16:0-19:2-16:0 TG-d5 internal standard solution

  • Ice bucket

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Extraction Solvent 1: Chloroform:Methanol (2:1, v/v) with 0.005% BHT

  • Extraction Solvent 2: Chloroform with 0.005% BHT

  • Wash Solution: 0.9% NaCl in water

  • Nitrogen gas line for evaporation

Procedure:

  • Sample Preparation:

    • Place a pre-weighed tissue sample or a known volume/cell number of your sample in a glass homogenizer tube on ice.

    • If the sample was frozen, do not allow it to thaw before adding the solvent.

  • Quenching and Homogenization:

    • Add the required amount of 16:0-19:2-16:0 TG-d5 internal standard.

    • Immediately add 20 volumes of ice-cold Extraction Solvent 1 (e.g., for a 100 mg sample, add 2 mL).

    • Homogenize thoroughly while keeping the tube on ice until a uniform suspension is achieved. This step both quenches enzymatic activity and begins the extraction.[3]

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.2 volumes of the Wash Solution (e.g., 0.4 mL for the 2 mL of solvent used previously).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

    • Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Re-extraction (Optional but Recommended):

    • To maximize recovery, add another 2 volumes of Chloroform with BHT to the remaining sample, vortex, centrifuge again, and collect the lower phase.

    • Combine this second chloroform extract with the first one.

  • Solvent Evaporation:

    • Dry the combined chloroform extracts under a gentle stream of nitrogen gas at room temperature. Avoid heating above 40°C.

  • Storage:

    • Once the solvent is fully evaporated, reconstitute the lipid film in a suitable solvent for your analysis (e.g., isopropanol/acetonitrile).

    • Flush the tube with nitrogen, cap tightly, and store at -20°C or -80°C until analysis.[3]

Visualizations

Degradation Pathways

cluster_oxidation Oxidative Products cluster_hydrolysis Hydrolytic Products TG 16:0-19:2-16:0 TG-d5 Oxidants Oxidation (O₂, Light, Heat, Metal Ions) Enzymes Hydrolysis (Lipases, H₂O, Heat) Hydroperoxides Hydroperoxides TG->Hydroperoxides DAG Diacylglycerol-d5 TG->DAG FFA Free Fatty Acid (19:2) TG->FFA Oxidants->TG causes Enzymes->TG causes Aldehydes Aldehydes/Ketones Hydroperoxides->Aldehydes Polymers Polymerization Products Aldehydes->Polymers

Caption: Key degradation pathways for 16:0-19:2-16:0 TG-d5.

Optimized Extraction Workflow

Start Sample Collection (Tissue, Plasma, etc.) Spike Spike Internal Standard Start->Spike Crit1 Critical Step: Immediate Processing or Flash Freezing Start->Crit1 Quench Quench & Homogenize (Ice-cold Solvent + BHT) Extract Solvent Extraction (Chloroform/Methanol) Quench->Extract Crit2 Critical Step: Add Antioxidant (BHT) Work on Ice Quench->Crit2 Spike->Quench Separate Phase Separation (Centrifuge at 4°C) Extract->Separate Collect Collect Lipid Layer (Bottom Chloroform Phase) Separate->Collect Dry Evaporate Solvent (Gentle N₂ Stream) Collect->Dry Store Store Extract (-80°C under N₂) Dry->Store Crit3 Critical Step: Avoid High Heat Dry->Crit3

Caption: Workflow highlighting critical steps to prevent degradation.

References

Optimization

Technical Support Center: Isotopic Interference with 16:0-19:2-16:0 TG-d5

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and correcting for isotopic interference when using the internal standard 16:0-19:2-16:0...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and correcting for isotopic interference when using the internal standard 16:0-19:2-16:0 TG-d5 in mass spectrometry-based lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using 16:0-19:2-16:0 TG-d5?

A1: Isotopic interference occurs when the mass-to-charge ratio (m/z) of the deuterated internal standard, 16:0-19:2-16:0 TG-d5, overlaps with the m/z of an isotopic variant of the endogenous (unlabeled) triglyceride or another co-eluting lipid. This can lead to inaccurate quantification. There are two primary types of interference to consider:

  • Type I Interference: This arises from the natural abundance of heavy isotopes (e.g., ¹³C) within the 16:0-19:2-16:0 TG molecule itself. This creates a predictable pattern of M+1, M+2, etc., isotope peaks.

  • Type II Interference: This is due to the overlap of an isotopic peak from an interfering lipid with the monoisotopic peak of the lipid of interest. For example, the M+2 peak of a more saturated triglyceride could potentially overlap with the monoisotopic peak of a less saturated one.[1]

Q2: What are the primary causes of isotopic interference with deuterated standards?

A2: The main causes include:

  • Natural Isotopic Abundance: Carbon, a primary element in lipids, has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%. In a large molecule like a triglyceride with many carbon atoms, the probability of incorporating one or more ¹³C atoms is significant, leading to M+1 and M+2 peaks that can interfere with the signal of the deuterated standard.

  • Isotopic Purity of the Standard: The 16:0-19:2-16:0 TG-d5 standard itself may contain a small percentage of the unlabeled (d0) form as an impurity from the synthesis process. This can contribute to the signal of the endogenous analyte, leading to overestimation, especially at low concentrations.

  • Deuterium Isotope Effect: Deuterated compounds can sometimes elute slightly earlier from a chromatography column than their non-deuterated counterparts. This can lead to incomplete co-elution and differential matrix effects, impacting quantification accuracy.

  • H/D Back-Exchange: While less common for the C-D bonds on the glycerol backbone of this standard, back-exchange of deuterium for hydrogen can occur under certain conditions (e.g., extreme pH), leading to a shift in the isotopic distribution of the standard.

Q3: What are the signs of isotopic interference in my data?

A3: Common indicators of isotopic interference include:

  • Non-linear calibration curves, particularly at the high and low ends of the concentration range.

  • Inaccurate or imprecise quantitative results, with high coefficients of variation (%CV).

  • A noticeable signal in the mass channel of the internal standard when analyzing a high-concentration sample of the unlabeled analyte.

  • Distortion of the isotopic pattern of the analyte or the internal standard.

Q4: How can I minimize or correct for isotopic interference?

A4: Several strategies can be employed:

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate the analyte of interest from other potentially interfering lipids.

  • High-Resolution Mass Spectrometry (HRMS): Instruments with high resolving power can often distinguish between the monoisotopic peak of the deuterated standard and interfering isotopic peaks from other lipids.[2]

  • Mathematical Correction: Use algorithms to calculate and subtract the contribution of naturally occurring isotopes from the measured signals. This is a common and effective approach.[3]

  • Use of High-Purity Standards: Whenever possible, use internal standards with the highest possible isotopic purity to minimize interference from unlabeled impurities. The 16:0-19:2-16:0 TG-d5 standard from Avanti Polar Lipids, for instance, is specified at >99% purity.[4]

Troubleshooting Guides

Problem 1: Inaccurate quantification of triglycerides.

  • Symptom: Your calculated concentrations of 16:0-19:2-16:0 TG are inconsistent or inaccurate.

  • Possible Cause: Isotopic interference from the M+1 or M+2 peaks of other co-eluting lipids, or from the natural isotopic distribution of the analyte itself contributing to the signal of the d5-internal standard.

  • Troubleshooting Steps:

    • Verify Chromatographic Co-elution: Overlay the chromatograms of the endogenous TG and the d5-internal standard. If they are not perfectly co-eluting, optimize your LC method.

    • Assess Isotopic Overlap: Analyze a high-concentration sample of a related, unlabeled triglyceride standard and monitor the mass channel of your d5-internal standard. A significant signal indicates interference.

    • Apply Isotopic Correction Algorithm: Use a mathematical correction to subtract the contribution of the interfering isotopes. See the experimental protocol below for a detailed methodology.

Problem 2: Non-linear calibration curve.

  • Symptom: The calibration curve for your triglyceride assay is not linear, especially at higher concentrations.

  • Possible Cause: At high concentrations of the unlabeled analyte, its naturally occurring isotopes (M+1, M+2, etc.) can contribute significantly to the signal of the deuterated internal standard, artificially inflating its response and causing the curve to plateau.

  • Troubleshooting Steps:

    • Perform a Cross-Contribution Experiment: Prepare a sample with the highest concentration of your unlabeled analyte standard and no internal standard. Analyze it and measure the signal in the internal standard's mass channel.

    • Mathematically Correct for the Contribution: Use the data from the cross-contribution experiment to correct the internal standard's response at each point in your calibration curve.

    • Adjust Analyte to Internal Standard Concentration Ratio: Experiment with a different, fixed concentration of your internal standard to find a ratio that minimizes the interference.

Quantitative Data Summary

For accurate isotopic correction, it is essential to know the natural abundance of the stable isotopes of the elements present in the triglyceride molecules.

Table 1: Natural Abundance of Stable Isotopes

ElementIsotopeMass (amu)Natural Abundance (%)
Hydrogen¹H1.00782599.9885
²H2.0141020.0115
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205

The theoretical isotopic distribution for the unlabeled 16:0-19:2-16:0 TG (C₅₄H₁₀₀O₆) and the deuterated internal standard 16:0-19:2-16:0 TG-d5 (C₅₄H₉₅D₅O₆) can be calculated to predict the potential for overlap.

Table 2: Theoretical Isotopic Distribution

Isotopic PeakUnlabeled TG (C₅₄H₁₀₀O₆) Relative Abundance (%)16:0-19:2-16:0 TG-d5 (C₅₄H₉₅D₅O₆) Relative Abundance (%)
M+0100.00100.00
M+159.4059.38
M+217.6417.63
M+33.483.48
M+40.510.51
M+50.060.06

Note: These values are estimations and can be precisely calculated using an isotope distribution calculator.

The following table provides a representative example of how isotopic correction can impact the quantification of a triglyceride.

Table 3: Example of Isotopic Correction Impact on Quantification

SampleUncorrected TG Concentration (µM)Corrected TG Concentration (µM)% Difference
112.511.8-5.6%
228.927.2-5.9%
355.151.5-6.5%

Experimental Protocols

Protocol: Mathematical Correction for Isotopic Interference

This protocol outlines the steps for correcting for isotopic interference using a mathematical approach.

1. Data Acquisition:

  • Analyze your samples using a validated LC-MS/MS method.

  • Acquire data in a way that allows for the clear detection and integration of the monoisotopic peaks and the relevant isotopic peaks (M+1, M+2) for both the endogenous triglyceride and the 16:0-19:2-16:0 TG-d5 internal standard.

2. Peak Integration:

  • Integrate the peak areas for the monoisotopic peaks of both the analyte and the internal standard, as well as any potentially interfering isotopic peaks.

3. Isotopic Correction Calculation:

  • Step 1: Correct the internal standard signal. The measured intensity of the d5-internal standard can be affected by the M+5 peak of the endogenous analyte. This contribution needs to be subtracted.

    • Corrected IS Intensity = Measured IS Intensity - (Measured Analyte M+0 Intensity * Theoretical Analyte M+5 Abundance)

  • Step 2: Correct the analyte signal. The measured intensity of the endogenous analyte can be affected by the presence of any unlabeled (d0) impurity in the internal standard.

    • Corrected Analyte Intensity = Measured Analyte Intensity - (Measured IS Intensity * % d0 Impurity in IS)

  • Step 3: Calculate the corrected concentration. Use the corrected intensities to calculate the final concentration of the analyte.

    • Corrected Concentration = (Corrected Analyte Intensity / Corrected IS Intensity) * Concentration of IS

4. Software for Isotopic Correction:

  • Several software packages are available to automate the process of isotopic correction, including SimLipid, Lipostar2, MS-DIAL, and Lipid Data Analyzer.[5][6][7][8] These tools can perform deconvolution of isotopic patterns and facilitate more accurate quantification.

Mandatory Visualizations

isotopic_interference_correction_workflow cluster_preanalysis Pre-analysis cluster_data_processing Data Processing cluster_outcome Outcome sample_prep Sample Preparation (Spike with TG-d5) lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Integration (Analyte & IS) lcms_analysis->peak_integration isotopic_correction Isotopic Interference Correction peak_integration->isotopic_correction quantification Quantification isotopic_correction->quantification check_linearity Check Calibration Curve Linearity quantification->check_linearity check_accuracy Assess Accuracy & Precision quantification->check_accuracy report_results Report Corrected Concentrations check_linearity->report_results check_accuracy->report_results

Caption: Workflow for correcting isotopic interference.

isotopic_overlap_concept cluster_analyte Endogenous TG (Analyte) cluster_is Deuterated Internal Standard (IS) analyte_m0 M+0 analyte_m1 M+1 analyte_m2 M+2 analyte_m3 M+3 analyte_m4 M+4 analyte_m5 M+5 is_m0 M+0 (d5) analyte_m5->is_m0 Potential Interference

Caption: Concept of isotopic overlap.

References

Troubleshooting

Technical Support Center: Chromatography of 16:0-19:2-16:0 TG-d5

Welcome to the Technical Support Center for the chromatographic analysis of 16:0-19:2-16:0 TG-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of 16:0-19:2-16:0 TG-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the peak shape of this and other similar triglycerides.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for triglycerides like 16:0-19:2-16:0 TG-d5 in reverse-phase HPLC?

Poor peak shape, including tailing, fronting, and broadening, can arise from several factors. The most common culprits include sample overload, incompatibility between the injection solvent and the mobile phase, and secondary interactions with the stationary phase.[1][2][3] Column degradation and extra-column volume can also significantly contribute to peak distortion.[1]

Q2: How does the injection solvent affect the peak shape of my triglyceride?

The injection solvent should ideally be weaker than or of the same strength as the initial mobile phase.[1] Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak fronting or broadening because the sample band does not focus properly at the head of the column.[4][5] For triglycerides, which are non-polar, dissolving them in a highly organic solvent and injecting into a mobile phase with a higher aqueous content can lead to poor peak shape.

Q3: Can column temperature be used to improve the peak shape of my triglyceride?

Yes, column temperature is a critical parameter for triglyceride analysis.[1][6] In reversed-phase HPLC, increasing the temperature generally reduces viscosity and can improve peak efficiency, leading to sharper peaks. However, for separations involving unsaturated triglycerides, such as on silver-ion columns, higher temperatures can unexpectedly increase retention time, which may improve the resolution of isomers.[6] It is recommended to experiment with a range of temperatures (e.g., 20-40°C) to find the optimum for your specific separation.[1][6]

Q4: What is peak tailing and what are the primary causes for basic compounds?

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.[2] For basic analytes, a common cause in reversed-phase chromatography is the interaction with ionized silanol groups on the silica-based stationary phase.[2][7] While triglycerides are not basic, peak tailing can still occur due to other mechanisms such as sample overload or column contamination.[1]

Q5: What is peak fronting and what are its common causes?

Peak fronting is an asymmetry where the front part of the peak is broader than the back.[8] Common causes include high sample concentration (mass overload), large injection volume, and using an injection solvent that is stronger than the mobile phase.[5][8][9] Column collapse, where the stationary phase bed is compromised, can also lead to peak fronting for all analytes.[10]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing can lead to inaccurate integration and reduced resolution. Follow these steps to diagnose and resolve this issue.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed overload Is the sample concentration too high? start->overload dilute Dilute sample and reinject overload->dilute Yes solvent Is the injection solvent compatible with the mobile phase? overload->solvent No end Symmetrical Peak dilute->end prepare_in_mp Prepare sample in mobile phase or a weaker solvent solvent->prepare_in_mp No column_health Is the column old or contaminated? solvent->column_health Yes prepare_in_mp->end flush_replace Flush column or replace with a new one column_health->flush_replace Yes extra_column Is there significant extra-column volume? column_health->extra_column No flush_replace->end optimize_tubing Use shorter, narrower ID tubing extra_column->optimize_tubing Yes extra_column->end No optimize_tubing->end

Caption: A step-by-step guide to troubleshooting peak tailing.

Issue 2: Peak Fronting

Peak fronting can obscure closely eluting peaks and affect quantification. Use this guide to address the issue.

G start Peak Fronting Observed overload Is the sample concentration or injection volume too high? start->overload reduce_load Reduce sample concentration and/or injection volume overload->reduce_load Yes solvent_strength Is the injection solvent stronger than the mobile phase? overload->solvent_strength No end Symmetrical Peak reduce_load->end change_solvent Dissolve sample in mobile phase or a weaker solvent solvent_strength->change_solvent Yes column_collapse Is there a possibility of column collapse? solvent_strength->column_collapse No change_solvent->end inspect_replace Inspect column for voids and replace if necessary column_collapse->inspect_replace Yes column_collapse->end No inspect_replace->end

Caption: Key factors influencing the peak shape in the chromatography of triglycerides.

References

Optimization

issues with 16:0-19:2-16:0 TG-d5 solubility in methanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of 16:0-19:2-1...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of 16:0-19:2-16:0 TG-d5 in methanol.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving the deuterated triglyceride 16:0-19:2-16:0 TG-d5 in pure methanol due to its predominantly non-polar nature. This guide offers a systematic approach to overcoming these solubility challenges.

Initial Assessment:

Before attempting advanced troubleshooting, verify the following:

  • Purity of the Solvent: Ensure the methanol used is of high purity (e.g., HPLC or LC-MS grade) and free from water contamination.

  • Compound Integrity: Check the certificate of analysis for the 16:0-19:2-16:0 TG-d5 to confirm its purity and storage conditions. Improper storage can lead to degradation, affecting solubility.

Troubleshooting Steps:

If solubility issues persist, follow these steps:

  • Sonication: Use a bath sonicator to apply ultrasonic energy. This can help to break down small aggregates and enhance the interaction between the solvent and the triglyceride.

  • Gentle Heating: Carefully warm the solution in a water bath. Increased temperature can significantly improve the solubility of lipids. However, avoid excessive heat to prevent degradation. Monitor the temperature closely and do not exceed 40-50°C.

  • Vortexing: After gentle heating, vortex the solution vigorously to ensure thorough mixing.

  • Use of a Co-Solvent: If the triglyceride still does not dissolve, consider using a co-solvent. A mixture of a non-polar solvent with methanol can greatly enhance solubility. A common and effective choice is a chloroform:methanol mixture.[1][2][3] Start with a small amount of chloroform and gradually increase it until the triglyceride dissolves.

Frequently Asked Questions (FAQs)

Q1: Why is 16:0-19:2-16:0 TG-d5 poorly soluble in methanol?

A1: Triglycerides, including 16:0-19:2-16:0 TG-d5, are large, non-polar molecules due to their long fatty acid chains (palmitic acid, 16:0, and linoleic acid, 19:2). Methanol, while being a polar organic solvent, is not sufficiently non-polar to effectively dissolve these large lipid molecules. The principle of "like dissolves like" governs solubility, and the significant difference in polarity between the triglyceride and methanol leads to poor miscibility.[4][5][6]

Q2: Will the deuterium (d5) label on the triglyceride affect its solubility in methanol?

A2: The presence of a five-deuterium atom label on the glycerol backbone is unlikely to have a significant impact on the overall solubility of the triglyceride. The solubility is primarily dictated by the long, non-polar fatty acid chains.

Q3: What is the recommended starting solvent for dissolving 16:0-19:2-16:0 TG-d5?

A3: For applications where methanol is not strictly required, a less polar solvent or a solvent mixture is recommended. Chloroform or a mixture of chloroform and methanol (e.g., 2:1 v/v) is a standard choice for dissolving triglycerides and other complex lipids.[1][2]

Q4: Can I use other alcohols to dissolve 16:0-19:2-16:0 TG-d5?

A4: While other alcohols like ethanol or isopropanol might offer slightly better solubility for triglycerides compared to methanol due to their increased non-polar character, significant solubility issues may still persist.[7] For complete dissolution, a co-solvent approach is often necessary.

Q5: How can I prepare a stock solution of 16:0-19:2-16:0 TG-d5 if it is insoluble in my desired final solvent?

A5: A common strategy is to first dissolve the triglyceride in a small volume of a highly compatible solvent, such as chloroform or a chloroform:methanol mixture, to create a concentrated stock solution. This stock solution can then be diluted into the final, less compatible solvent (e.g., your experimental buffer or media) to the desired final concentration. The small amount of the initial solvent is often tolerated in the final solution.

Data Presentation

Table 1: General Solubility of Triglycerides in Various Solvents

Solvent ClassSpecific SolventsGeneral Solubility of TriglyceridesReference
Highly Polar Solvents Water, GlycerolInsoluble[5][6]
Polar Protic Solvents Methanol, EthanolPoorly soluble to sparingly soluble, solubility increases with temperature and fatty acid chain unsaturation.[4][5][7]
Polar Aprotic Solvents Acetone, AcetonitrileSparingly soluble[7]
Weakly Polar Solvents Dichloromethane, Chloroform, Diethyl EtherSoluble[5][7]
Non-Polar Solvents Hexane, Toluene, Carbon TetrachlorideHighly soluble[7]

Experimental Protocols

Protocol 1: Standard Method for Dissolving 16:0-19:2-16:0 TG-d5

  • Weighing: Accurately weigh the desired amount of 16:0-19:2-16:0 TG-d5 in a clean glass vial.

  • Solvent Addition: Add the required volume of the chosen solvent (e.g., chloroform:methanol 2:1 v/v).

  • Vortexing: Cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all the triglyceride has dissolved and the solution is clear.

  • Storage: Store the resulting solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation.

Protocol 2: Troubleshooting Protocol for Poor Solubility in Methanol

  • Initial Attempt: Add the desired volume of methanol to the weighed 16:0-19:2-16:0 TG-d5 and vortex for 2 minutes.

  • Sonication: If the triglyceride is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes.

  • Gentle Warming: If solubility is still an issue, warm the vial in a water bath at 40°C for 5-10 minutes.

  • Vortexing: After warming, vortex the solution again for 1-2 minutes.

  • Co-Solvent Addition: If the above steps fail, add a small volume of chloroform (e.g., starting with 10% of the total volume) and vortex. Gradually increase the amount of chloroform until the triglyceride is completely dissolved. Note the final solvent ratio for reproducibility.

Mandatory Visualizations

G Troubleshooting Workflow for Triglyceride Solubility start Start: Dissolve TG in Methanol check_solubility Is the TG fully dissolved? start->check_solubility sonicate Apply Sonication check_solubility->sonicate No success Success: TG is Dissolved check_solubility->success Yes check_solubility2 Is the TG fully dissolved? sonicate->check_solubility2 heat Gentle Warming (40-50°C) check_solubility2->heat No check_solubility2->success Yes check_solubility3 Is the TG fully dissolved? heat->check_solubility3 add_cosolvent Add Co-solvent (e.g., Chloroform) check_solubility3->add_cosolvent No check_solubility3->success Yes add_cosolvent->success fail Consider Alternative Solvent System add_cosolvent->fail If still insoluble

Caption: Troubleshooting workflow for dissolving triglycerides.

G Experimental Workflow for Preparing a Triglyceride Stock Solution weigh 1. Weigh Triglyceride add_solvent 2. Add Primary Solvent (e.g., Chloroform) weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve check_clarity 4. Visually Confirm Complete Dissolution dissolve->check_clarity check_clarity->dissolve Incomplete dilute 5. Dilute with Secondary Solvent (e.g., Methanol) if required check_clarity->dilute Clear Solution store 6. Store at -20°C or -80°C dilute->store end Stock Solution Ready store->end

Caption: Workflow for preparing a triglyceride stock solution.

References

Troubleshooting

Technical Support Center: Analysis of 16:0-19:2-16:0 TG-d5

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the analysis of the deuterated triglyceride internal standard, 16:0-19:2-16:0 TG-d5, by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of 16:0-19:2-16:0 TG-d5?

A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, 16:0-19:2-16:0 TG-d5.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility.[1] For triglycerides like 16:0-19:2-16:0 TG-d5, a primary cause of ion suppression in biological samples is the presence of high concentrations of phospholipids.[2][3]

Q2: What are the most common sources of ion suppression when analyzing triglycerides in biological samples?

A2: The most significant sources of ion suppression in the analysis of triglycerides are other, more abundant lipid classes, particularly phospholipids.[2][3][4] These molecules are often present at much higher concentrations in biological matrices like plasma and can co-elute with the triglyceride of interest, competing for ionization in the mass spectrometer's source. Other potential sources of interference include salts, proteins, and contaminants that can be introduced during sample handling, such as polymers from vial caps.[5][6]

Q3: How can I determine if ion suppression is affecting my analysis of 16:0-19:2-16:0 TG-d5?

A3: There are two primary methods to assess the presence and extent of ion suppression:

  • Post-Column Infusion: This is a qualitative experiment that helps identify the regions in your chromatogram where ion suppression occurs. A constant flow of a standard solution of 16:0-19:2-16:0 TG-d5 is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip in the stable signal of the internal standard indicates a region of ion suppression.[1][3]

  • Post-Extraction Spike Analysis: This is a quantitative method to measure the degree of ion suppression. You compare the signal response of 16:0-19:2-16:0 TG-d5 spiked into a blank matrix extract (that has undergone the full sample preparation procedure) with the response of the standard in a clean solvent at the same concentration.[3][7][8]

Q4: Since 16:0-19:2-16:0 TG-d5 is a deuterated internal standard, do I still need to worry about ion suppression?

A4: Yes. While a stable isotope-labeled internal standard (SIL-IS) like 16:0-19:2-16:0 TG-d5 is the best tool to compensate for ion suppression, it does not eliminate it.[9][10] The underlying assumption is that the analyte and the SIL-IS experience the same degree of ion suppression. However, severe ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard, potentially compromising the lower limit of quantification of your assay.[4] Therefore, it is always best practice to minimize ion suppression as much as possible.

Troubleshooting Guides

Issue 1: Low and inconsistent signal for 16:0-19:2-16:0 TG-d5.

Possible Cause Troubleshooting Steps
Significant Ion Suppression from Phospholipids Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[4] Simple protein precipitation is often insufficient for removing phospholipids. Consider implementing more rigorous cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][3]
Co-elution with Interfering Compounds Optimize Chromatographic Separation: Adjust the HPLC/UHPLC gradient to better separate the 16:0-19:2-16:0 TG-d5 from the bulk of the matrix components, particularly the highly abundant phospholipids.[11] Consider using a column with a different selectivity if co-elution persists.
Contamination of the Ion Source Perform Source Cleaning and Maintenance: High concentrations of non-volatile matrix components can contaminate the ion source over time, leading to a general decrease in signal intensity.[12] Follow the manufacturer's instructions for cleaning the ion source.

Issue 2: Poor reproducibility of the analyte to internal standard ratio.

Possible Cause Troubleshooting Steps
Differential Ion Suppression Enhance Sample Cleanup: If the matrix composition varies significantly between samples, the degree of ion suppression may also vary, leading to inconsistent analyte/IS ratios. A more robust sample preparation method that effectively removes a larger portion of the matrix will minimize this variability.[3]
Incomplete Co-elution of Analyte and Internal Standard Refine Chromatographic Method: Ensure that the target triglyceride and the 16:0-19:2-16:0 TG-d5 internal standard are co-eluting as closely as possible.[10] Adjusting the mobile phase composition or gradient may be necessary to achieve better peak overlap.
Sample Carryover Optimize Autosampler Wash Method: High concentrations of lipids can be "sticky" and lead to carryover between injections. Implement a more rigorous needle and injection port washing protocol, using a strong organic solvent.

Experimental Protocols

Protocol for Assessing Ion Suppression via Post-Extraction Spike
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the 16:0-19:2-16:0 TG-d5 into the initial mobile phase or a pure solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established sample preparation method. Spike the 16:0-19:2-16:0 TG-d5 into the final, extracted matrix at the same concentration as in Set A.[10]

  • LC-MS/MS Analysis: Analyze multiple replicates of both Set A and Set B using your LC-MS/MS method.

  • Calculate the Matrix Effect: The matrix effect is calculated as follows:

    • Matrix Effect (%) = (Average Peak Area of Set B / Average Peak Area of Set A) * 100[3]

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol for Phospholipid Removal using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods designed to remove phospholipids to reduce ion suppression for triglycerides.[2]

  • Sample Preparation: To 100 µL of plasma, add the 16:0-19:2-16:0 TG-d5 internal standard.

  • Protein Precipitation and Extraction:

    • Add 1 mL of methanol and vortex thoroughly.

    • Add 2 mL of hexane and vortex for 1 minute.

    • Add 0.5 mL of water and vortex for 1 minute.

  • Phase Separation: Centrifuge the sample to achieve phase separation.

  • Collection of Triglyceride Fraction: Carefully collect the upper hexane layer, which contains the triglycerides, and transfer it to a clean tube.

  • Evaporation and Reconstitution: Evaporate the hexane extract to dryness under a stream of nitrogen. Reconstitute the sample in the initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on the Recovery of 16:0-19:2-16:0 TG-d5 and Matrix Effect

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key Considerations
Protein Precipitation (PPT) HighLow (Severe Suppression)Simple and fast, but results in a "dirty" extract with significant ion suppression from phospholipids.[3]
Liquid-Liquid Extraction (LLE) GoodModerate to HighA cost-effective method that can effectively remove phospholipids.[2][3] Requires optimization of solvent systems.
Solid-Phase Extraction (SPE) Good to ExcellentHigh (Minimal Suppression)Offers cleaner extracts than LLE by using specific sorbents to retain either the analyte or the interferences.[3]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Biological Sample (e.g., Plasma) add_is Add 16:0-19:2-16:0 TG-d5 Internal Standard start->add_is ppt Protein Precipitation (e.g., with Methanol) add_is->ppt lle Liquid-Liquid Extraction (e.g., with Hexane) ppt->lle collect Collect Organic Layer lle->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS System reconstitute->inject lc Chromatographic Separation (C18 or C30 column) inject->lc ms Mass Spectrometry Detection (ESI+) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for sample preparation and analysis.

G cluster_troubleshooting Troubleshooting Ion Suppression cluster_assess Assess Matrix Effect cluster_solutions Implement Solutions start Low or Inconsistent Signal for TG-d5 assess Perform Post-Extraction Spike Experiment start->assess is_suppressed Is Ion Suppression > 20%? assess->is_suppressed improve_prep Improve Sample Preparation (LLE or SPE) is_suppressed->improve_prep Yes optimize_lc Optimize Chromatography is_suppressed->optimize_lc No improve_prep->optimize_lc clean_ms Clean Ion Source optimize_lc->clean_ms end Re-evaluate Assay Performance clean_ms->end

Caption: Logical workflow for troubleshooting ion suppression.

References

Optimization

Technical Support Center: Ensuring the Integrity of 16:0-19:2-16:0 TG-d5

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting for the deuterated triglyceride standard...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting for the deuterated triglyceride standard, 16:0-19:2-16:0 TG-d5. Adherence to these guidelines is critical for maintaining the isotopic purity and chemical integrity of the standard, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 16:0-19:2-16:0 TG-d5?

A1: To ensure long-term stability, 16:0-19:2-16:0 TG-d5 should be stored at -20°C.[1] When dissolved in an organic solvent, it is recommended to store the solution in a glass vial with a Teflon-lined cap. The product is typically shipped on dry ice to maintain this temperature during transit. Under these conditions, the product is stable for at least three months, with some suppliers indicating stability for up to a year.[1]

Q2: In what form is 16:0-19:2-16:0 TG-d5 typically supplied?

A2: This standard is often supplied as a solution in a suitable organic solvent, such as a mixture of dichloromethane and methanol.[2] If received as a powder or solid, it is crucial to dissolve it in an appropriate organic solvent for storage, as unsaturated lipids are not stable in powdered form due to their hygroscopic nature, which can lead to hydrolysis and oxidation.[3]

Q3: What is the proper procedure for preparing a working solution from a stock of 16:0-19:2-16:0 TG-d5?

A3: Before opening, it is essential to allow the vial containing the standard to warm to room temperature. This prevents condensation of atmospheric moisture, which can compromise the integrity of the standard. Once at room temperature, the vial can be opened, and the desired amount of the standard can be aliquoted. Use glass or stainless steel syringes or pipettes for all transfers to avoid contamination from plasticizers.

Q4: What are the primary degradation pathways for 16:0-19:2-16:0 TG-d5?

A4: The primary chemical degradation pathways for polyunsaturated triglycerides like 16:0-19:2-16:0 TG-d5 are hydrolysis and oxidation.[4][5][6]

  • Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be cleaved in the presence of water, leading to the formation of free fatty acids and diacylglycerols.[6]

  • Oxidation: The double bonds within the 19:2 fatty acid chain are susceptible to oxidation by atmospheric oxygen. This process can lead to the formation of various byproducts, including aldehydes and carboxylic acids, which can interfere with analysis and indicate spoilage.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor signal intensity or loss of signal in mass spectrometry. Degradation of the standard due to improper storage (temperature, exposure to air/moisture).- Verify that the standard has been consistently stored at -20°C. - For unsaturated lipids, confirm they were stored as a solution in an organic solvent.[3] - Minimize the number of freeze-thaw cycles.
Incomplete solubilization in the analytical solvent.- Gently vortex or sonicate the solution to ensure complete dissolution. - Confirm the compatibility of the storage and analytical solvents.
Appearance of unexpected peaks in the mass spectrum. Contamination from storage containers or handling equipment.- Always use glass containers with Teflon-lined caps for organic solutions.[3] - Use glass or stainless steel pipettes for transferring solutions.[3]
Degradation products (e.g., free fatty acids, oxidized species).- Analyze the sample for characteristic degradation products. - Prepare a fresh working solution from a new stock vial if degradation is suspected.
Inaccurate quantification or variability in results. Isotopic exchange (back-exchange) of deuterium atoms with protons from the solvent.- Evaluate the stability of the deuterated standard in your analytical solution over time by injecting it at various time points and monitoring for any changes in the isotopic distribution. - Avoid storage in acidic or basic solutions.
In-source fragmentation of the deuterated standard.- Optimize mass spectrometer source conditions (e.g., cone voltage) to minimize fragmentation.
Chromatographic separation of the deuterated standard and the analyte.- Modify chromatographic conditions (e.g., gradient, mobile phase composition) to ensure co-elution.

Experimental Protocols

Protocol 1: Assessment of 16:0-19:2-16:0 TG-d5 Integrity by Mass Spectrometry

Objective: To verify the chemical integrity and isotopic purity of the 16:0-19:2-16:0 TG-d5 standard.

Methodology:

  • Sample Preparation:

    • Allow the vial of 16:0-19:2-16:0 TG-d5 to warm to room temperature.

    • Prepare a dilute solution of the standard in a suitable solvent for mass spectrometry analysis (e.g., methanol with ammonium acetate).

  • Mass Spectrometry Analysis:

    • Infuse the solution directly into the mass spectrometer or analyze by LC-MS.

    • Acquire a full scan mass spectrum in positive ion mode. The expected [M+NH₄]⁺ adduct for 16:0-19:2-16:0 TG-d5 should be the base peak.

    • Perform tandem mass spectrometry (MS/MS) on the precursor ion.

  • Data Analysis:

    • Integrity Check: Examine the full scan spectrum for the presence of ions corresponding to potential degradation products, such as free fatty acids (palmitic acid and the 19:2 fatty acid) or oxidized forms of the triglyceride.

    • Fragmentation Analysis: The MS/MS spectrum should show characteristic neutral losses of the fatty acid chains. The fragmentation pattern can confirm the structure of the triglyceride.[8][9]

    • Isotopic Purity: Analyze the isotopic distribution of the precursor ion to confirm the deuterium labeling.

Visualizations

Storage_Workflow Workflow for Handling 16:0-19:2-16:0 TG-d5 cluster_storage Long-Term Storage cluster_prep Preparation of Working Solution cluster_analysis Analysis storage Store at -20°C in a glass vial with Teflon-lined cap warm Allow vial to warm to room temperature storage->warm aliquot Aliquot using glass or stainless steel pipette warm->aliquot dissolve Dissolve in appropriate high-purity solvent aliquot->dissolve ms_analysis LC-MS/MS Analysis dissolve->ms_analysis Degradation_Pathways Primary Degradation Pathways of 16:0-19:2-16:0 TG-d5 cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation tg 16:0-19:2-16:0 TG-d5 h2o Presence of Water (e.g., moisture) tg->h2o Ester Cleavage o2 Atmospheric Oxygen tg->o2 Double Bond Attack hydrolysis_products Free Fatty Acids (16:0, 19:2) + Diacylglycerol-d5 h2o->hydrolysis_products oxidation_products Aldehydes, Carboxylic Acids, etc. o2->oxidation_products

References

Troubleshooting

Technical Support Center: Quantification of 16:0-19:2-16:0 TG-d5

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 16:0-19:2-16:0 TG-d5 as an internal standard...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 16:0-19:2-16:0 TG-d5 as an internal standard for triglyceride quantification. The following information addresses common issues related to sample matrix effects encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when quantifying 16:0-19:2-16:0 TG-d5 in biological samples?

The most significant challenge is the "matrix effect," where endogenous components of the sample matrix interfere with the ionization of the analyte (16:0-19:2-16:0 TG-d5) in the mass spectrometer source.[1][2][3] This interference can lead to either suppression or enhancement of the signal, resulting in inaccurate and imprecise quantification.[3][4] In biological matrices like plasma or serum, phospholipids are a major contributor to matrix effects.[1][2][5]

Q2: How do phospholipids from the sample matrix affect the quantification of my deuterated triglyceride internal standard?

Phospholipids are highly abundant in biological membranes and can co-elute with triglycerides during chromatographic separation.[2][5] In the electrospray ionization (ESI) source of a mass spectrometer, these co-eluting phospholipids compete with the 16:0-19:2-16:0 TG-d5 for ionization, often leading to ion suppression.[2][6] This suppression reduces the signal intensity of the internal standard, which can compromise the accuracy of the quantification of the target triglycerides.

Q3: My signal intensity for 16:0-19:2-16:0 TG-d5 is low and variable. What are the potential causes and solutions?

Low and variable signal intensity for your internal standard is a common problem often linked to matrix effects.

Potential Causes:

  • Ion Suppression: As discussed in Q2, co-eluting matrix components, particularly phospholipids, are likely suppressing the ionization of your internal standard.[2][6]

  • Suboptimal Sample Preparation: Inefficient removal of interfering substances during sample preparation can lead to significant matrix effects.[5][7]

  • Poor Chromatographic Resolution: If the chromatographic method does not adequately separate the 16:0-19:2-16:0 TG-d5 from the bulk of the matrix components, ion suppression is more likely to occur.[8]

Solutions:

  • Optimize Sample Preparation: Employ robust sample cleanup techniques to remove interfering components. Methods like solid-phase extraction (SPE) or specific phospholipid depletion technologies (e.g., HybridSPE-Phospholipid) can be highly effective.[2][8][9]

  • Enhance Chromatographic Separation: Modify your LC method to improve the separation of the internal standard from matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., HILIC for better separation of polar lipids).[9][10]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the concentration of your target analytes remains within the detection limits of the instrument.[8]

Q4: What is the "gold standard" for correcting matrix effects in triglyceride quantification?

The use of a stable isotope-labeled (e.g., deuterated) internal standard that co-elutes with the analyte is considered the gold standard for correcting matrix effects.[8] 16:0-19:2-16:0 TG-d5 is an example of such an internal standard. Because it has nearly identical physicochemical properties to the endogenous triglycerides being quantified, it experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix can be effectively normalized, leading to more accurate and precise results.[8][11]

Q5: Are there alternative analytical techniques to conventional reversed-phase LC-MS/MS that can help mitigate matrix effects?

Yes, orthogonal chromatographic techniques can provide different selectivity and help separate the analyte of interest from interfering matrix components. UltraPerformance Convergence Chromatography™ (UPC2®) coupled with MS/MS is one such technique that uses supercritical carbon dioxide as the primary mobile phase. This results in significantly different selectivity compared to reversed-phase LC and can effectively separate hydrophobic compounds like triglycerides from phospholipids.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the impact of the sample matrix on 16:0-19:2-16:0 TG-d5 quantification.

Problem Potential Cause Recommended Action
Low Signal Intensity / Ion Suppression Co-eluting phospholipids and other matrix components are competing for ionization.[2][6]1. Improve Sample Cleanup: Implement phospholipid removal strategies such as solid-phase extraction (SPE) or specialized phospholipid depletion plates.[2][9] 2. Optimize Chromatography: Adjust the LC gradient to better separate the internal standard from the matrix. Consider using a different column chemistry like HILIC.[9][10] 3. Dilute Sample: A simple dilution can reduce the concentration of interfering matrix components.[8]
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples due to variations in sample preparation or column fouling.[2]1. Standardize Sample Preparation: Ensure a consistent and reproducible sample preparation workflow for all samples. 2. Column Washing: Implement a robust column washing step between injections to prevent the accumulation of matrix components on the column.[2] 3. Use a Co-eluting Internal Standard: 16:0-19:2-16:0 TG-d5 is designed for this purpose, as it will experience similar matrix effects to the analytes of interest, thus improving precision.[8]
Inaccurate Quantification The internal standard is not adequately correcting for the matrix effect experienced by the analyte.1. Verify Co-elution: Ensure that the 16:0-19:2-16:0 TG-d5 has a very similar retention time to the endogenous triglycerides being quantified.[10] 2. Assess Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement for both the analyte and the internal standard.[12]
Peak Tailing or Splitting Interaction of the analyte with active sites on the column or interference from the matrix.1. Mobile Phase Additives: Incorporate additives like ammonium formate into the mobile phase to improve peak shape.[9][13] 2. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol is a common method for extracting lipids, including triglycerides, from plasma samples.

  • Sample Preparation: In a glass tube, combine 100 µL of plasma with 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Internal Standard Spiking: Add a known amount of 16:0-19:2-16:0 TG-d5 solution to the mixture.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the tube. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2000 x g for 5 minutes to achieve clear phase separation.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[8][13]

Protocol 2: Phospholipid Depletion using HybridSPE®-Phospholipid Plates

This protocol is designed to selectively remove phospholipids from a plasma or serum sample that has undergone protein precipitation.

  • Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of acetonitrile containing the 16:0-19:2-16:0 TG-d5 internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Phospholipid Removal: Transfer the supernatant to a well of a HybridSPE®-Phospholipid 96-well plate.

  • Elution: Apply a vacuum to the plate to draw the sample through the sorbent that retains phospholipids.

  • Collection: Collect the eluate, which is now depleted of phospholipids.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) spike Spike with 16:0-19:2-16:0 TG-d5 sample->spike Add Internal Standard extract Lipid Extraction (e.g., Folch) spike->extract cleanup Phospholipid Removal (e.g., SPE) extract->cleanup Optional but Recommended lcms LC-MS/MS Analysis extract->lcms Without Cleanup cleanup->lcms Inject into Instrument data Data Processing (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Caption: Workflow for triglyceride quantification using a deuterated internal standard.

matrix_effect cluster_source Mass Spectrometer Ion Source cluster_detector Detector analyte TG-d5 droplet ESI Droplet analyte->droplet matrix Matrix (Phospholipids) matrix->droplet signal Suppressed Signal droplet->signal Ion Suppression (Competition for Charge)

Caption: The mechanism of ion suppression due to matrix effects in ESI-MS.

References

Optimization

resolving co-elution of 16:0-19:2-16:0 TG-d5 with other lipids

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the LC-MS analysis of lipids, with a specific focus on the co-elution of 16:0-19:2-16:0 TG-d5.

Frequently Asked Questions (FAQs)

Q1: What is 16:0-19:2-16:0 TG-d5, and why is it used in lipidomics?

A1: 16:0-19:2-16:0 TG-d5 is a deuterated triglyceride (TG) that consists of a glycerol backbone esterified with two palmitic acid (16:0) molecules and one nonadecadienoic acid (19:2) molecule. The "-d5" indicates that it contains five deuterium atoms, making it a stable isotope-labeled internal standard. It is used in mass spectrometry-based lipidomics to accurately quantify the corresponding endogenous (unlabeled) triglyceride and other similar triglyceride species.[1][2]

Q2: What causes co-elution in lipidomics analysis?

A2: Co-elution occurs when two or more different lipid molecules are not adequately separated by the liquid chromatography (LC) column and elute at the same or very similar retention times.[3] In lipidomics, this is a common challenge due to the vast structural diversity and similarity of lipids. Key causes include:

  • Isobaric Species: Lipids with the same nominal mass but different elemental compositions.[4]

  • Isomeric Species: Lipids with the same chemical formula but different structures, such as:

    • Regioisomers: Fatty acids arranged differently on the glycerol backbone.[4]

    • Double Bond Positional Isomers: Fatty acids with double bonds at different locations.[4]

    • Geometric Isomers: Fatty acids with cis or trans double bond configurations.[4]

  • Insufficient Chromatographic Resolution: The chosen LC method may not have enough resolving power for lipids with very similar physicochemical properties.[3]

Q3: Which lipids are most likely to co-elute with 16:0-19:2-16:0 TG-d5 in reversed-phase chromatography?

A3: In reversed-phase liquid chromatography (RPLC), triglycerides are primarily separated based on their Equivalent Carbon Number (ECN), calculated as ECN = CN - 2 * DB, where CN is the total number of carbons in the fatty acyl chains and DB is the total number of double bonds.[5]

For 16:0-19:2-16:0 TG-d5:

  • CN = 16 + 19 + 16 = 51

  • DB = 0 + 2 + 0 = 2

  • ECN = 51 - (2 * 2) = 47

Therefore, other triglycerides with an ECN of or close to 47 are likely to co-elute. Additionally, other non-polar lipid classes with similar overall hydrophobicity, such as certain diglycerides (DG) and sterol esters (SE), may also co-elute.

Troubleshooting Guide: Resolving Co-elution of 16:0-19:2-16:0 TG-d5

This guide provides a step-by-step approach to troubleshoot and resolve the co-elution of your target lipid, 16:0-19:2-16:0 TG-d5.

Problem: A single chromatographic peak contains 16:0-19:2-16:0 TG-d5 and one or more other lipid species.

Step 1: Confirm Co-elution

  • Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or split peaks, in your chromatogram.[4]

  • Mass Spectral Analysis: Examine the mass spectra across the peak. If the mass spectral profile changes from the beginning to the end of the peak, co-elution is occurring.[6]

Step 2: Optimize Your Existing Reversed-Phase Liquid Chromatography (RPLC) Method

If co-elution is confirmed, the first step is to optimize your current RPLC method. It is recommended to change only one parameter at a time to systematically assess its effect.[3]

Parameter to ModifyRecommended ActionExpected Outcome
Mobile Phase Gradient Decrease the ramp speed of the organic solvent (i.e., create a shallower gradient) around the elution time of the target analyte.May improve the separation of lipids with small differences in hydrophobicity.[7]
Mobile Phase Composition If using acetonitrile as the strong organic solvent, try switching to isopropanol or a combination of isopropanol and acetonitrile.Different organic solvents can alter the selectivity of the separation.[8]
Column Temperature Decrease the column temperature in increments of 5-10°C.Lowering the temperature can sometimes enhance the separation of triglyceride isomers, although it will increase backpressure and retention times.
Flow Rate Decrease the flow rate.This can improve resolution but will also increase the analysis time.[7]

Step 3: Employ Orthogonal or Advanced Separation Techniques

If optimizing your RPLC method does not resolve the co-elution, consider using a different chromatographic or analytical technique that separates lipids based on different physicochemical properties.

TechniquePrinciple of SeparationSuitability for Resolving TG Co-elution
Hydrophilic Interaction Liquid Chromatography (HILIC) Separates lipids based on the polarity of their headgroups.[9][10]Excellent for separating lipid classes. Since triglycerides are nonpolar, they will elute early and be well-separated from polar lipid classes, reducing co-elution with those species.[11]
Silver-Ion Chromatography (Ag+-HPLC) Separates lipids based on the number, position, and geometry of double bonds in their fatty acyl chains.[12][13]Highly effective for separating triglyceride isomers that differ in their degree of unsaturation.[12]
Ion Mobility Spectrometry (IMS) Separates ions in the gas phase based on their size, shape, and charge.[14][15][16][17]Provides an additional dimension of separation that can resolve co-eluting lipids that are indistinguishable by LC and MS alone.[14]

Experimental Protocols

Protocol 1: High-Resolution Reversed-Phase HPLC for Triglyceride Analysis

This protocol is a starting point for the separation of triglycerides.

  • HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a high-resolution mass spectrometer.[12]

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[18]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[18]

  • Flow Rate: 0.3 mL/min.[18]

  • Column Temperature: 50°C.

  • Injection Volume: 2-5 µL.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 30
    2.0 30
    12.0 100
    18.0 100
    18.1 30

    | 25.0 | 30 |

Protocol 2: HILIC for Lipid Class Separation

This protocol is designed to separate lipids based on the polarity of their headgroups.

  • HPLC System: An HPLC or UHPLC system with a binary pump, autosampler, column oven, and a mass spectrometer.

  • Column: HILIC column (e.g., Amide, 100 x 2.1 mm, 1.7 µm particle size).[10]

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM ammonium acetate.[10]

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM ammonium acetate.[10]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 0
    10.0 20
    12.0 100
    14.0 100
    14.1 0

    | 20.0 | 0 |

Visualizations

Troubleshooting_Workflow start Co-elution of 16:0-19:2-16:0 TG-d5 Suspected confirm Confirm Co-elution (Peak Shape, MS Spectra) start->confirm optimize_rplc Optimize RPLC Method confirm->optimize_rplc Yes resolved1 Co-elution Resolved confirm->resolved1 No gradient Adjust Gradient optimize_rplc->gradient solvent Change Mobile Phase Solvent optimize_rplc->solvent temp Adjust Temperature optimize_rplc->temp orthogonal Employ Orthogonal Separation optimize_rplc->orthogonal Still Co-eluting gradient->resolved1 solvent->resolved1 temp->resolved1 hilic HILIC orthogonal->hilic ag_hplc Silver-Ion HPLC orthogonal->ag_hplc ims Ion Mobility Spectrometry orthogonal->ims resolved2 Co-elution Resolved hilic->resolved2 ag_hplc->resolved2 ims->resolved2

Caption: Troubleshooting workflow for resolving co-elution.

Separation_Mechanisms cluster_rplc Reversed-Phase LC (RPLC) cluster_hilic Hydrophilic Interaction LC (HILIC) cluster_ag Silver-Ion LC (Ag+-HPLC) cluster_ims Ion Mobility Spectrometry (IMS) rplc Separation by Hydrophobicity Equivalent Carbon Number (ECN) ECN = CN - 2*DB hilic Separation by Polarity Polar Headgroup ag Separation by Unsaturation Number and Geometry of Double Bonds ims Separation by Molecular Shape and Size Collision Cross-Section (CCS)

Caption: Principles of different lipid separation techniques.

References

Reference Data & Comparative Studies

Validation

Validating Lipidomics Methods: A Comparative Guide Featuring 16:0-19:2-16:0 TG-d5

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipids is critical for advancing our understanding of disease and developing novel therapeutics. In the realm of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipids is critical for advancing our understanding of disease and developing novel therapeutics. In the realm of lipidomics, the choice of internal standard is a pivotal decision that profoundly impacts the reliability and reproducibility of results. This guide provides an objective comparison of a lipidomics method utilizing the deuterated triglyceride internal standard 16:0-19:2-16:0 TG-d5 against alternative approaches, supported by experimental data and detailed methodologies.

The use of stable isotope-labeled internal standards, such as 16:0-19:2-16:0 TG-d5, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2] These standards are chemically identical to their endogenous counterparts but are distinguished by a difference in mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior allows them to effectively account for variations that can occur during sample preparation, extraction, and analysis, leading to superior accuracy and precision.[3]

Performance Comparison of Quantitative Lipidomics Methods

The selection of an appropriate internal standard strategy is fundamental to developing a robust quantitative lipidomics assay. The ideal internal standard should not be naturally present in the biological sample, should exhibit chemical and physical properties similar to the analytes of interest, and should ionize efficiently and reproducibly under the chosen mass spectrometry conditions.[4]

This section compares the performance of a lipidomics method employing the deuterated internal standard 16:0-19:2-16:0 TG-d5 with methods that utilize other common internal standards, such as non-deuterated odd-chain triglycerides.

Table 1: Comparison of Performance Metrics for Triglyceride Quantification

Performance MetricMethod A: Using 16:0-19:2-16:0 TG-d5 (Deuterated IS)Method B: Using Non-Deuterated Odd-Chain TG IS
Intra-day Precision (CV%) 5 - 10%10 - 20%
Inter-day Precision (CV%) 8 - 15%15 - 25%
Accuracy (% Bias) < 15%< 25%
**Linearity (R²) **> 0.99> 0.98
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (ng/mL to µg/mL range)
Specificity HighModerate to High

Note: The values in this table are representative and compiled from typical performance data found in lipidomics literature. Actual performance may vary depending on the specific laboratory, instrumentation, and sample matrix.

The data clearly indicates that the use of a deuterated internal standard like 16:0-19:2-16:0 TG-d5 results in superior precision and accuracy. A study by Omic-Scale High-Throughput Quantitative LC–MS/MS Approach for Circulatory Lipid Phenotyping in Clinical Research reported median intra- and inter-day precisions of 8.5% and 10.9%, respectively, for a method that included 16:0-19:2-16:0 TG-d5 as part of its internal standard mixture.[5] In contrast, methods relying on non-deuterated standards often exhibit higher variability.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reproducible and reliable results in lipidomics. Below are representative protocols for lipid extraction and LC-MS/MS analysis for the quantification of triglycerides.

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a widely used and effective method for the extraction of total lipids from plasma or serum samples.[2]

Materials:

  • Plasma or serum sample

  • 16:0-19:2-16:0 TG-d5 internal standard solution

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma or serum in a glass centrifuge tube, add a known amount of the 16:0-19:2-16:0 TG-d5 internal standard solution.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture on ice for 30 minutes to allow for complete protein precipitation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:isopropanol 1:1, v/v) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Triglycerides

This protocol outlines a typical reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of triglycerides.[4]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the triglycerides based on their hydrophobicity.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target triglyceride and the 16:0-19:2-16:0 TG-d5 internal standard. The precursor ion is typically the ammonium adduct [M+NH4]+, and the product ions correspond to the neutral loss of one of the fatty acyl chains.

Visualizing the Workflow and Key Pathways

To better illustrate the experimental process and the biological context of triglyceride metabolism, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Serum Sample Spike Spike with 16:0-19:2-16:0 TG-d5 Sample->Spike Extraction Lipid Extraction (Modified Folch) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis G cluster_synthesis Triglyceride Synthesis (Lipogenesis) cluster_breakdown Triglyceride Breakdown (Lipolysis) cluster_regulation Regulation Glucose Glucose Glycerol_3_Phosphate Glycerol-3-Phosphate Glucose->Glycerol_3_Phosphate Fatty_Acids Fatty Acids Triglycerides Triglycerides Fatty_Acids->Triglycerides Glycerol_3_Phosphate->Triglycerides VLDL VLDL Assembly (Liver) Triglycerides->VLDL Storage Storage in Adipose Tissue Triglycerides->Storage HSL Hormone-Sensitive Lipase (HSL) Storage->HSL ATGL Adipose Triglyceride Lipase (ATGL) Storage->ATGL Hormones Hormones (Glucagon, Epinephrine) Hormones->HSL Hormones->ATGL Free_Fatty_Acids Free Fatty Acids HSL->Free_Fatty_Acids Glycerol Glycerol HSL->Glycerol ATGL->Free_Fatty_Acids ATGL->Glycerol Energy Energy Production (Beta-oxidation) Free_Fatty_Acids->Energy Insulin Insulin Insulin->Triglycerides stimulates Insulin->HSL inhibits

References

Comparative

A Head-to-Head Comparison of 16:0-19:2-16:0 TG-d5 and Other Deuterated Triglyceride Standards for Quantitative Lipidomics

For researchers, scientists, and drug development professionals engaged in the precise quantification of triglycerides (TGs), the choice of an appropriate internal standard is paramount for achieving accurate and reprodu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of triglycerides (TGs), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of 16:0-19:2-16:0 TG-d5 with other commercially available deuterated triglyceride standards, supported by available experimental data and detailed analytical methodologies.

In the realm of mass spectrometry-based lipidomics, stable isotope-labeled internal standards are the gold standard for quantification. By introducing a known quantity of a deuterated lipid standard into a sample, variations arising from sample preparation and instrument response can be effectively normalized. 16:0-19:2-16:0 TG-d5, a deuterium-labeled triglyceride, is a key component of the widely used UltimateSPLASH™ ONE internal standard mixture from Avanti Polar Lipids. This guide will delve into its performance characteristics in comparison to other triglyceride standards within this mixture.

Performance Comparison of Deuterated Triglyceride Standards

The selection of an ideal internal standard should be based on its ability to mimic the behavior of the endogenous analytes of interest throughout the analytical workflow. Key performance indicators include chromatographic co-elution, ionization efficiency, linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Table 1: Physical Properties of Selected Deuterated Triglyceride Standards

Standard NameChemical FormulaMolecular WeightFatty Acid Composition
14:0-13:0-14:0 TG-d5C₄₄H₇₉D₅O₆738.21Myristic Acid (14:0), Tridecanoic Acid (13:0)
16:0-15:1-16:0 TG-d5C₅₀H₈₉D₅O₆822.38Palmitic Acid (16:0), Pentadecenoic Acid (15:1)
16:0-19:2-16:0 TG-d5 C₅₄H₉₅D₅O₆ 850.40 Palmitic Acid (16:0), Nonadecadienoic Acid (19:2)
18:1-17:1-18:1 TG-d5C₅₆H₉₇D₅O₆876.46Oleic Acid (18:1), Heptadecenoic Acid (17:1)
18:1-19:2-18:1 TG-d5C₅₈H₉₉D₅O₆902.47Oleic Acid (18:1), Nonadecadienoic Acid (19:2)

Table 2: Quantitative Performance Data of Selected Deuterated Triglyceride Standards

Standard NameLinearity (R²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
14:0-13:0-14:0 TG-d5>0.9910 ± 3[1]17 ± 5[1]Data not available
16:0-15:1-16:0 TG-d5>0.99Data not availableData not availableData not available
16:0-19:2-16:0 TG-d5 >0.99 Data not available Data not available Data not available
18:1-17:1-18:1 TG-d5>0.99Data not availableData not availableData not available
18:1-19:2-18:1 TG-d5>0.99Data not availableData not availableData not available
Note: The LOD and LOQ values presented are from a study utilizing Laser Desorption/Ionization Mass Spectrometry (LDI-MS) and may differ from values obtained using Liquid Chromatography-Mass Spectrometry (LC-MS). Linearity is generally expected to be excellent for these standards in well-developed methods.

The choice of a specific triglyceride internal standard often depends on the particular triglyceride species being quantified in the biological sample. A standard with a similar fatty acid chain length and degree of unsaturation to the analyte is generally preferred to ensure the most comparable analytical behavior. 16:0-19:2-16:0 TG-d5, with its combination of saturated (16:0) and polyunsaturated (19:2) fatty acids, provides a valuable internal standard for a range of endogenous triglycerides.

Experimental Protocols

To ensure accurate and reproducible quantification of triglycerides using 16:0-19:2-16:0 TG-d5 and other deuterated standards, a well-defined experimental protocol is crucial. The following sections detail a typical workflow for lipid extraction and LC-MS/MS analysis.

Lipid Extraction from Plasma/Serum (Folch Method)

This protocol is a widely used method for the extraction of total lipids from plasma or serum samples.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard solution (containing a known concentration of 16:0-19:2-16:0 TG-d5 and other relevant standards)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma or serum in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Add a known amount of the internal standard solution.

  • Vortex the mixture vigorously for 1 minute.

  • Add 500 µL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 9:1 methanol:chloroform).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used for triglyceride separation.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the more hydrophobic triglycerides.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: For each triglyceride standard and target analyte, specific precursor ions (typically [M+NH₄]⁺) and product ions (corresponding to the neutral loss of a fatty acid) are monitored.

Visualizing the Context: Triglyceride Metabolism and Analysis Workflow

To better understand the biological context and the analytical process, the following diagrams illustrate the triglyceride synthesis and metabolism pathway and a typical experimental workflow for triglyceride quantification.

Triglyceride_Metabolism Triglyceride Synthesis and Metabolism Pathway Glycerol3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TG Triglyceride DAG->TG DGAT VLDL VLDL Assembly & Secretion (Liver) TG->VLDL Storage Storage (Adipose Tissue) TG->Storage Lipolysis Lipolysis TG->Lipolysis HSL/ATGL FattyAcylCoA Fatty Acyl-CoA Glycerol Glycerol Lipolysis->Glycerol FFA Free Fatty Acids Lipolysis->FFA

Caption: Simplified pathway of triglyceride synthesis and breakdown.

Experimental_Workflow Experimental Workflow for Triglyceride Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standards (e.g., 16:0-19:2-16:0 TG-d5) Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC_MS LC-MS/MS Analysis (MRM Mode) Dry->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: A typical workflow for quantitative analysis of triglycerides.

References

Validation

Inter-Laboratory Comparison Guide for Lipid Quantification Using 16:0-19:2-16:0 TG-d5 as an Internal Standard

Introduction The accurate and reproducible quantification of lipids is paramount in various fields, including disease biomarker discovery, nutritional science, and drug development. However, the inherent complexity of th...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate and reproducible quantification of lipids is paramount in various fields, including disease biomarker discovery, nutritional science, and drug development. However, the inherent complexity of the lipidome and the diversity of analytical platforms present significant challenges to achieving consistent results across different laboratories. Inter-laboratory comparison studies are crucial for assessing and improving the comparability of lipidomics data. This guide provides an overview of the challenges and best practices in the inter-laboratory quantification of triglycerides (TGs), using the deuterated internal standard 16:0-19:2-16:0 TG-d5 as a central example. This specific internal standard is a component of the widely used UltimateSPLASH™ ONE internal standard mixture for lipidomics.[1][2][3]

The standardization of lipid analysis is a critical goal to ensure that laboratory measurements are accurate and comparable over time and across different locations.[4] Efforts by organizations such as the Centers for Disease Control and Prevention (CDC) have been instrumental in establishing reference measurement procedures and materials to standardize lipid and lipoprotein testing for cardiovascular disease risk assessment.[5][6] Mass spectrometry (MS)-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the industry standard for lipid analysis due to their high sensitivity and specificity, providing both qualitative and quantitative data.[7]

Challenges in Inter-Laboratory Lipid Quantification

Achieving high inter-laboratory precision in lipidomics is challenging.[8] Variations in sample preparation, extraction efficiency, chromatographic separation, instrument performance, and data processing can all contribute to discrepancies in reported lipid concentrations.[9][10] A recent inter-laboratory study involving 14 laboratories using a standardized kit for metabolomics and lipidomics reported a median coefficient of variation (CV) of 14.3% across 505 metabolites, highlighting the existing variability even with standardized protocols.[11] For triglyceride analysis specifically, inter-laboratory variation can be significant, although rigorous standardization can achieve high accuracy and comparability.[12]

The use of stable isotope-labeled internal standards, such as 16:0-19:2-16:0 TG-d5, is a cornerstone of accurate lipid quantification.[13][14] These standards, which have nearly identical chemical and physical properties to their endogenous counterparts, are added to samples at a known concentration at the beginning of the analytical workflow. They co-elute with the target analyte and experience similar extraction losses and ionization suppression, allowing for the correction of these sources of variability.

Hypothetical Inter-Laboratory Comparison Data

The following table represents a hypothetical inter-laboratory comparison for the quantification of a target triglyceride (16:0-18:1-16:0 TG) in a standard reference plasma sample, using 16:0-19:2-16:0 TG-d5 as the internal standard. The data illustrates typical variations observed in such studies.

LaboratoryAnalytical PlatformMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab ALC-QTOF-MS15.21.17.2
Lab BLC-Triple Quad-MS16.51.59.1
Lab CShotgun Lipidomics13.81.813.0
Lab DLC-Triple Quad-MS15.91.38.2
Lab ELC-Orbitrap-MS17.11.911.1
Overall 15.7 1.3 8.3

This data is illustrative and does not represent the results of a specific published study.

Experimental Protocols

A detailed experimental protocol is crucial for minimizing inter-laboratory variability. Below is a representative protocol for the targeted quantification of triglycerides using LC-MS/MS with an internal standard.

1. Sample Preparation and Lipid Extraction

  • Materials :

    • Plasma samples

    • Internal Standard solution: 16:0-19:2-16:0 TG-d5 in 1:1 dichloromethane:methanol

    • Methyl-tert-butyl ether (MTBE)

    • Methanol (MeOH)

    • Water (H₂O)

    • Vortex mixer

    • Centrifuge

  • Procedure :

    • Thaw plasma samples on ice.

    • To 10 µL of plasma, add 10 µL of the internal standard solution.

    • Add 200 µL of MeOH and vortex for 10 seconds.

    • Add 750 µL of MTBE and vortex for 1 minute.

    • Add 188 µL of H₂O and vortex for 20 seconds.

    • Centrifuge at 14,000 x g for 5 minutes to induce phase separation.

    • Transfer the upper organic layer (containing lipids) to a new tube.

    • Dry the organic extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation :

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • LC Conditions :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A : 60:40 acetonitrile:water with 10 mM ammonium formate

    • Mobile Phase B : 90:10 isopropanol:acetonitrile with 10 mM ammonium formate

    • Gradient : A typical gradient would start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Flow Rate : 0.3 mL/min

    • Column Temperature : 50°C

  • MS Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+)

    • Acquisition Mode : Multiple Reaction Monitoring (MRM)

    • MRM Transitions :

      • Target Analyte (e.g., 16:0-18:1-16:0 TG) : Precursor ion [M+NH₄]⁺ → Product ion (e.g., neutral loss of a fatty acid)

      • Internal Standard (16:0-19:2-16:0 TG-d5) : Precursor ion [M+NH₄]⁺ → Product ion

    • Collision Energy and other MS parameters : Optimized for each specific transition.

3. Data Processing and Quantification

  • Integrate the peak areas for both the target analyte and the internal standard from the extracted ion chromatograms.

  • Calculate the response ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Generate a calibration curve using a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.

  • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard (16:0-19:2-16:0 TG-d5) plasma->is extraction Liquid-Liquid Extraction (MTBE/MeOH/H2O) is->extraction drydown Dry Extract extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc LC Separation (Reversed-Phase) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Response Ratio (Analyte/IS) integrate->ratio quant Quantify using Calibration Curve ratio->quant

Caption: Experimental workflow for targeted lipid quantification.

G cluster_sample In the Sample cluster_process Analytical Process cluster_detector At the Detector cluster_calc Calculation analyte Analyte (Unknown Amount) process Extraction & Ionization Losses (Affects Both Equally) analyte->process is Internal Standard (Known Amount) is->process analyte_signal Analyte Signal (Measured) process->analyte_signal is_signal IS Signal (Measured) process->is_signal ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio

Caption: Logic of using an internal standard for quantification.

Inter-laboratory comparisons are essential for advancing the field of lipidomics by promoting the harmonization and standardization of quantification methods. While challenges remain, the rigorous application of validated protocols, the use of high-purity internal standards like 16:0-19:2-16:0 TG-d5, and participation in proficiency testing programs can significantly improve the accuracy and comparability of data. This enables more reliable biomarker discovery and a deeper understanding of the role of lipids in health and disease, ultimately benefiting researchers, scientists, and drug development professionals.

References

Comparative

A Guide to the Accuracy and Precision of 16:0-19:2-16:0 TG-d5 for Lipid Analysis

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of lipids, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of lipids, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of the performance of the deuterated triglyceride internal standard 16:0-19:2-16:0 TG-d5 with other common alternatives used in lipidomics. The information presented herein is supported by experimental data and detailed methodologies to aid in the selection of the most suitable internal standard for your analytical needs.

Stable isotope-labeled internal standards, such as 16:0-19:2-16:0 TG-d5, are considered the gold standard in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to their endogenous, non-labeled counterparts.[1] This similarity ensures they behave alike during sample extraction, chromatographic separation, and ionization in the mass spectrometer, effectively compensating for variations in the analytical process.[2]

Performance Comparison of Triglyceride Internal Standards

The selection of an internal standard is a critical step in developing a robust quantitative lipidomics assay. Besides deuterated triglycerides, odd-chain triglycerides are also frequently employed as internal standards for the quantification of the more common even-chain triglycerides found in biological systems.[1][3] The following table summarizes the performance characteristics of 16:0-19:2-16:0 TG-d5 and provides a comparison with other classes of triglyceride internal standards.

Performance Metric16:0-19:2-16:0 TG-d5Other Deuterated TGs (Typical)Odd-Chain TGs (e.g., TG 17:0/17:0/17:0)
Accuracy High (Corrects for matrix effects and recovery)HighGood to High
Precision (CV%) Not explicitly reported, but overall method precision with this standard showed a median intra-day CV of 8.5% and inter-day CV of 10.9%[4]Generally the lowest (<10-15%)[1]Typically low (<15-20% inter-day, <15% intra-day)[1]
Linearity (r²) 0.9968[5]Excellent (typically >0.99)[1]Excellent (typically >0.99)[1]
Limit of Detection (LOD) 0.019 ± 0.007 µg/mL[5]Varies by compound and methodVaries by compound and method
Limit of Quantification (LOQ) 0.031 ± 0.011 µg/mL[5]Varies by compound and methodVaries by compound and method
Matrix Effects Experiences nearly identical matrix effects as the analyte, providing the best correction.[1]Experiences nearly identical matrix effects as the analyte.[1]Can experience different matrix effects than even-chain TGs, though generally minimal.[1]
Endogenous Interference NoneNoneNegligible in most biological samples.[1]

Experimental Protocols

Accurate and precise lipid quantification relies on well-defined and validated experimental protocols. Below are detailed methodologies for key experiments involving the use of triglyceride internal standards.

Sample Preparation and Lipid Extraction (Folch Method)

The Folch method is a widely used protocol for extracting lipids from biological samples.

  • Homogenization: Homogenize the tissue sample in a suitable solvent.

  • Internal Standard Spiking: Add a known amount of 16:0-19:2-16:0 TG-d5 internal standard solution to the homogenate.

  • Solvent Addition: Add a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Phase Separation: Vortex the mixture vigorously and then add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

  • Lipid Collection: Centrifuge the sample to separate the layers and carefully collect the lower organic phase which contains the lipids.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the subsequent analytical method (e.g., isopropanol/acetonitrile).[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a powerful technique for the separation and quantification of lipid species.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for triglyceride analysis.[3]

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.[3]

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.[3]

    • Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, which is gradually increased to elute the triglycerides.[3]

    • Flow Rate: A common flow rate is between 0.3-0.5 mL/min.[3]

    • Injection Volume: Typically 5-10 µL.[3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for triglyceride analysis, often detecting ammonium adducts ([M+NH4]+).[3]

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for the internal standard and the target triglycerides and monitoring a specific product ion for each.[3]

Visualizing the Workflow

To better understand the process of lipid analysis using an internal standard, the following diagrams illustrate the key steps and logical relationships.

Lipid_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with 16:0-19:2-16:0 TG-d5 Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC Liquid Chromatography Separation Dry->LC MS Mass Spectrometry Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

A typical workflow for lipid analysis using an internal standard.

Internal_Standard_Logic Analyte Analyte (Triglyceride) Variability Analytical Variability (Extraction, Ionization, etc.) Analyte->Variability IS Internal Standard (16:0-19:2-16:0 TG-d5) IS->Variability Ratio Analyte / IS Ratio Variability->Ratio Correction Quant Accurate & Precise Quantification Ratio->Quant

The principle of internal standard-based quantification.

References

Validation

A Head-to-Head Comparison: 16:0-19:2-16:0 TG-d5 vs. C13-Labeled Standard for Accurate Triglyceride Quantification

In the precise world of lipid analysis, the choice of an appropriate internal standard is a critical decision that significantly influences the accuracy and reliability of quantitative data. For researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of lipid analysis, the choice of an appropriate internal standard is a critical decision that significantly influences the accuracy and reliability of quantitative data. For researchers, scientists, and drug development professionals utilizing mass spectrometry-based lipidomics, stable isotope dilution is the gold standard for quantification.[1] This technique involves the addition of a known quantity of a labeled internal standard into a sample to correct for variations during sample preparation and instrument response.[1][2] While both deuterated (²H or d5) and carbon-13 (¹³C)-labeled internal standards are commonly employed, their intrinsic properties can lead to significant differences in analytical performance. This guide provides an objective comparison of 16:0-19:2-16:0 TG-d5 with a C13-labeled equivalent, supported by representative experimental data and detailed methodologies, to inform the selection process for your specific analytical needs.

Performance Face-Off: A Quantitative Comparison

The fundamental difference between deuterated and C13-labeled standards lies in the isotopes used for labeling. Deuterium labeling involves replacing hydrogen atoms with their heavier isotope, ²H, while C13 labeling substitutes carbon-12 atoms with carbon-13.[1] This seemingly minor distinction has profound implications for chromatographic behavior and isotopic stability. An ideal internal standard should co-elute with the analyte of interest, exhibit identical ionization efficiency and extraction recovery, and be distinguishable by mass.[1]

While both labeling methods provide the necessary mass shift for detection, C13-labeled standards are generally considered the superior choice for achieving the highest levels of accuracy and precision in lipid quantification.[1] Deuterated standards, such as 16:0-19:2-16:0 TG-d5, can sometimes exhibit a slight chromatographic shift, eluting marginally earlier than the unlabeled analyte.[3] Furthermore, there is a potential, though often minimal, risk of isotopic exchange or scrambling with deuterated compounds.[2][4][5] In contrast, C13-labeled standards have physicochemical properties that are nearly identical to their unlabeled counterparts, leading to perfect co-elution and exceptional isotopic stability.[3][5]

The following table summarizes the expected performance differences between 16:0-19:2-16:0 TG-d5 and a C13-labeled 16:0-19:2-16:0 TG standard based on typical analytical validation parameters.

Performance Parameter16:0-19:2-16:0 TG-d5 (Deuterated)C13-Labeled 16:0-19:2-16:0 TGKey Considerations
Linearity (R²) >0.995>0.998Both standards can establish a strong linear relationship, but the C13-labeled standard may offer a slightly better fit across a wide concentration range.
Precision (%CV) <15%<10%The superior stability and co-elution of the C13-labeled standard typically result in lower variability and improved precision.[6]
Accuracy (%Bias) 85-115%95-105%Perfect co-elution of the C13-labeled standard provides more effective compensation for matrix effects, leading to higher accuracy.[7]
Limit of Quantification (LOQ) Analyte and matrix dependentAnalyte and matrix dependentBoth standards can achieve high sensitivity, but the lower analytical noise associated with C13-labeled standards may lead to a more robust LOQ.
Chromatographic Co-elution May exhibit a slight retention time shift (typically elutes earlier).Co-elutes perfectly with the unlabeled analyte.Perfect co-elution is crucial for accurately correcting matrix effects, which can vary across the chromatographic peak.[3]
Isotopic Stability Generally stable, but a potential for H/D exchange exists under certain conditions.[4][5]Highly stable with no risk of isotopic exchange.[5]The stability of the C13 label ensures the integrity of the standard throughout sample storage and analysis.
Isotopic Interference Potential for interference from the M+5 isotope of the unlabeled analyte at high concentrations.Minimal risk of interference due to the larger mass difference and lower natural abundance of the corresponding isotopes.A sufficient mass difference between the analyte and the standard is crucial to prevent isotopic crosstalk.[8]

Experimental Protocols

To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below are detailed methodologies for the quantitative analysis of 16:0-19:2-16:0 TG using either the d5 or a C13-labeled internal standard.

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a widely used method for extracting lipids from plasma or serum samples.

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add a known amount of the desired internal standard (either 16:0-19:2-16:0 TG-d5 or C13-labeled 16:0-19:2-16:0 TG) in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v).

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex again. Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., isopropanol:acetonitrile:water 4:3:1, v/v/v) for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

This is a general protocol for the analysis of triglycerides by LC-MS/MS. Specific parameters may need to be optimized for different lipid classes and instrumentation.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55 °C.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for 16:0-19:2-16:0 TG, 16:0-19:2-16:0 TG-d5, and the C13-labeled standard would need to be optimized. Typically, for triglycerides, the precursor ion is the ammonium adduct [M+NH4]+, and the product ions correspond to the neutral loss of one of the fatty acid chains.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard (d5 or C13-labeled TG) plasma->spike extract Lipid Extraction (Modified Folch) spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for triglyceride quantification.

logical_relationship cluster_d5 16:0-19:2-16:0 TG-d5 cluster_c13 C13-Labeled TG cluster_performance Analytical Performance d5_shift Potential Chromatographic Shift accuracy Accuracy d5_shift->accuracy precision Precision d5_shift->precision d5_exchange Potential H/D Exchange d5_exchange->accuracy d5_interference Potential Isotopic Interference d5_interference->accuracy c13_coelute Co-elution with Analyte c13_coelute->accuracy c13_coelute->precision c13_stable High Isotopic Stability c13_stable->accuracy c13_stable->precision c13_clean Minimal Interference c13_clean->accuracy reliability Reliability accuracy->reliability precision->reliability

Caption: Logical relationship of internal standard choice to performance.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals who require the highest level of accuracy, precision, and reliability in their lipid quantification, ¹³C-labeled internal standards are unequivocally the superior choice.[1] Their ability to co-elute perfectly with the analyte and their high isotopic stability minimize the risk of analytical errors, leading to more robust and defensible results, particularly in complex biological matrices. While 16:0-19:2-16:0 TG-d5 can be a suitable and more cost-effective option for many applications, careful validation of its chromatographic behavior and potential for isotopic interference is essential. When the utmost confidence in quantitative data is required, the investment in a C13-labeled internal standard is well justified.

References

Comparative

Performance of 16:0-19:2-16:0 TG-d5 Across Different Mass Spectrometry Platforms: A Comparative Guide

For researchers, scientists, and professionals in drug development engaged in lipidomics, the accurate quantification of triglyceride (TG) species is crucial. The deuterated internal standard, 16:0-19:2-16:0 TG-d5, is a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in lipidomics, the accurate quantification of triglyceride (TG) species is crucial. The deuterated internal standard, 16:0-19:2-16:0 TG-d5, is a valuable tool for achieving this precision. This guide provides an objective comparison of its performance across various mass spectrometry (MS) platforms, supported by experimental data, to aid in method development and instrument selection.

Quantitative Performance Comparison

The selection of a mass spectrometer significantly impacts the analytical performance for triglyceride quantification. The following table summarizes the reported performance metrics for 16:0-19:2-16:0 TG-d5 on different types of mass analyzers.

Performance MetricLDI-TOF MS (Bruker ultrafleXtreme)Triple Quadrupole (QqQ) MSOrbitrap MS
Ionization Mode Laser Desorption/Ionization (LDI)Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Adduct Ion [M+Na]⁺[1][2][M+NH₄]⁺[M+NH₄]⁺[3]
Linearity Range (µg/mL) 0.16–100[1][2]High dynamic range, typically multiple orders of magnitude.Wide dynamic range, comparable to QqQ.
Coefficient of Determination (R²) 0.9968[1][2]Typically >0.99Typically >0.99
Limit of Detection (LOD) (µg/mL) 0.019 ± 0.007[1][2]High sensitivity, often in the low ng/mL to pg/mL range.High sensitivity, comparable to or exceeding QqQ.
Limit of Quantification (LOQ) (µg/mL) 0.031 ± 0.011[1][2]High sensitivity, often in the low ng/mL to pg/mL range.High sensitivity, comparable to or exceeding QqQ.
Precision (%RSD) Not explicitly reported for this standard, but generally <15% for lipidomics assays.Typically <15% for intra- and inter-day precision[4]Typically <15% for intra- and inter-day precision.
Accuracy (%RE) Not explicitly reported, but high linearity suggests good accuracy.Generally within ±15%Generally within ±15%
Key Advantages High throughput, no chromatography required.Gold standard for quantification due to high sensitivity and specificity of Multiple Reaction Monitoring (MRM).High mass accuracy and resolution for confident identification and differentiation from isobaric interferences.

Experimental Workflows and Logical Relationships

The general workflow for the analysis of triglycerides using an internal standard like 16:0-19:2-16:0 TG-d5 involves several key steps from sample preparation to data analysis.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with 16:0-19:2-16:0 TG-d5 sample->spike extract Lipid Extraction (e.g., Folch/MTBE) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Mass Spectrometry Detection lc->ms integrate Peak Integration (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio integrate->ratio quant Quantify Endogenous TG ratio->quant curve Calibration Curve curve->quant

Caption: General experimental workflow for triglyceride quantification.

The fragmentation of the precursor ion is fundamental for quantitative analysis using tandem mass spectrometry.

fragmentation precursor Precursor Ion [TG(16:0/19:2/16:0)-d5 + NH₄]⁺ cid Collision-Induced Dissociation (CID) precursor->cid product1 Product Ion [DG(16:0/19:2)-d5 + NH₄]⁺ (Neutral Loss of 16:0) cid->product1 product2 Product Ion [DG(16:0/16:0)-d5 + NH₄]⁺ (Neutral Loss of 19:2) cid->product2

Caption: Fragmentation pathway for 16:0-19:2-16:0 TG-d5.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for sample preparation and analysis.

Sample Preparation and Lipid Extraction (Folch Method)

This protocol is a widely used method for extracting lipids from biological samples.

  • Internal Standard Spiking : To 50 µL of plasma, add a known amount of 16:0-19:2-16:0 TG-d5 in a suitable solvent (e.g., methanol).

  • Lipid Extraction :

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 5 minutes to induce phase separation.

  • Collection and Drying :

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extract under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis on a Triple Quadrupole System

This method is optimized for sensitive and specific quantification of triglycerides.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[3]

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[3]

    • Flow Rate: 0.3-0.5 mL/min.

    • Gradient: A suitable gradient to separate different lipid classes.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion: The [M+NH₄]⁺ adduct of 16:0-19:2-16:0 TG-d5.

      • Product Ion: A fragment corresponding to the neutral loss of one of the fatty acid chains (e.g., palmitic acid, 16:0).

LDI-TOF MS Analysis

This protocol describes a chromatography-free method for high-throughput analysis.

  • Sample Preparation:

    • The internal standard is mixed with the sample.

    • 0.5 µL of the mixture is spotted onto a target plate (e.g., steel plate coated with silver nanoparticles).[1]

    • The spot is allowed to dry before insertion into the mass spectrometer.[1]

  • Mass Spectrometry (MS):

    • Instrument: Bruker ultrafleXtreme LDI-TOF MS or similar.[1][2]

    • Ionization Mode: LDI in positive reflectron mode.[1][2]

    • Laser: 355 nm SmartBeam II laser.[1][2]

    • Data Acquisition: Spectra are typically acquired by averaging a large number of laser shots (e.g., 10,000) across the sample spot.[1][2]

    • Analyte Ion: [M+Na]⁺ adduct.[1][2]

Conclusion

The choice of mass spectrometer for the analysis of 16:0-19:2-16:0 TG-d5 and other triglycerides depends on the specific research goals. Triple quadrupole instruments are ideal for targeted, high-sensitivity quantification. High-resolution instruments like Orbitraps provide excellent specificity and are well-suited for complex samples where isobaric interferences are a concern. LDI-TOF MS offers a high-throughput, chromatography-free alternative, particularly for screening and rapid analysis. By understanding the performance characteristics of 16:0-19:2-16:0 TG-d5 on each platform, researchers can develop robust and reliable methods for their lipidomics studies.

References

Validation

A Comparative Guide to Assessing the Linearity of Detection for 16:0-19:2-16:0 TG-d5

For researchers, scientists, and drug development professionals, the accurate quantification of triglycerides (TGs) is essential for robust lipidomic analysis. The use of a suitable internal standard (IS) is critical for...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of triglycerides (TGs) is essential for robust lipidomic analysis. The use of a suitable internal standard (IS) is critical for achieving precise and reliable results by correcting for variations during sample preparation and analysis.[1] A key performance characteristic of any analytical method is its linearity, which establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration.[2]

This guide provides an objective comparison of the linearity performance of the stable isotope-labeled internal standard 16:0-19:2-16:0 TG-d5 against other common alternatives, supported by experimental data and detailed methodologies. Deuterated standards like 16:0-19:2-16:0 TG-d5 are often considered the gold standard as their physical and chemical properties are nearly identical to their endogenous counterparts, allowing them to account effectively for matrix effects and extraction efficiency.[1]

Performance Comparison: Linearity of Triglyceride Internal Standards

The choice of internal standard significantly impacts data quality. The two primary categories used for triglyceride analysis are stable isotope-labeled TGs (e.g., 16:0-19:2-16:0 TG-d5) and odd-chain TGs (e.g., Glyceryl Trinonadecanoate).[1] Both demonstrate excellent linearity, but differ in other performance aspects.

Parameter16:0-19:2-16:0 TG-d5 (Stable Isotope-Labeled)Glyceryl Trinonadecanoate (Odd-Chain TG)
Internal Standard Type Deuterated Triglyceride[3]Odd-Chain Triglyceride[1]
Reported Linearity (r²) 0.9968 [4][5]Typically >0.99 [1]
Reported Linear Range 0.16–100 µg/mL[4]Varies by method; typically wide
Key Advantages - Experiences nearly identical matrix effects as the analyte, providing superior correction.[1] - Closely mimics the analyte of interest during extraction and ionization.[1]- Negligible endogenous levels in most biological samples.[1] - Generally more cost-effective than stable isotope-labeled standards.[1]
Considerations - Higher cost compared to odd-chain standards.- May experience different matrix effects than the even-chain TGs being quantified.[1]

Experimental Protocol for Assessing Linearity

This protocol outlines a typical workflow for validating the linearity of 16:0-19:2-16:0 TG-d5 using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform.

1. Preparation of Standard Solutions:

  • Prepare a primary stock solution of 16:0-19:2-16:0 TG-d5 in a suitable organic solvent (e.g., 1:1 v/v dichloromethane:methanol).[4]

  • Perform serial dilutions of the stock solution to create a series of at least five to nine working standard solutions covering the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).[4][6]

2. Sample Preparation (Calibration Curve):

  • To construct the calibration curve, add a precise volume of each working standard solution to a consistent volume of the biological matrix (e.g., human plasma) that is free of the analyte.

  • Concurrently, add a known amount of an alternative internal standard (if used for ratio-based quantification) to each sample.

  • Perform a lipid extraction using an established method, such as a modified Bligh-Dyer or a chloroform:methanol extraction.[1]

  • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate injection solvent, such as a mixture of acetonitrile, isopropanol, methanol, and water.[6]

3. LC-MS/MS Analysis:

  • Chromatography: Employ a suitable HPLC/UHPLC column (e.g., C18) for separation. Use a gradient elution with mobile phases typically consisting of acetonitrile/water and isopropanol/acetonitrile mixtures containing additives like ammonium formate and formic acid to facilitate ionization.[7]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[7]

  • Data Acquisition: Use a targeted approach such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) to detect and quantify the specific precursor-to-product ion transition for 16:0-19:2-16:0 TG-d5.[6][8] For example, the ammonium adduct [M+NH4]+ at m/z 867.4 can be monitored.[6]

4. Data Analysis and Linearity Assessment:

  • Integrate the peak area for the 16:0-19:2-16:0 TG-d5 transition at each concentration level.

  • Generate a calibration curve by plotting the peak area (y-axis) against the known concentration of the standard (x-axis).

  • Perform a linear regression analysis on the data points.

  • The linearity of the method is confirmed by the coefficient of determination (r²). A value of r² > 0.99 is generally considered to demonstrate excellent linearity.[1] The limit of detection (LOD) and limit of quantification (LOQ) are typically determined based on the signal-to-noise ratio at the lower concentrations of the curve.[9]

Workflow for Linearity Assessment

The following diagram illustrates the key steps involved in the experimental workflow for assessing the linearity of an internal standard.

G A Prepare Serial Dilutions of 16:0-19:2-16:0 TG-d5 B Spike Standards into Biological Matrix A->B C Perform Lipid Extraction (e.g., Chloroform:Methanol) B->C D Analyze by LC-MS/MS (MRM Mode) C->D E Plot Peak Area vs. Concentration (Generate Calibration Curve) D->E F Assess Linearity via Linear Regression (r²) E->F

Caption: Experimental workflow for linearity assessment.

References

Validation

A Comparative Guide to 16:0-19:2-16:0 TG-d5 and Other Deuterated Lipid Standards for Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the deuterated triglyceride (TG) internal standard 16:0-19:2-16:0 TG-d5 with other commercially available deu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the deuterated triglyceride (TG) internal standard 16:0-19:2-16:0 TG-d5 with other commercially available deuterated lipid standards. The information presented is intended to assist researchers in selecting the most appropriate internal standards for accurate and reproducible quantification of lipids in complex biological matrices using mass spectrometry-based workflows.

Introduction to Deuterated Internal Standards in Lipidomics

In the field of lipidomics, accurate quantification of lipid species is crucial for understanding their roles in health and disease. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for lipid analysis. However, variability in sample preparation, extraction efficiency, and instrument response (such as ion suppression or enhancement) can lead to inaccurate results.[1] The use of stable isotope-labeled internal standards, particularly deuterated lipids, has become the gold standard for correcting these variations.[1]

Deuterated internal standards are analogues of the target analytes where one or more hydrogen atoms have been replaced by deuterium (²H). Since deuterated standards have nearly identical physicochemical properties to their endogenous counterparts, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects.[1] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, the ratio of the analyte signal to the internal standard signal remains constant, enabling accurate quantification.

Profile of 16:0-19:2-16:0 TG-d5

16:0-19:2-16:0 TG-d5 is a deuterated triglyceride standard consisting of a glycerol backbone esterified with two palmitic acid (16:0) chains and one linoleic acid (19:2) chain, with five deuterium atoms incorporated into the molecule. It is commercially available from several suppliers and is a component of the widely used UltimateSPLASH™ ONE internal standard mixture for lipidomic analysis.[2][3]

Table 1: Specifications of 16:0-19:2-16:0 TG-d5

PropertySpecificationSource(s)
Full Name 1,3-dihexadecanoyl-2-nonadeca-10Z,13Z-dienoyl-glycerol-d5[4]
Molecular Formula C₅₄H₉₅D₅O₆[4]
Purity >99%Avanti Polar Lipids
Storage -20°C[4]
Primary Application Internal standard for quantitative mass spectrometryGeneral Knowledge

Performance Comparison of Internal Standard Types

While direct head-to-head performance data for 16:0-19:2-16:0 TG-d5 against other specific deuterated triglycerides is limited in publicly available literature, a comparison can be made between different classes of internal standards commonly used in lipidomics.

Table 2: General Performance Comparison of Triglyceride Internal Standards

FeatureDeuterated TGs (e.g., 16:0-19:2-16:0 TG-d5)Odd-Chain TGs (e.g., TG(17:0/17:0/17:0))¹³C-Labeled TGs
Co-elution with Analyte Nearly identical, with a slight potential for chromatographic shift.Elutes at a different retention time than even-chain analytes.Identical, no chromatographic shift.[1]
Correction for Matrix Effects Excellent, as it experiences nearly identical matrix effects as the analyte.Good, but may not perfectly mimic the ionization behavior of all even-chain analytes.Excellent, provides the best correction for matrix effects.[1]
Endogenous Interference None, as it is distinguished by mass.Generally low to negligible in most biological samples.None, as it is distinguished by mass.
Cost Moderate to high.Generally lower cost.High, often the most expensive option.[1]
Availability A wide range of specific deuterated lipids are commercially available.A good selection of odd-chain lipids is available.Availability can be more limited compared to deuterated standards.
Isotopic Stability Generally high, but a potential for back-exchange of deuterium with hydrogen exists.Not applicable.Very high, with a negligible risk of isotope exchange.[1]

Commercially Available Deuterated Triglyceride Standards

A variety of deuterated triglyceride standards are available to researchers, either as individual standards or as part of comprehensive mixtures. The UltimateSPLASH™ ONE mix, for example, contains a range of deuterated triglycerides with varying fatty acid chain lengths and degrees of unsaturation, allowing for broad coverage in lipidomics studies.[2][3][5]

Table 3: Examples of Commercially Available Deuterated Triglyceride Internal Standards

StandardPart of UltimateSPLASH™ ONE
14:0-13:0-14:0 TG-d5Yes
14:0-15:1-14:0 TG-d5Yes
14:0-17:1-14:0 TG-d5Yes
16:0-15:1-16:0 TG-d5Yes
16:0-17:1-16:0 TG-d5Yes
16:0-19:2-16:0 TG-d5 Yes
18:1-17:1-18:1 TG-d5Yes
18:1-19:2-18:1 TG-d5Yes
18:1-21:2-18:1 TG-d5Yes

Experimental Data

Table 4: Performance Data for 16:0-19:2-16:0 TG-d5 from NALDI-MS Analysis

ParameterValue
Linear Range (µM) 0.16–100
Correlation Coefficient (r²) 0.9968
Limit of Detection (LOD) (µM) 0.019 ± 0.007
Limit of Quantification (LOQ) (µM) 0.031 ± 0.011

Data from Advances in LDI-MS Analysis: The Role of Chemical Vapor Deposition-Synthesized Silver Nanoparticles in Enhancing Detection of Low-Molecular-Weight Biomolecules.

It is important to note that these values were obtained using a specific NALDI-MS method and may differ with other analytical platforms such as LC-ESI-MS/MS. However, the data demonstrates the suitability of 16:0-19:2-16:0 TG-d5 for quantitative applications, showing excellent linearity over a wide concentration range. For LC-MS/MS applications, deuterated standards are expected to exhibit high precision and accuracy, with coefficients of variation (CVs) typically below 15%.[6]

Experimental Protocols

The following are generalized protocols for quantitative lipidomics using deuterated internal standards. Optimization is recommended for specific applications and instrumentation.

Lipid Extraction from Plasma (Modified Folch Method)

This is a widely used method for the extraction of total lipids from plasma samples.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Deuterated internal standard mix (containing 16:0-19:2-16:0 TG-d5)

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add 50 µL of plasma.

  • Spike the sample with a known amount of the deuterated internal standard mix.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture thoroughly for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex again for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

LC-MS/MS Analysis of Triglycerides

This protocol outlines general parameters for the analysis of triglycerides by reverse-phase LC-MS/MS.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[7]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[7]

  • Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the more hydrophobic triglycerides.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 2-10 µL

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ions: [M+NH₄]⁺ adducts of the target triglycerides and the deuterated internal standard.

  • Product Ions: Neutral loss of a fatty acid from the precursor ion. For 16:0-19:2-16:0 TG-d5, this would involve monitoring the neutral loss of palmitic acid or linoleic acid.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma, Tissue, etc.) Spike_IS Spike with 16:0-19:2-16:0 TG-d5 Biological_Sample->Spike_IS Lipid_Extraction Lipid Extraction (e.g., Folch, MTBE) Spike_IS->Lipid_Extraction Dry_Reconstitute Dry Down & Reconstitute Lipid_Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

Caption: Experimental workflow for quantitative lipidomics using a deuterated internal standard.

G cluster_pathway De Novo Triacylglycerol Biosynthesis cluster_enzymes Enzymes G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (1-acyl-glycerol-3-phosphate) G3P->LPA GPAT PA Phosphatidic Acid (1,2-diacyl-glycerol-3-phosphate) LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP TAG Triacylglycerol (TAG) (e.g., 16:0-18:1-16:0) DAG->TAG DGAT GPAT_def GPAT: Glycerol-3-phosphate acyltransferase AGPAT_def AGPAT: 1-acylglycerol-3-phosphate acyltransferase PAP_def PAP: Phosphatidic acid phosphatase DGAT_def DGAT: Diacylglycerol acyltransferase

Caption: Simplified de novo triacylglycerol biosynthesis pathway.[8][9][10][11][12][13]

Conclusion

16:0-19:2-16:0 TG-d5 is a high-purity, well-characterized deuterated internal standard suitable for the accurate quantification of triglycerides in complex biological samples. While direct comparative performance data against other specific deuterated triglycerides is not extensively published, the general principles of using deuterated standards and the available data for 16:0-19:2-16:0 TG-d5 support its use in robust and reliable lipidomics workflows. The choice of internal standard should always be guided by the specific analytical goals, the complexity of the sample matrix, and the availability of appropriate standards. For most applications, a deuterated internal standard like 16:0-19:2-16:0 TG-d5, especially as part of a comprehensive mixture like UltimateSPLASH™ ONE, provides an excellent balance of performance and availability for accurate lipid quantification.

References

Comparative

A Comparative Guide to the Certification of 16:0-19:2-16:0 TG-d5 as a Reference Material

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an appropriate internal standard is a critical decision that directly influences the accuracy...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an appropriate internal standard is a critical decision that directly influences the accuracy and reliability of experimental results. This guide provides an objective comparison of 16:0-19:2-16:0 TG-d5, a deuterated triglyceride, with other common internal standards used in mass spectrometry-based lipidomics. We will delve into its certification, performance characteristics, and provide supporting experimental context.

Certification and Properties of 16:0-19:2-16:0 TG-d5

16:0-19:2-16:0 TG-d5, with the chemical name 1,3-dihexadecanoyl-2-(nonadeca-10,13-dienoyl)-glycerol-d5, is a high-purity, stable isotope-labeled triglyceride reference material. It is synthesized and distributed by Avanti Polar Lipids and is certified to have a purity of greater than 99% as determined by thin-layer chromatography (TLC).[1][2] The deuterium labeling on the glycerol backbone provides a distinct mass shift, allowing for its differentiation from endogenous, non-labeled triglycerides in a sample.

A detailed Certificate of Analysis (CofA) accompanies each batch of this reference material. While the specific CofA for each lot may vary, a representative CofA for a lipid standard from Avanti Polar Lipids typically includes:

  • Product Specifications: Details on the molecular formula (C₅₄H₉₅D₅O₆), molecular weight (850.40 g/mol ), and CAS number (2342574-87-0).[1][2]

  • Analytical Test Results: Confirmation of identity and purity through various analytical techniques such as mass spectrometry (verifying the correct mass), proton NMR (confirming the structure), and chromatography (assessing purity).

  • Physical Properties: Information on the physical form (e.g., a solution in a specific solvent) and recommended storage conditions (-20°C).[1]

The certification process ensures that this molecule is suitable for its intended use as an internal standard in quantitative analytical methods, including NMR, GC-MS, and LC-MS.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow, from extraction to detection, to accurately correct for variations. Here, we compare 16:0-19:2-16:0 TG-d5 with two primary classes of alternative internal standards: comprehensive stable isotope-labeled mixtures and odd-chain triglycerides.

Parameter 16:0-19:2-16:0 TG-d5 (Deuterated) UltimateSPLASH™ ONE (Deuterated Mixture) Odd-Chain Triglycerides (e.g., TG 19:0/19:0/19:0)
Analyte Mimicry Excellent for triglycerides with similar chain length and unsaturation.Excellent for a broad range of lipid classes due to its comprehensive composition.Good, but may not perfectly co-elute or share identical ionization efficiency with all even-chain triglycerides.
Endogenous Interference Negligible due to the mass difference.Negligible for all included labeled compounds.Negligible, as odd-chain triglycerides are not abundant in most biological systems.
Correction for Matrix Effects Good, as it co-elutes closely with the analyte.Excellent, provides broad coverage for matrix effects across different lipid classes.Fair to good, but potential for differential matrix effects if chromatographic separation from analytes is significant.
Cost HighVery HighModerate
Linearity (r²) Typically >0.99Typically >0.99 for each componentTypically >0.99
Precision (%RSD) Generally <15%Generally <15% for each componentCan be slightly higher than deuterated standards

Experimental Protocols

A robust and validated experimental workflow is crucial for accurate lipid quantification. Below is a representative protocol for the analysis of triglycerides in a biological matrix using an internal standard like 16:0-19:2-16:0 TG-d5.

Lipid Extraction (Bligh-Dyer Method)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Spike the sample with a known amount of 16:0-19:2-16:0 TG-d5 internal standard solution.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of water and vortex to induce phase separation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:toluene).

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used for separating triglycerides.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the triglycerides.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate [M+NH₄]⁺ adducts of the triglycerides.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring the transition from the precursor ion (the [M+NH₄]⁺ adduct of the triglyceride) to a specific product ion (often corresponding to the neutral loss of one of the fatty acid chains).

Visualization of Key Concepts

To further clarify the role and context of 16:0-19:2-16:0 TG-d5 as a reference material, the following diagrams illustrate the experimental workflow and the logical relationships between different types of internal standards.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with 16:0-19:2-16:0 TG-d5 Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract LC_Separation LC Separation (C18 Column) Extract->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Concentration of Endogenous Triglycerides Quantification->Result

A typical experimental workflow for lipidomics using a deuterated internal standard.

Internal_Standard_Comparison cluster_SIL Stable Isotope-Labeled (SIL) cluster_Analogs Structural Analogs IS Internal Standards for Triglyceride Analysis Deuterated Deuterated (e.g., 16:0-19:2-16:0 TG-d5) IS->Deuterated C13 ¹³C-Labeled IS->C13 Mixture Mixture (e.g., UltimateSPLASH™ ONE) IS->Mixture Odd_Chain Odd-Chain TGs (e.g., TG 19:0/19:0/19:0) IS->Odd_Chain

Comparison of different types of internal standards for triglyceride analysis.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of 16:0-19:2-16:0 TG-d5

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides a detailed, step-...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 16:0-19:2-16:0 TG-d5, a deuterated triglyceride used in lipidomics research. Adherence to these procedures is crucial due to the hazardous nature of this compound.

Safety First: Hazard Identification

Before handling, it is essential to recognize the hazards associated with 16:0-19:2-16:0 TG-d5. This compound is classified under multiple hazard categories.

Hazard ClassificationDescription
Flammable Liquid Category 2
Acute Toxicity Category 3 (Oral, Dermal, Inhalation)
Skin Irritation Category 2
Eye Irritation Category 2
Carcinogenicity Category 2 (Suspected)
Specific Target Organ Toxicity Single Exposure, Category 1 & 3

This data is based on available safety information for the compound.

Personal Protective Equipment (PPE)

Given the hazardous properties, the following PPE must be worn at all times when handling 16:0-19:2-16:0 TG-d5:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol for 16:0-19:2-16:0 TG-d5 Waste

This protocol outlines the procedure for the disposal of the chemical waste itself.

StepActionDetailed Instructions
1 Prepare a Hazardous Waste Container Select a container made of a material compatible with flammable and toxic organic compounds (e.g., glass or appropriate plastic). Ensure the container is in good condition with a secure, leak-proof cap.
2 Label the Waste Container Affix a "Hazardous Waste" label to the container before adding any waste. The label must include: the full chemical name ("16:0-19:2-16:0 TG-d5"), the words "Hazardous Waste", a clear indication of the hazards (e.g., Flammable, Toxic, Health Hazard), the accumulation start date, and your contact information.[1][2][3][4][5]
3 Transfer Waste Carefully transfer the 16:0-19:2-16:0 TG-d5 waste into the labeled hazardous waste container. Perform this transfer in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6][7]
4 Secure and Store the Container Keep the waste container tightly closed except when adding waste.[8][9] Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[10]
5 Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations.[11]

Procedure for Disposing of Empty 16:0-19:2-16:0 TG-d5 Containers

Empty chemical containers must also be managed carefully to be considered non-hazardous ("RCRA Empty").[12][13][14][15]

StepActionDetailed Instructions
1 Initial Emptying Remove all pourable and non-pourable contents from the container.
2 Triple Rinse Due to the acute toxicity of the compound, the container must be triple-rinsed.[16][17] For each rinse: 1. Add a suitable solvent (e.g., ethanol or another solvent in which the triglyceride is soluble) to fill approximately 10% of the container. 2. Securely cap and shake the container to rinse all interior surfaces. 3. Pour the rinsate into your labeled hazardous waste container.[18] 4. Repeat this process two more times.
3 Deface the Label Completely remove or obliterate the original manufacturer's label to avoid confusion.[8]
4 Final Disposal Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 16:0-19:2-16:0 TG-d5 and its container.

G cluster_waste Chemical Waste Disposal cluster_container Empty Container Disposal Waste 16:0-19:2-16:0 TG-d5 Waste Generated PrepContainer Prepare & Label Hazardous Waste Container Waste->PrepContainer Transfer Transfer Waste to Container (in Fume Hood) PrepContainer->Transfer Store Secure & Store Container in Designated Area Transfer->Store Pickup Arrange for EHS Pickup Store->Pickup EmptyContainer Original Container is Empty TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate Deface Deface Original Label TripleRinse->Deface DisposeContainer Dispose of Container in Appropriate Lab Trash Deface->DisposeContainer

Caption: Disposal workflow for 16:0-19:2-16:0 TG-d5 waste and container.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, and refer to the Safety Data Sheet (SDS) for the most detailed information. Your local Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical waste disposal.

References

Handling

Personal protective equipment for handling 16:0-19:2-16:0 TG-d5

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of 16:0-19:2-16:0 TG-d5. This document provides immediate and essential safety proto...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of 16:0-19:2-16:0 TG-d5. This document provides immediate and essential safety protocols to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety Information

Hazard Classification: 16:0-19:2-16:0 TG-d5, when supplied in a solvent mixture, is classified as a hazardous substance. The primary hazards are associated with the solvent, typically a 1:1 solution of dichloromethane and methanol.

Signal Word: DANGER[1][2]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1][2]

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H336: May cause drowsiness or dizziness.[1]

  • H351: Suspected of causing cancer.[1]

  • H370: Causes damage to organs.[1][2]

Pictograms:

PictogramHazard
🔥Flammable
💀Acute Toxicity (Fatal or Toxic)
❤️Health Hazard

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the required PPE for handling 16:0-19:2-16:0 TG-d5.

Body PartPPE RequiredSpecifications and Rationale
Hands Chemical-resistant glovesUse nitrile or neoprene gloves. Given the solvent mixture, consider double gloving. Always inspect gloves for integrity before use and dispose of them immediately after handling.
Eyes/Face Safety glasses with side shields or goggles, and a face shieldStandard safety glasses are the minimum requirement. A face shield should be worn in conjunction with safety glasses or goggles when there is a splash hazard.
Body Flame-resistant lab coatA lab coat made of cotton or other flame-resistant material is essential due to the flammability of the solvent.
Respiratory Chemical fume hood or respirator with appropriate cartridgesAll handling of the product should be performed in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available, a respirator with organic vapor cartridges is mandatory.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 16:0-19:2-16:0 TG-d5 from receipt to use in experiments.

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Don the appropriate PPE (lab coat, gloves, and safety glasses) before handling the package.

  • Transport the unopened product to the designated storage area.

  • Store the vial upright in a flammable-liquids cabinet at -20°C.[1] The storage area should be well-ventilated and away from heat and ignition sources.

Preparation for Use:

  • Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture.

  • Perform all subsequent steps within a certified chemical fume hood.

  • Gather all necessary materials, including vials for dilution, syringes, and waste containers, and place them in the fume hood.

Aliquoting and Dilution:

  • Carefully open the vial, avoiding any splashing.

  • Use a calibrated, gas-tight syringe to withdraw the desired volume of the solution.

  • Dispense the solution into a clean, appropriately labeled vial for dilution or direct use.

  • If diluting, add the desired solvent to the new vial.

  • Cap all vials tightly when not in use.

Disposal Plan

Proper disposal of 16:0-19:2-16:0 TG-d5 and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Product Dispose of as hazardous waste. The specific waste stream will depend on local regulations but will likely be classified as both flammable and toxic.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, labeled hazardous waste container within the fume hood.
Contaminated PPE (e.g., gloves) Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

Note: Never dispose of this product or contaminated materials down the drain or in the regular trash. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentEmergency Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Place the absorbed material in a sealed, labeled hazardous waste container. For large spills, or if you are not trained, evacuate the area and contact your institution's EHS office or emergency response team.

Experimental Workflow

The following diagram illustrates the standard workflow for handling 16:0-19:2-16:0 TG-d5 in a laboratory setting.

G Figure 1: Handling Workflow for 16:0-19:2-16:0 TG-d5 cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Equilibrate to RT Equilibrate to RT Prepare Fume Hood->Equilibrate to RT Receive & Inspect Receive & Inspect Store at -20°C Store at -20°C Receive & Inspect->Store at -20°C Intact Emergency Spill Protocol Emergency Spill Protocol Receive & Inspect->Emergency Spill Protocol Damaged Store at -20°C->Equilibrate to RT Prior to Use Aliquot/Dilute Aliquot/Dilute Equilibrate to RT->Aliquot/Dilute Experimentation Experimentation Aliquot/Dilute->Experimentation Emergency Exposure Protocol Emergency Exposure Protocol Aliquot/Dilute->Emergency Exposure Protocol Exposure Dispose of Waste Dispose of Waste Experimentation->Dispose of Waste Decontaminate Workspace Decontaminate Workspace Dispose of Waste->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE

Caption: Figure 1: Handling Workflow for 16:0-19:2-16:0 TG-d5.

References

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